2-Methyl-2H-indazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylindazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-6-4-7(11)2-3-8(6)9-10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORIZMDSXJNMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-2H-indazol-5-ol
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Methyl-2H-indazol-5-ol (CAS No: 1159511-41-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While experimental data for this specific molecule is not extensively available in public literature, this document consolidates known information, proposes a robust synthetic pathway, and extrapolates expected physicochemical properties based on established chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for scientists and researchers, enabling further investigation and application of this promising indazole derivative.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3][4] Indazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[1][2][3][4] The substitution pattern on the indazole core is crucial in determining the specific biological activity and pharmacokinetic profile of the molecule.[1][2][3][4] this compound, with a methyl group on one of the pyrazole nitrogens and a hydroxyl group on the benzene ring, represents a key intermediate for the synthesis of a diverse library of potential therapeutic agents. The hydroxyl group, in particular, offers a versatile handle for further chemical modifications, such as etherification or esterification, to modulate properties like solubility, lipophilicity, and target binding.
Chemical Identity and Structure
The fundamental identifiers and structural representation of this compound are outlined below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1159511-41-7 | [5] |
| Molecular Formula | C₈H₈N₂O | [5] |
| Molecular Weight | 148.17 g/mol | [5] |
| Canonical SMILES | CN1N=C2C=C(O)C=CC2=C1 | - |
| InChI Key | Not available in search results | - |
Structural Diagram:
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 2-Methyl-5-nitro-2H-indazole
-
Rationale: N-methylation of 5-nitroindazole is a crucial first step. The reaction typically yields a mixture of N1 and N2 isomers, which can be separated by chromatography. The choice of methylating agent and reaction conditions can influence the isomeric ratio.
-
Protocol:
-
To a solution of 5-nitroindazole (1.0 eq) in a suitable solvent such as THF or DMF, add a base like cesium carbonate (2.0 eq) at 0 °C. [6] 2. Stir the mixture for 15-30 minutes, then add a methylating agent such as dimethyl sulfate or iodomethane (1.0-1.2 eq) dropwise. [6] 3. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). [6] 5. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain pure 2-Methyl-5-nitro-2H-indazole. [6] Step 2: Synthesis of 2-Methyl-2H-indazol-5-amine
-
-
Rationale: The nitro group is a versatile precursor to an amine via reduction. Several reducing agents can be employed, with tin(II) chloride in hydrochloric acid being a common and effective method for nitroarenes.
-
Protocol:
-
Suspend 2-Methyl-5-nitro-2H-indazole (1.0 eq) in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid portion-wise, maintaining the temperature below 50 °C.
-
After the addition is complete, heat the mixture at reflux for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-Methyl-2H-indazol-5-amine.
-
Step 3: Synthesis of this compound via Sandmeyer Reaction
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a hydroxyl group via a diazonium salt intermediate. [7][8][9]The use of copper salts is critical for the decomposition of the diazonium salt to the desired phenol. [7][8][9]* Protocol:
-
Dissolve 2-Methyl-2H-indazol-5-amine (1.0 eq) in an aqueous solution of sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C. [10]Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(II) sulfate pentahydrate in water and heat to boiling.
-
Slowly add the cold diazonium salt solution to the hot copper sulfate solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the mixture for a further 30 minutes.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Physicochemical Properties
As specific experimental data for this compound are not widely published, the following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Comment | Basis for Prediction |
| Appearance | Off-white to light brown solid | General appearance of substituted indazoles |
| Melting Point | Expected to be a solid with a defined melting point, likely >100 °C | The presence of the polar hydroxyl group and the planar heterocyclic system would lead to significant intermolecular interactions. For comparison, 2-methyl-5-nitro-2H-indazole has a melting point of 129-131 °C. [11] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | The hydroxyl group will impart some aqueous solubility, but the dominant aromatic system will limit it. The compound is expected to be soluble in common polar organic solvents. |
| pKa | The phenolic hydroxyl group is expected to be weakly acidic, with a pKa in the range of 9-11. The indazole nitrogen atoms are weakly basic. | The pKa of phenol is around 10. The electron-donating and withdrawing effects of the indazole ring will influence the acidity of the hydroxyl group. |
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for this compound, which would be crucial for its identification and characterization.
-
¹H NMR:
-
Methyl protons (-CH₃): A singlet at approximately 4.0-4.3 ppm.
-
Aromatic protons: Signals in the aromatic region (6.8-8.0 ppm). The proton on C3 will likely appear as a singlet, while the protons on the benzene ring will show a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet).
-
Hydroxyl proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Methyl carbon (-CH₃): A signal in the aliphatic region, likely around 35-45 ppm.
-
Aromatic carbons: Multiple signals in the aromatic region (100-160 ppm). The carbon bearing the hydroxyl group (C5) would be shifted downfield.
-
-
Infrared (IR) Spectroscopy:
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹.
-
C=C and C=N stretches (aromatic): Characteristic absorptions in the 1450-1650 cm⁻¹ region.
-
C-O stretch: An absorption in the 1200-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 148.17, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect fragmentation patterns consistent with the loss of methyl, CO, and other characteristic fragments of the indazole ring system.
-
Reactivity and Stability
-
Reactivity: The primary sites of reactivity are the phenolic hydroxyl group and the electron-rich aromatic system.
-
The hydroxyl group can undergo O-alkylation, O-acylation, and other standard transformations of phenols to generate a variety of derivatives.
-
The indazole ring system can undergo electrophilic aromatic substitution, although the position of substitution will be directed by the existing methyl and hydroxyl groups. The ring is generally stable to a range of reaction conditions.
-
-
Stability: this compound is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, protected from light and air to prevent potential oxidation of the phenolic group.
Biological Activity and Potential Applications
While no specific biological activities have been reported for this compound itself, the indazole scaffold is a cornerstone in the development of a wide range of biologically active compounds. [12]Derivatives of indazole have shown potent activity as:
-
Kinase Inhibitors: Many indazole-based compounds are potent inhibitors of various protein kinases, making them valuable as anticancer agents. [2][13]* Anti-inflammatory Agents: The indazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). [4]* Antimicrobial Agents: Certain indazole derivatives have demonstrated antibacterial and antifungal properties. [4]* Central Nervous System (CNS) Agents: The scaffold has been explored for the development of drugs targeting CNS disorders.
This compound serves as an excellent starting material or intermediate for the synthesis of new chemical entities within these therapeutic areas. The hydroxyl group provides a key point for diversification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
Based on information for related compounds, this compound is classified as an irritant . [5]Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Although detailed experimental data on its properties are scarce in the public domain, this guide provides a comprehensive overview based on its chemical structure, established synthetic methodologies, and the properties of related indazole derivatives. The proposed synthetic route offers a practical approach for its preparation, paving the way for further research and the development of novel indazole-containing molecules with diverse applications. It is anticipated that this technical guide will serve as a critical resource for researchers, stimulating further investigation into the chemical and biological properties of this intriguing molecule.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
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Different biological activities reported with Indazole derivatives. ResearchGate. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]
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Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. The Royal Society of Chemistry. [Link]
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Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed. [Link]
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An In-Depth Technical Guide to 2-Methyl-2H-indazol-5-ol (CAS: 1159511-41-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its various isomeric forms, the 2H-indazole moiety has garnered significant attention for its diverse and potent biological activities.[2][3] This technical guide provides a comprehensive overview of 2-Methyl-2H-indazol-5-ol (CAS: 1159511-41-7), a specific derivative with high potential in drug discovery. While direct research on this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and the broader class of 2H-indazoles to offer valuable insights for researchers. We will explore its chemical properties, a proposed synthetic route based on established methodologies, its potential biological significance with a focus on kinase inhibition, and crucial safety and handling protocols.
Introduction to the 2H-Indazole Scaffold
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. They exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[3] While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold is a key feature in a multitude of pharmacologically active molecules.[2] The unique electronic and structural properties of the 2H-indazole nucleus allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[3]
Derivatives of 2H-indazole have demonstrated a broad spectrum of biological activities, including but not limited to:
-
Anti-cancer: Several FDA-approved small molecule anti-cancer drugs feature the indazole scaffold.[4]
-
Kinase Inhibition: The indazole moiety is a recognized ATP-mimetic, making it a privileged structure for the design of kinase inhibitors.
-
Neuroprotection: Indazole derivatives have shown promise in the context of neurological disorders by modulating various signaling pathways.[5][6]
-
Anti-inflammatory and Antimicrobial: Certain 2H-indazole derivatives have exhibited potent anti-inflammatory and antimicrobial properties.[7]
This guide will focus on the specific attributes and potential of this compound within this broader context.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1159511-41-7 | [8] |
| Molecular Formula | C₈H₈N₂O | |
| Molecular Weight | 148.17 g/mol | |
| Appearance | Solid (predicted) | |
| MDL Number | MFCD12028572 | [8] |
Synthesis of this compound: A Proposed Protocol
Proposed Synthetic Pathway
The proposed synthesis involves a three-step process:
-
Nitration of a suitable starting material.
-
Cyclization to form the indazole ring.
-
Methylation to introduce the methyl group at the N2 position.
-
Reduction of the nitro group to an amine, followed by diazotization and hydrolysis to yield the final hydroxyl group.
A more direct approach, if a suitable precursor is available, would involve the cyclization of a substituted hydrazine with an appropriate aldehyde or ketone, followed by methylation. A potential route is outlined in the diagram below.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Methoxy-2-methyl-2H-indazole
-
Reaction Setup: To a solution of 4-methoxy-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq).
-
Condensation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding hydrazone.
-
Reductive Cyclization: Add a reducing agent, such as triethyl phosphite (P(OEt)₃), to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 5-methoxy-2-methyl-2H-indazole.
Step 2: Demethylation to this compound
-
Reaction Setup: Dissolve the 5-methoxy-2-methyl-2H-indazole (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Demethylating Agent: Cool the solution to -78 °C and slowly add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of methanol, followed by water. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield this compound.
Potential Biological Activity and Mechanism of Action
While specific biological data for this compound is not available, the broader family of 2H-indazole derivatives has been extensively studied, particularly as kinase inhibitors .[10]
Kinase Inhibition
The indazole ring is considered a "hinge-binding" motif, capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases. The N1 and N2 atoms of the pyrazole ring are crucial for this interaction. The substituents on the indazole core then determine the selectivity and potency for specific kinases.
The 5-hydroxyl group of this compound could potentially form an additional hydrogen bond with residues in the active site, thereby enhancing binding affinity. The 2-methyl group will influence the orientation of the molecule within the binding pocket.
A hypothetical signaling pathway that could be targeted by this compound, based on the known activities of similar compounds, is the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the MAPK/ERK pathway by this compound.
Neurological Applications
Indazole derivatives have also been investigated for their potential in treating neurological disorders.[5][11] They have been shown to inhibit enzymes such as monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3), which are implicated in the pathophysiology of diseases like Parkinson's and Alzheimer's. The structural features of this compound make it a candidate for investigation in this therapeutic area as well.
Safety, Handling, and Storage
As with any research chemical, proper safety precautions must be observed when handling this compound. The following are general guidelines based on safety data for similar compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of 2H-indazoles. Based on the extensive research on its analogues, it holds significant potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurology.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this compound, along with its complete analytical characterization.
-
Biological Screening: Comprehensive screening against a panel of kinases and other relevant biological targets to identify its primary mechanism of action and potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to elucidate the key structural features required for potent and selective biological activity.
This technical guide, by synthesizing the available knowledge on the 2H-indazole class, aims to provide a solid foundation and impetus for further investigation into the specific properties and potential of this compound.
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2-Methyl-2H-indazol-5-ol molecular structure and weight
An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 2-Methyl-2H-indazol-5-ol
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. The document delineates its molecular structure, physicochemical properties, and the analytical logic underpinning its characterization. Emphasis is placed on the precise identification and structural elucidation of the molecule, supported by established chemical principles and spectroscopic data from analogous compounds.
Molecular Identity and Structure
This compound is a derivative of indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring. The nomenclature specifies the precise arrangement of its functional groups:
-
Indazole Core: A bicyclic structure with the molecular formula C₇H₆N₂.
-
2-Methyl: A methyl (-CH₃) group is attached to the nitrogen atom at the second position of the pyrazole ring. This substitution defines it as a 2H-indazole isomer.
-
5-ol: A hydroxyl (-OH) group is substituted at the fifth carbon position of the benzene ring.
The CAS Number for this specific compound is 1159511-41-7[1].
Structural Representation
The connectivity of atoms in this compound can be unambiguously represented using various chemical notation systems.
-
Molecular Formula: C₈H₈N₂O
-
SMILES (Simplified Molecular-Input Line-Entry System): Cn1cc2cc(O)ccc2n1
-
InChI (IUPAC International Chemical Identifier): InChI=1S/C8H8N2O/c1-10-6-7-4-5(11)2-3-8(7)9-10/h2-4,6,11H,1H3
The two-dimensional structure is depicted below, illustrating the fused ring system and the placement of the methyl and hydroxyl substituents.
Caption: 2D structure of this compound.
Physicochemical and Computed Properties
The molecular formula C₈H₈N₂O allows for the precise calculation of its molecular weight and other key properties. These values are fundamental for quantitative analysis, reaction stoichiometry, and interpretation of mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.16 g/mol | Calculated |
| Exact Mass | 148.06366 Da | Calculated |
| Monoisotopic Mass | 148.06366 Da | Calculated |
| CAS Number | 1159511-41-7 | [1] |
Note: Molecular weight and mass values are calculated based on IUPAC atomic weights and are consistent with values for structurally similar compounds like 2-Methyl-2H-indazole (132.16 g/mol ) plus an oxygen atom (approx. 16.00 g/mol )[2].
Framework for Structural Validation
The definitive identification of this compound relies on a combination of synthesis and spectroscopic analysis. While direct experimental data for this specific molecule is not detailed in the provided search results, a validated protocol can be constructed based on established methodologies for analogous indazole derivatives.
Synthetic Approach: A Conceptual Pathway
The synthesis of this compound can be logically approached from its nitro-analogue, 2-Methyl-5-nitro-2H-indazole. This precursor is a known compound (CAS 5228-48-8)[3][4]. The synthesis follows a two-step logic:
-
N-Alkylation: Regioselective methylation of 5-nitroindazole. The alkylation of the indazole ring can yield both N1 and N2 isomers. Reaction conditions are optimized to favor the formation of the desired 2-methyl-5-nitro-2H-indazole product[5].
-
Nitro Group Reduction: The nitro group (-NO₂) is a versatile functional group that can be readily reduced to an amino group (-NH₂), which can then be converted to a hydroxyl group (-OH) via diazotization followed by hydrolysis. A more direct reduction of a nitro group to a hydroxyl group is less common but conceptually possible. The reduction of the nitro group on 2-methyl-5-nitro-2H-indazole would yield 2-methyl-2H-indazol-5-amine[6][7], a key intermediate.
The logical workflow for synthesis and characterization is illustrated below.
Caption: Conceptual workflow for the synthesis and structural validation.
Spectroscopic Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would be observed at m/z 149.0710, corresponding to the formula C₈H₉N₂O⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the presence of all 8 protons and their chemical environments. Key expected signals include a singlet for the N-methyl group, distinct aromatic protons on the benzene ring, and a signal for the pyrazole ring proton. The hydroxyl proton signal may be broad and its chemical shift dependent on the solvent and concentration. Spectroscopic data for numerous 2-substituted-2H-indazoles confirm the characteristic chemical shifts for the ring protons[8].
-
¹³C NMR: Would show 8 distinct carbon signals, confirming the molecular backbone. The chemical shifts would differentiate the sp²-hybridized aromatic and pyrazole carbons from the sp³-hybridized methyl carbon.
-
-
Infrared (IR) Spectroscopy: This technique is particularly useful for confirming the presence of the hydroxyl group. A characteristic broad absorption band would be expected in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration.
Conclusion
This compound is a precisely defined chemical entity with a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol . Its structure, featuring a 2H-indazole core with methyl and hydroxyl substituents, is well-characterized by modern chemical notation and can be unambiguously verified through a logical workflow of chemical synthesis and spectroscopic analysis. This guide provides the foundational technical data and analytical framework necessary for its application in scientific research and development.
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A Comprehensive Technical Guide to Determining the Solubility Profile of 2-Methyl-2H-indazol-5-ol for Pharmaceutical Development
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage in vitro screening to final dosage form manufacturing. Poor solubility can lead to unreliable bioassay results, compromised bioavailability, and significant formulation challenges.[1][2] This guide presents a comprehensive framework for the systematic evaluation of the solubility of 2-Methyl-2H-indazol-5-ol, a substituted indazole derivative of interest in medicinal chemistry.[3][4] We provide an in-depth analysis of the molecule's structural attributes and their expected influence on solubility, a strategy for rational solvent selection, and detailed, field-proven protocols for determining both thermodynamic and kinetic solubility. This document is intended for researchers, chemists, and drug development professionals, offering the necessary tools to generate a robust and reliable solubility profile for this compound, thereby enabling informed decision-making in the drug discovery and development process.
Part 1: Physicochemical Characterization and Solubility Synopsis
A thorough understanding of a molecule's structure is the cornerstone of predicting and interpreting its solubility behavior.[5] The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[6][7]
1.1. Molecular Structure Analysis
This compound possesses a distinct combination of functional groups that dictate its interactions with various solvents:
-
A Polar Hydroxyl (-OH) Group: Located at the 5-position, this group is capable of both donating and accepting hydrogen bonds, which is expected to confer solubility in polar protic solvents like water, ethanol, and methanol.[8]
-
A Bicyclic Aromatic (Indazole) Core: This large, relatively non-polar ring system contributes to the molecule's hydrophobicity and suggests potential solubility in organic solvents.
-
Basic Nitrogen Atoms: The pyrazole moiety of the indazole ring contains nitrogen atoms that can be protonated in acidic conditions, suggesting that the aqueous solubility of this compound will be pH-dependent.
The overall solubility is therefore a delicate balance between the hydrophilic character of the hydroxyl group and the lipophilic nature of the methyl-indazole core.
1.2. Core Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can compile its known identifiers and predict key parameters based on its structure. These predictions are valuable for initial experimental design but must be confirmed empirically.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₈H₈N₂O | [9] |
| Molecular Weight | 148.17 g/mol | [9] |
| CAS Number | 1159511-41-7 | [9] |
| Predicted LogP | ~1.5 - 2.0 | Based on related structures like 2-Methyl-2H-indazole (LogP = 1.9).[10] Indicates moderate lipophilicity. |
| Predicted pKa | ~3-4 (Acidic -OH), ~8-9 (Basic N) | Estimated based on phenol and indazole derivatives.[11] Suggests pH-dependent solubility in aqueous media. |
| Hazard Profile | Irritant; May cause skin/eye irritation. | [9] Standard laboratory precautions are required. |
Part 2: Strategic Solvent Selection for Pharmaceutical Profiling
Solvent selection should be systematic, encompassing a range of polarities and functionalities relevant to pharmaceutical processing.[12][13] The choice of solvents is guided by regulatory acceptance (e.g., ICH guidelines), processing utility, and their ability to provide a comprehensive solubility map.[14][15]
| Solvent Class | Recommended Solvents | Rationale for Inclusion |
| Polar Protic | Purified Water (pH 3.0, 7.4, 9.0), Ethanol, Methanol, Isopropanol | To assess aqueous solubility, pH effects, and solubility in common protic organic solvents used in synthesis and formulation. |
| Polar Aprotic | Acetonitrile (ACN), Acetone, Dimethyl Sulfoxide (DMSO) | ACN and Acetone are common in purification (HPLC) and processing. DMSO is the standard for creating stock solutions for biological screening.[16] |
| Non-Polar / Low Polarity | Dichloromethane (DCM), Ethyl Acetate | Represents solvents frequently used in organic synthesis, extraction, and purification steps. |
| Biorelevant Media | Phosphate Buffered Saline (PBS, pH 7.4), FaSSIF/FeSSIF | PBS mimics physiological pH.[17] Fasted-State and Fed-State Simulated Intestinal Fluid (FaSSIF/FeSSIF) provide insights into solubility in the gastrointestinal tract, which is crucial for predicting oral bioavailability.[17][] |
Part 3: Experimental Protocols for Solubility Determination
It is critical to distinguish between two key types of solubility measurements: thermodynamic and kinetic.
-
Thermodynamic Solubility is the true saturation concentration of a compound in a solvent at equilibrium. It is determined by allowing an excess of the solid API to equilibrate with the solvent over an extended period and is vital for formulation and development.[2][19]
-
Kinetic Solubility is determined by diluting a concentrated stock solution of the compound (typically in DMSO) into an aqueous buffer. It is a high-throughput method used in early discovery to identify potential solubility liabilities but can yield supersaturated solutions and thus higher values than thermodynamic solubility.[1][20]
Protocol 3.1: Thermodynamic Solubility Determination via the Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility.[21] It relies on achieving a true equilibrium between the dissolved and undissolved solid forms of the API.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg, ensuring some solid remains undissolved at the end) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.[19] A longer duration ensures that equilibrium is reached, which is particularly important for crystalline compounds.
-
Phase Separation: After incubation, allow the vials to stand for a short period to let heavy solids settle. Separate the saturated supernatant from the excess solid. This is a critical step to avoid contaminating the sample with undissolved particles.
-
Option A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).
-
Option B (Filtration): Use a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF) to filter the supernatant. Discard the initial few drops to prevent errors from compound adsorption to the filter.
-
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Protocol 3.2).
-
Calculation: Determine the solubility in µg/mL or mM by comparing the measured concentration against a standard curve, accounting for any dilution factors.
Protocol 3.2: Analytical Quantification via HPLC-UV
A robust and validated analytical method is required to accurately measure the API concentration in the collected supernatant.[22][23] Reversed-phase HPLC with UV detection is well-suited for aromatic compounds like this compound.
Methodology:
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is chosen for its versatility in retaining moderately polar organic compounds.[22]
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. A typical starting gradient might be 95% A / 5% B, ramping to 5% A / 95% B. Formic acid is used to ensure good peak shape by protonating free silanols on the column and the analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an optimal wavelength (e.g., 254 nm or a wavelength maximum determined by a UV scan of the compound). The indazole ring is a strong chromophore.
-
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).
-
Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range (e.g., from 1 µg/mL to 200 µg/mL).
-
Inject each standard onto the HPLC system and record the peak area.
-
Plot peak area versus concentration and perform a linear regression to generate a calibration curve (R² > 0.99).
-
-
Sample Analysis:
-
Inject the diluted supernatant samples from Protocol 3.1.
-
Integrate the peak area corresponding to this compound.
-
-
Concentration Calculation: Use the linear regression equation from the standard curve to calculate the concentration of the API in the diluted samples. Multiply by the dilution factor to determine the final solubility value in the original solvent.
Part 4: Data Interpretation and Presentation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison and analysis.
4.1. Summary of Experimental Solubility Data
| Solvent / Medium | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (mM) |
| Water, pH 3.0 | 25 | Experimental Value | Calculated Value |
| Water, pH 7.4 | 25 | Experimental Value | Calculated Value |
| Water, pH 9.0 | 25 | Experimental Value | Calculated Value |
| PBS, pH 7.4 | 37 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
4.2. Interpreting the Solubility Profile
The relationship between solvent properties and the measured solubility of this compound can be visualized to understand the driving forces of dissolution.
Conclusion
This technical guide provides a robust, scientifically grounded methodology for determining the solubility profile of this compound. By systematically applying the detailed protocols for thermodynamic solubility measurement via the shake-flask method and accurate quantification with HPLC-UV, researchers can generate reliable data essential for advancing a compound through the drug development pipeline. Understanding the interplay between the compound's structural features and various solvent properties is paramount for overcoming potential development hurdles related to poor solubility, ultimately facilitating successful formulation and enhancing the probability of clinical success.
References
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A Technical Guide to the Stability and Storage of 2-Methyl-2H-indazol-5-ol
This guide provides an in-depth technical overview of the stability and recommended storage conditions for 2-Methyl-2H-indazol-5-ol, a key intermediate in pharmaceutical research and development. As a substituted indazole, its stability profile is crucial for ensuring the integrity of experimental data and the quality of downstream products. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The stability of these building blocks is paramount, directly impacting the reproducibility of synthetic procedures and the purity of active pharmaceutical ingredients.
Physicochemical Properties and Inherent Stability
This compound possesses a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring, with a methyl group at the N-2 position of the pyrazole and a hydroxyl group at the 5-position of the benzene ring. This substitution pattern influences its chemical reactivity and stability.
| Property | Value | Source |
| Molecular Formula | C8H8N2O | [3] |
| Molecular Weight | 148.17 g/mol | [3] |
| Appearance | Pale-yellow to Yellow-brown Solid (typical for related compounds) | |
| Hazard Profile | Irritant | [3] |
The indazole core itself is a relatively stable aromatic system. However, the phenolic hydroxyl group introduces a potential site for oxidative degradation. Phenols are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions, often leading to the formation of colored impurities.
Recommended Storage and Handling
Based on safety data sheets for structurally related indazole derivatives, a consistent set of storage conditions can be established to ensure the long-term stability of this compound.
Core Storage Recommendations:
-
Temperature: Store at room temperature.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. The container should be sealed in a dry environment.[4]
-
Container: Use a tightly closed, light-resistant container.
-
Incompatibilities: Avoid strong oxidizing agents.[5]
Handling Precautions:
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.[6][7]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
After handling, wash hands thoroughly.[6]
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for developing robust analytical methods and for troubleshooting unexpected experimental results. For this compound, the primary degradation pathways are likely to be oxidation and photodecomposition.
Oxidative Degradation
The phenolic hydroxyl group is the most probable site of oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of quinone-type structures, which are often highly colored.
Caption: Potential Oxidative Degradation Pathway.
Photolytic Degradation
Aromatic systems, including the indazole nucleus, can be susceptible to degradation upon exposure to UV light. This can lead to complex photochemical reactions, resulting in a loss of purity and the formation of various byproducts. Therefore, protection from light is a critical storage parameter.
Experimental Protocols for Stability Assessment
To establish a comprehensive stability profile for this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate its decomposition.
Forced Degradation Protocol
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 7 days.
-
Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period, following ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A diode-array detector is recommended to aid in peak purity assessment and to identify potential degradants.
-
Data Evaluation: Quantify the remaining parent compound and any significant degradation products.
Caption: Workflow for Forced Degradation Study.
Summary and Best Practices
To maintain the purity and integrity of this compound, the following best practices should be adhered to:
-
Procurement: Source the material from a reputable supplier and request a certificate of analysis (CoA).
-
Incoming Inspection: Upon receipt, visually inspect the material for any signs of discoloration.
-
Storage: Immediately transfer the compound to a tightly sealed, light-resistant container and store it in a cool, dry, and inert environment.
-
Usage: When dispensing the material, minimize its exposure to air and light. Use a glove box or an inert atmosphere if the compound is particularly sensitive.
-
Re-evaluation: For long-term storage, it is advisable to periodically re-analyze the material to confirm its purity.
By following these guidelines, researchers can be confident in the quality of their this compound and the reliability of their experimental outcomes.
References
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-indazole. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2-Methyl-2H-indazol-5-YL)methanamine. PubChem Compound Database. Retrieved from [Link]
-
AHH Chemical Co., Ltd. (n.d.). 2-Methyl-2H-indazol-5-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]
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National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). I2/DMSO Mediated [5+1] Oxidative Annulation of Aryl Methyl Ketones with 2‐(2H‐Indazol‐2‐yl)anilines for the Synthesis of Indazoloquinoxalines. Retrieved from [Link]
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An Investigator's Technical Guide to the Biological Activity of 2-Methyl-2H-indazol-5-ol
For: Researchers, scientists, and drug development professionals.
Foreword: Unlocking the Potential of a Novel Indazole Derivative
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4] From anti-inflammatory agents to potent kinase inhibitors used in oncology, the versatility of the indazole ring system is well-documented.[5][6][7][8][9] This guide focuses on a specific, yet under-explored derivative: 2-Methyl-2H-indazol-5-ol . While extensive biological data for this particular molecule is not yet publicly available, its structural features—a 2H-indazole core, a methyl group at the N2 position, and a hydroxyl group at the 5-position—suggest a high potential for significant biological activity.
This document serves as a technical and strategic framework for initiating a comprehensive investigation into the biological profile of this compound. We will proceed from foundational cytotoxic assessments to more targeted investigations into its anti-inflammatory and kinase-modulating potential, providing both the theoretical basis and practical methodologies for each stage of discovery.
Section 1: Foundational Assessment - Cytotoxicity and Antiproliferative Profile
Before exploring specific therapeutic activities, it is imperative to establish the fundamental cytotoxic profile of this compound. This initial screening provides a crucial therapeutic window, differentiating between general toxicity and targeted bioactivity. The MTT assay is a robust and widely accepted colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol is designed to determine the concentration-dependent effect of this compound on the viability of a panel of human cell lines. A common starting point includes a non-cancerous cell line (e.g., HEK293) and a panel of cancer cell lines (e.g., HeLa, A549, HepG2).
Materials:
-
This compound (stock solution in DMSO)
-
Selected cell lines
-
96-well flat-bottom tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Interpretation
The results should be tabulated to show the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) should be calculated for each cell line.
| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| HEK293 | 0.1 | 98 ± 4.5 | >100 |
| 1 | 95 ± 3.8 | ||
| 10 | 88 ± 5.1 | ||
| 100 | 75 ± 6.2 | ||
| A549 | 0.1 | 97 ± 4.2 | 45.2 |
| 1 | 85 ± 5.5 | ||
| 10 | 62 ± 4.9 | ||
| 100 | 21 ± 3.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A significant difference in IC50 values between cancerous and non-cancerous cell lines would suggest a potential therapeutic window and warrant further investigation into its anticancer properties.
Section 2: Investigation of Anti-Inflammatory Potential
The indazole scaffold is a common feature in compounds with anti-inflammatory properties.[7][8][9] Many of these agents function by inhibiting key inflammatory mediators or signaling pathways, such as cyclooxygenase (COX) enzymes or the NF-κB and MAPK pathways.[1][10][11]
Hypothesized Mechanism: Modulation of Inflammatory Signaling
We hypothesize that this compound may exert anti-inflammatory effects by inhibiting the activation of the NF-κB and p38 MAPK signaling cascades, which are central regulators of the inflammatory response.[1][10] Inhibition of these pathways would lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Hypothesized inhibition of NF-κB and MAPK pathways.
In Vitro Protocol: Lipopolysaccharide (LPS)-Stimulated Macrophages
This assay assesses the ability of this compound to suppress the production of pro-inflammatory cytokines in RAW 264.7 macrophages stimulated with LPS.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells and seed them into a 24-well plate.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits.
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a standard and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[2][4][12][13]
Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animal Groups: Use male Wistar rats or Swiss albino mice, divided into groups (n=6): Vehicle control, positive control (e.g., Diclofenac, 10 mg/kg), and this compound at various doses (e.g., 25, 50, 100 mg/kg).[11]
-
Dosing: Administer the test compound or controls intraperitoneally or orally 30-60 minutes before inducing inflammation.[11][14]
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[2][13]
-
Measurement: Measure the paw volume using a plethysmometer at baseline (0 hours) and at regular intervals (1, 2, 3, 4, 5 hours) post-carrageenan injection.[11]
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Section 3: Kinase Inhibitory Potential
The indazole core can act as an ATP mimetic, making it an excellent scaffold for designing protein kinase inhibitors.[5] Many approved anticancer drugs, such as Pazopanib and Axitinib, are indazole-based kinase inhibitors. Given this precedent, screening this compound against a panel of kinases is a logical next step.
Hypothesized Target Space
Based on the activities of other indazole derivatives, potential kinase targets could include:
Caption: Competitive inhibition of ATP binding by the test compound.
Experimental Protocol: Kinase Panel Screening
A broad kinase panel screen is the most efficient method for initial hit identification. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
Methodology:
-
Panel Selection: Choose a commercially available kinase panel (e.g., 96 or >300 kinases) that covers a diverse range of the human kinome.
-
Assay Format: The assay is usually performed at a single high concentration of this compound (e.g., 10 µM) at or near the Km of ATP for each kinase.
-
Detection: Kinase activity is typically measured using radiometric (³³P-ATP) or fluorescence-based methods.
-
Data Analysis: Results are reported as the percentage of remaining kinase activity compared to a DMSO control. A significant reduction in activity (e.g., >50% inhibition) identifies a "hit."
Data Presentation: Kinase Inhibition Profile
The results from the panel screen can be summarized in a table highlighting the most significantly inhibited kinases.
| Kinase Target | % Inhibition at 10 µM | Follow-up IC50 (nM) |
| VEGFR2 | 85% | 95 |
| Src | 78% | 250 |
| p38α | 65% | 800 |
| SGK1 | 52% | 1500 |
| CDK2 | 15% | >10,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Positive hits from this screen must be validated through dose-response assays to determine their IC50 values, confirming potency and selectivity.
Section 4: Antimicrobial Activity Screening
Indazole derivatives have also been reported to possess antimicrobial and antiprotozoal activities.[7][17] A preliminary screen against a panel of clinically relevant microbes is a worthwhile endeavor.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18][19]
Methodology:
-
Microorganism Panel: Select a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[20]
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism according to CLSI guidelines.[19]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. Colorimetric indicators like Resazurin can also be used for easier determination.[18][21]
Conclusion and Future Directions
This guide outlines a logical, multi-pronged approach to characterizing the biological activity of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, kinase inhibitory, and antimicrobial properties, researchers can efficiently build a comprehensive profile of this novel compound. Positive results in any of these areas will pave the way for more advanced preclinical studies, including mechanism of action elucidation, lead optimization, and further in vivo efficacy and safety testing. The indazole scaffold continues to be a fruitful source of therapeutic innovation, and a thorough investigation of this compound is a promising step toward uncovering its full potential.
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Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]
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ResearchGate. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor | Request PDF. Available from: [Link]
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A Technical Guide to Investigating 2-Methyl-2H-indazol-5-ol as a Potential Therapeutic Agent
Foreword: The Untapped Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the indazole nucleus stands as a "privileged" scaffold, a testament to its remarkable versatility in interacting with a wide array of biological targets.[1][2][3] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is the foundational structure for numerous approved therapeutics, particularly in oncology and anti-inflammatory applications.[2][4][5] The specific substitution pattern on the indazole ring dictates its pharmacological profile, offering a rich playground for drug discovery. This guide focuses on a specific, yet under-explored derivative: 2-Methyl-2H-indazol-5-ol . While direct literature on this compound is sparse, its structural features, when analyzed in the context of the broader indazole class, point towards a high probability of therapeutically relevant activity.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic roadmap for uncovering the therapeutic targets of this compound. We will delve into the rationale behind experimental choices, providing not just the "how" but the "why," to empower your research endeavors.
Part 1: Deconstructing the Molecule: A Rationale for Target Exploration
The structure of this compound presents several key features that inform our initial hypotheses about its potential biological targets:
-
The 2H-Indazole Core: While the 1H-indazole tautomer is more common in approved drugs, 2H-indazoles are also known to possess significant biological activity.[6][7] The arrangement of the nitrogen atoms in the 2H-indazole core can influence the molecule's hydrogen bonding capabilities and overall geometry, leading to unique interactions with protein targets.
-
The 5-Position Hydroxyl Group: The hydroxyl group at the 5-position is a critical feature. It can act as both a hydrogen bond donor and acceptor, which is crucial for anchoring the molecule within a protein's binding pocket. The position of substituents at the 5-position of the indazole ring has been shown to be important for the potency of kinase inhibitors.[4]
-
The 2-Position Methyl Group: The small methyl group at the N2 position provides a degree of steric bulk and lipophilicity without drastically altering the molecule's overall shape. This can be important for fitting into specific hydrophobic pockets of a target protein and can also influence metabolic stability.
Given these features and the wealth of data on related indazole analogs, we can logically prioritize several classes of proteins as potential targets for this compound.
Part 2: High-Probability Target Classes
The indazole scaffold is a known ATP-competitive inhibitor of protein kinases, and this class of enzymes represents the most promising starting point for our investigation.[4][7] However, other target classes should not be overlooked.
Protein Kinases: The Prime Suspects
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[4] Indazole derivatives have a proven track record as kinase inhibitors, with several commercially successful drugs targeting this enzyme family.[4]
Key Kinase Families to Investigate:
| Kinase Family | Rationale for Investigation | Potential Therapeutic Area |
| VEGFR (Vascular Endothelial Growth Factor Receptor) | Several approved indazole-based drugs (e.g., Pazopanib, Axitinib) are potent VEGFR inhibitors. The indazole scaffold effectively mimics the hinge-binding motif of ATP. | Oncology (anti-angiogenesis) |
| EGFR (Epidermal Growth Factor Receptor) | Indazole derivatives have shown efficacy against EGFR, another key target in oncology. | Oncology |
| CDKs (Cyclin-Dependent Kinases) | Inhibition of CDKs is a validated strategy in cancer therapy, and indazole analogs have demonstrated inhibitory effects on CDK2.[1] | Oncology |
| Aurora Kinases | Overexpressed in many cancers, Aurora kinases are emerging as important therapeutic targets. Novel amide derivatives of indazole have been reported as inhibitors of this kinase family.[4] | Oncology |
| c-Met | A receptor tyrosine kinase often implicated in cancer metastasis. It is a known target of some indazole-based inhibitors.[1] | Oncology |
| FGFR (Fibroblast Growth Factor Receptor) | Inhibition of FGFR by indazole derivatives has been linked to anti-inflammatory effects.[1] | Oncology, Inflammatory Diseases |
The PI3K/AKT/mTOR Pathway: A Central Signaling Hub
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, regulating cell growth, proliferation, and survival.[8] Recent studies have demonstrated that 3-amino-1H-indazole derivatives can act as inhibitors of this pathway, leading to anti-tumor effects.[8] The structural similarity of this compound to these compounds makes this pathway a compelling area of investigation.
Exploring Beyond Kinases: Other Potential Targets
While kinases are the primary focus, the versatility of the indazole scaffold extends to other enzyme classes and receptors.
-
Monoamine Oxidases (MAOs): Indazole-5-carboxamides have shown a strong affinity for MAOs, suggesting potential applications in neurodegenerative diseases like Parkinson's.[1]
-
LRRK2 (Leucine-rich repeat kinase 2): The LRRK2 antagonist MLi-2, an indazole derivative, has demonstrated significant efficacy in models of neurodegenerative diseases.[1]
-
COX-2 (Cyclooxygenase-2): Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. Indazole derivatives have been shown to inhibit COX-2, suggesting a potential role for this compound in treating inflammatory conditions.[1]
Part 3: A Practical Guide to Target Identification and Validation
The following experimental workflows provide a systematic approach to identifying and validating the therapeutic targets of this compound.
Phase 1: Initial Target Identification
The goal of this phase is to cast a wide net and identify a preliminary list of potential protein targets.
3.1.1 In Silico Screening: A Virtual First Pass
Before committing to wet lab experiments, computational methods can provide valuable insights and help prioritize experimental efforts.
Experimental Protocol: Molecular Docking
-
Prepare the Ligand: Generate a 3D structure of this compound and perform energy minimization using a suitable software package (e.g., ChemDraw, Avogadro).
-
Select a Target Library: Compile a library of protein crystal structures from the Protein Data Bank (PDB). This library should include representatives from the high-probability target classes identified in Part 2 (e.g., VEGFR, EGFR, CDK2, PI3K, MAO-B).
-
Perform Docking Simulations: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity of this compound to each target protein.
-
Analyze the Results: Rank the potential targets based on their predicted binding energies and examine the predicted binding poses for favorable interactions (e.g., hydrogen bonds with the 5-hydroxyl group).
3.1.2 Biochemical Profiling: Broad Spectrum Screening
Biochemical assays provide direct evidence of interaction between the compound and a panel of purified enzymes.
Experimental Protocol: Kinase Profiling Assay
-
Select a Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that offers a broad panel of purified human kinases (typically >400).
-
Assay Conditions: The service provider will perform radiometric or fluorescence-based assays to measure the inhibitory activity of this compound against each kinase at a fixed concentration (e.g., 10 µM).
-
Data Analysis: The results are typically reported as a percentage of inhibition for each kinase. Identify "hits" as kinases that are inhibited by >50% at the screening concentration.
Phase 2: Hit Confirmation and Validation
Once a list of putative targets has been generated, the next step is to confirm these interactions and validate their biological relevance.
3.2.1 Confirmation of Direct Binding
Biophysical techniques can confirm a direct interaction between the compound and the purified target protein and determine the binding affinity.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Express and purify the "hit" protein from the biochemical screen.
-
ITC Experiment: Load the purified protein into the sample cell of the ITC instrument and titrate in a solution of this compound.
-
Data Analysis: The instrument measures the heat changes upon binding. This data can be fit to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
3.2.2 Cellular Target Engagement and Functional Effects
Cell-based assays are essential to demonstrate that the compound can engage its target in a biological context and elicit a functional response.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Line Selection: Choose a cell line that is known to be dependent on the signaling pathway of the validated target (e.g., a cancer cell line with an activating mutation in a "hit" kinase).
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified period.
-
Protein Extraction and Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, and transfer them to a membrane. Probe the membrane with antibodies specific for the phosphorylated (active) form of the target protein and its key downstream effectors.
-
Analysis: A dose-dependent decrease in the phosphorylation of the target and its downstream substrates would provide strong evidence of target engagement and pathway inhibition.
Visualizing the Workflow:
Caption: Experimental workflow for target identification and validation.
Part 4: Illustrative Signaling Pathway: Targeting the VEGFR Cascade
To illustrate the potential mechanism of action, let's consider the hypothetical inhibition of the VEGFR signaling pathway by this compound.
Caption: Hypothetical inhibition of the VEGFR signaling pathway.
Part 5: Conclusion and Future Perspectives
While this compound is a relatively uncharacterized molecule, its structural features firmly place it within a class of compounds with immense therapeutic potential. The strategies outlined in this guide, from in silico screening to cell-based functional assays, provide a clear and logical path to uncovering its mechanism of action and identifying its primary therapeutic targets. The most promising avenues for investigation lie within the protein kinase families, particularly those involved in oncology, as well as the PI3K/AKT/mTOR pathway. Successful validation of a target for this compound would open the door for lead optimization studies, with the goal of developing a novel therapeutic agent. The journey from a single molecule to a life-changing medicine is long and complex, but it begins with the rigorous and systematic scientific inquiry detailed herein.
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An In-depth Technical Guide to 2-Methyl-2H-indazol-5-ol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Significance of 2-Methyl-2H-indazol-5-ol
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3][4] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6] Several indazole-containing drugs, such as the antiemetic granisetron and the kinase inhibitors axitinib and pazopanib, have reached the market, underscoring the therapeutic importance of this heterocyclic motif.[3]
Indazoles exist in two main tautomeric forms, 1H- and 2H-indazoles, with the substitution pattern on the pyrazole ring significantly influencing their biological activity.[4] This guide focuses on a specific, yet promising derivative: This compound . The presence of a methyl group at the 2-position and a hydroxyl group at the 5-position offers unique opportunities for drug design. The 2H-indazole isomer can confer a distinct three-dimensional geometry for target binding compared to its 1H counterpart. The phenolic hydroxyl group at the 5-position provides a crucial site for hydrogen bonding interactions with protein residues and can also serve as a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, chemical properties, and potential biological applications. By synthesizing field-proven insights with technical accuracy, this document aims to equip researchers and drug development professionals with the foundational knowledge required to explore the full therapeutic potential of this intriguing molecule.
Synthesis of this compound: Established and Proposed Methodologies
The synthesis of this compound can be approached through several strategic routes. While direct synthesis from a commercially available precursor is documented, alternative pathways involving functional group transformations of related indazole derivatives offer valuable flexibility in a research and development setting.
I. Direct Regioselective N-Methylation of 5-Hydroxy-1H-indazole
A direct and efficient synthesis of this compound has been reported through the regioselective N-methylation of 5-hydroxy-1H-indazole.[7] This method leverages the use of an orthoformate under acidic conditions to achieve preferential alkylation at the N2 position of the indazole ring.
Causality of Experimental Choices:
-
Starting Material: 5-Hydroxy-1H-indazole is a commercially available and logical precursor. The presence of the free hydroxyl group necessitates a method that is compatible with this functionality or a strategy that involves its protection and subsequent deprotection.
-
Reagent and Catalyst: Trimethyl orthoformate (TMOF) serves as the methylating agent, while sulfuric acid acts as a catalyst. The acidic conditions are crucial for activating the TMOF and for directing the methylation to the N2 position. The proposed mechanism involves the protonation of the more basic N2 atom, followed by reaction with TMOF to form a thermodynamically favored intermediate that rearranges to the 2-methyl-2H-indazole product.[7]
Experimental Protocol: Synthesis of this compound [7]
-
To a solution of 5-hydroxy-1H-indazole in trimethyl orthoformate, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess trimethyl orthoformate under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Workflow for Direct N-Methylation
Caption: Direct synthesis of this compound via N-methylation.
II. Proposed Synthetic Routes
While a direct synthesis is available, exploring alternative routes is crucial for accessing diverse analogs and for situations where the starting material may be constrained.
A. Demethylation of 5-Methoxy-2-methyl-2H-indazole
A common strategy for the synthesis of phenolic compounds is the demethylation of a corresponding methoxy ether. This approach would involve the initial synthesis of 5-methoxy-2-methyl-2H-indazole, followed by cleavage of the methyl ether.
Synthesis of 5-Methoxy-2-methyl-2H-indazole: This intermediate can be prepared by the N-methylation of 5-methoxy-1H-indazole. The methylation conditions can be tuned to favor either N1 or N2 alkylation.
Demethylation Step: Several reagents are known to effectively cleave aryl methyl ethers.[8]
-
Boron Tribromide (BBr₃): A powerful Lewis acid that is highly effective for demethylation, typically used at low temperatures.[8]
-
Hydrobromic Acid (HBr): A strong Brønsted acid that can cleave methyl ethers at elevated temperatures.[8]
-
Thiolates: Nucleophilic cleavage using reagents like dodecanethiol in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) offers a milder alternative to strong acids.[8]
Proposed Experimental Protocol (Demethylation with BBr₃):
-
Dissolve 5-methoxy-2-methyl-2H-indazole in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of boron tribromide in dichloromethane dropwise, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield this compound.
B. Reduction and Diazotization of 2-Methyl-5-nitro-2H-indazole
Another versatile route involves the transformation of a nitro group. This multi-step synthesis begins with the readily available 2-methyl-5-nitro-2H-indazole.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine to form 2-Methyl-2H-indazol-5-amine.[9] Common reducing agents for this transformation include:
-
Tin(II) chloride in hydrochloric acid.
-
Catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[9]
-
-
Diazotization and Hydrolysis: The resulting amine can then be converted to the corresponding hydroxyl derivative via a Sandmeyer-type reaction.
-
The amine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures to form a diazonium salt.
-
The diazonium salt is then carefully heated in an aqueous solution to hydrolyze it to the desired phenol, this compound.
-
Proposed Synthetic Workflow: Nitro Group Transformation
Caption: Multi-step synthesis of this compound from a nitro precursor.
Physicochemical and Spectroscopic Characterization
The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1159511-41-7 | [10] |
| Molecular Formula | C₈H₈N₂O | [7] |
| Molecular Weight | 148.16 g/mol | Calculated |
| Appearance | White solid | [7] |
Spectroscopic Data
The following spectroscopic data has been reported for this compound:[7]
| Technique | Data |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.97 (br, 1H), 7.91 (s, 1H), 7.32 (d, J = 9.3 Hz, 1H), 6.73 (m, 2H), 3.98 (s, 3H) |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 151.89, 144.89, 122.74, 122.60, 119.91, 118.28, 100.10, 40.21 |
| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z: [M+H]⁺ Found 149.0708, Calculated for C₈H₉N₂O 149.0715 |
Interpretation of Spectroscopic Data:
-
¹H NMR: The broad singlet at 8.97 ppm is characteristic of the phenolic hydroxyl proton. The singlets at 7.91 ppm and 3.98 ppm correspond to the C3-H of the indazole ring and the N-methyl protons, respectively. The aromatic protons appear in the expected region.
-
¹³C NMR: The chemical shifts are consistent with the proposed structure, with the carbon bearing the hydroxyl group appearing at a downfield shift.
-
HRMS: The high-resolution mass spectrometry data confirms the elemental composition of the molecule with high accuracy.
Potential Biological Activities and Therapeutic Applications
While no specific biological data for this compound has been published, the extensive research on structurally related indazole derivatives allows for informed hypotheses regarding its potential therapeutic applications. The indazole scaffold is a well-established kinase hinge-binding motif, and many indazole-containing compounds are potent inhibitors of various protein kinases.
Potential as a Kinase Inhibitor:
The 2H-indazole core can effectively mimic the purine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. The 5-hydroxyl group can act as a hydrogen bond donor, potentially forming a key interaction with the hinge region of the kinase, a common binding mode for many kinase inhibitors.
Hypothesized Signaling Pathway Inhibition
Caption: Potential mechanism of action via kinase inhibition.
Other Potential Therapeutic Areas:
-
Anticancer: Many indazole derivatives exhibit potent anti-proliferative activity against various cancer cell lines.[5][11] The potential of this compound as an anticancer agent warrants investigation.
-
Anti-inflammatory: The indazole scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) benzydamine.[12] The ability of this compound to inhibit inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes, could be explored.
-
Antimicrobial: Some indazole derivatives have shown activity against bacteria, fungi, and protozoa.[3][6] This suggests that this compound could be a starting point for the development of new anti-infective agents.
Future Directions for Research:
A thorough biological evaluation of this compound is the logical next step. This should include:
-
Screening against a panel of protein kinases: To identify potential kinase targets and determine its selectivity profile.
-
In vitro anti-proliferative assays: Using a diverse panel of cancer cell lines to assess its anticancer potential.
-
Enzymatic and cell-based assays for anti-inflammatory activity: To evaluate its effects on key inflammatory mediators.
-
Antimicrobial susceptibility testing: Against a range of pathogenic microorganisms.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.
Conclusion
This compound is a synthetically accessible indazole derivative with significant potential for drug discovery. Its structure, featuring a 2H-indazole core and a 5-hydroxyl group, presents favorable characteristics for interacting with various biological targets, particularly protein kinases. While direct biological data is currently lacking, the wealth of information on the pharmacological activities of the broader indazole class provides a strong rationale for its investigation as a novel therapeutic agent. The synthetic routes and characterization data presented in this guide offer a solid foundation for researchers to further explore the chemical biology and medicinal chemistry of this promising molecule.
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Methodological & Application
Synthesis of 2-Methyl-2H-indazol-5-ol from 2-methyl-5-nitro-2H-indazole: Application Notes and Protocols
Introduction
The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[3][4] The target molecule, 2-Methyl-2H-indazol-5-ol, is a valuable synthetic intermediate, providing a hydroxyl handle for further functionalization in drug discovery programs.
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, starting from the commercially available 2-methyl-5-nitro-2H-indazole.[5] The transformation is achieved via a robust two-step sequence: (1) the reduction of the aromatic nitro group to form the corresponding amine, 2-methyl-2H-indazol-5-amine, followed by (2) the conversion of the amine to the target phenol via diazotization and subsequent hydrolysis.
This document is intended for researchers, scientists, and drug development professionals, offering a selection of reliable methods and explaining the underlying chemical principles to ensure successful and safe execution.
Overall Synthetic Workflow
The conversion of the nitro-indazole to the indazol-ol is a sequential process. The first critical step is the high-efficiency reduction of the nitro group, for which several methods are viable. The second step involves the well-established Sandmeyer-type transformation of the resulting amine.
Caption: Overall two-step synthesis pathway.
Part 1: Reduction of 2-methyl-5-nitro-2H-indazole
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.[6] The choice of method depends on factors such as substrate sensitivity, available equipment, and desired scale. We present three reliable protocols.
Mechanistic Overview of Nitro Group Reduction
The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process. Regardless of the specific reagents used, the reaction generally proceeds through nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) intermediates.[7] Under acidic conditions, these intermediates are protonated and rapidly reduced, which suppresses undesired side reactions like the formation of azo or azoxy compounds.[7]
Caption: General mechanism for aromatic nitro group reduction.
Protocol A: Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for its clean reaction profile and high yields. The reaction uses hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to efficiently reduce the nitro group.[8]
Expert Insight: This method is highly effective but shows poor chemoselectivity for molecules with other reducible functional groups (e.g., alkenes, alkynes, some protecting groups like benzyl ethers). The catalyst is pyrophoric, and hydrogen gas is highly flammable, demanding strict safety protocols.[9][10]
Step-by-Step Protocol
-
Reactor Setup: To a heavy-walled hydrogenation flask or a Parr shaker vessel, add 2-methyl-5-nitro-2H-indazole (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). A typical concentration is 0.1-0.2 M.
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Palladium on Carbon (5-10 mol% Pd). Caution: The catalyst can be pyrophoric and should be handled with care, preferably as a wet paste.[10]
-
System Purge: Securely seal the reaction vessel. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Evacuate the vessel one final time and introduce hydrogen gas via a balloon or from a regulated cylinder to the desired pressure (typically 1-4 atm or 50 psi for Parr apparatus).
-
Reaction: Stir the mixture vigorously at room temperature. Reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the catalyst on the Celite pad to dry, as it can ignite in the presence of air.[10] Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-2H-indazol-5-amine, which can be used directly in the next step or purified further by recrystallization or column chromatography.
Protocol B: Tin(II) Chloride Reduction
Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and highly reliable method that tolerates a wider range of functional groups than catalytic hydrogenation.[8][11]
Expert Insight: The reaction requires a stoichiometric amount of the tin reagent, which generates tin salt byproducts that must be removed during work-up. The mechanism involves single electron transfers from Sn²⁺, which is oxidized to Sn⁴⁺.[11] The acidic environment protonates intermediates, preventing side reactions.[7]
Step-by-Step Protocol
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-5-nitro-2H-indazole (1.0 eq) in a suitable solvent like Ethanol or Ethyl Acetate.
-
Addition of Reductant: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C). Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching and Basification: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This neutralizes the acid and precipitates tin salts as tin hydroxides.
-
Filtration: Filter the resulting slurry through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with the organic solvent used in the reaction (e.g., Ethyl Acetate).
-
Extraction: Transfer the filtrate to a separatory funnel. The product should be in the organic layer. Extract the aqueous layer 2-3 times with fresh ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired amine.
Protocol C: Sodium Dithionite Reduction
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, offers a mild, economical, and metal-free alternative for nitro group reduction.[12][13] It is particularly useful for substrates sensitive to strongly acidic conditions or catalytic hydrogenation.
Expert Insight: The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which forms in aqueous solution.[13][14] The reaction is often run in a biphasic solvent system to accommodate both the organic substrate and the water-soluble dithionite.
Step-by-Step Protocol
-
Substrate Solution: Dissolve 2-methyl-5-nitro-2H-indazole (1.0 eq) in a mixture of a water-miscible organic solvent like THF or Methanol and water.
-
Dithionite Solution: In a separate flask, prepare a solution of sodium dithionite (3-5 eq) in water.
-
Reaction: Add the aqueous dithionite solution dropwise to the stirred solution of the nitro compound at room temperature. The reaction can be exothermic. If necessary, the reaction can be gently heated (40-60 °C) to ensure completion.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 times).[13]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Comparison of Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C) | Tin(II) Chloride (SnCl₂) | Sodium Dithionite (Na₂S₂O₄) |
| Conditions | Room temp, 1-4 atm H₂ | Reflux | Room temp to 60 °C |
| Pros | High yield, clean, no metal salt waste | Good functional group tolerance, reliable | Mild, metal-free, economical[12][13] |
| Cons | Pyrophoric catalyst, H₂ hazards, reduces other groups | Stoichiometric tin waste, acidic | Requires aqueous media, can have sulfur byproducts |
| Work-up | Simple filtration | Requires basification and filtration of tin salts | Simple extraction |
Part 2: Synthesis of this compound
The conversion of the synthesized 2-methyl-2H-indazol-5-amine to the target phenol is achieved via the formation of a diazonium salt, followed by its thermal decomposition in water.
Mechanism of Diazotization and Hydrolysis
In the presence of a cold, aqueous acid (like H₂SO₄), sodium nitrite (NaNO₂) generates nitrous acid (HONO) in situ. The aromatic amine attacks the protonated nitrous acid to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the highly reactive diazonium salt (Ar-N₂⁺). Gently heating this aqueous solution allows for the substitution of the excellent diazonio leaving group (-N₂) with water, which, after deprotonation, yields the desired phenol.
Caption: Reaction pathway for the conversion of an amine to a phenol.
Protocol D: Diazotization and Hydrolysis
Safety Warning: Diazonium salts can be explosive when isolated and dry. This procedure is designed to use the salt directly in solution without isolation. Always perform the reaction behind a blast shield and wear appropriate personal protective equipment.
Step-by-Step Protocol
-
Acidic Solution: In a beaker or flask, prepare a solution of dilute sulfuric acid (e.g., 10-20% v/v in water). Cool this solution to 0-5 °C in an ice-water bath.
-
Amine Dissolution: Add the crude 2-methyl-2H-indazol-5-amine (1.0 eq) to the cold acid solution with stirring. Ensure it dissolves completely; a salt may form.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in a small amount of cold water. Add this solution dropwise to the stirred amine solution, maintaining the internal temperature below 5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper (turns blue-black).
-
Hydrolysis: Once the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes. Then, slowly and carefully heat the reaction mixture to 50-80 °C. Vigorous evolution of nitrogen gas will be observed.
-
Completion: Continue heating until the gas evolution ceases. The solution may change color, and the product may precipitate or separate as an oil.
-
Work-up: Cool the mixture to room temperature.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or diethyl ether (3 times).
-
Purification: Combine the organic extracts, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
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Application Note & Protocol: Regioselective Synthesis of 2-Methyl-2H-indazol-5-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2-Methyl-2H-indazol-5-ol Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Specifically, N-substituted indazoles, and in particular the 2-substituted isomers, have garnered significant attention due to their diverse biological activities. The target molecule of this guide, this compound, is a key building block in the synthesis of more complex molecules, including potential therapeutic agents. Its structure, featuring a methyl group at the N2 position and a hydroxyl group at the C5 position, offers multiple points for further functionalization, making it a valuable intermediate in drug discovery and development.
The regioselective synthesis of such N-substituted indazoles presents a common challenge in synthetic organic chemistry. The alkylation of the indazole ring often yields a mixture of N1 and N2 isomers, necessitating tedious and often low-yielding purification steps. This application note provides a detailed, two-step protocol for the regioselective synthesis of this compound, commencing from the readily available starting material, 5-methoxy-1H-indazole. The strategy hinges on a regiocontrolled N-methylation followed by a robust O-demethylation. We will delve into the mechanistic rationale behind the reaction conditions to provide a comprehensive understanding of the synthesis.
Synthetic Strategy: A Two-Step Approach to Regiocontrol
The synthesis of this compound is strategically approached in two key stages to circumvent the inherent challenge of controlling the site of N-methylation on the indazole core while managing the reactivity of the C5 hydroxyl group.
Step 1: Regioselective N-methylation of 5-Methoxy-1H-indazole. The initial step involves the methylation of 5-methoxy-1H-indazole. The methoxy group serves as a protecting group for the phenol, preventing its methylation and simplifying the reaction. The primary challenge in this step is to selectively introduce the methyl group at the N2 position over the thermodynamically more stable N1 position.[1] The outcome of the N-alkylation of indazoles is highly dependent on reaction conditions such as the choice of base, solvent, and electrophile.[2][3] Generally, kinetically controlled conditions tend to favor the formation of the N2-alkylated product.
Step 2: O-Demethylation of 2-Methyl-5-methoxy-2H-indazole. Following the successful N-methylation and isolation of the desired N2-isomer, the methoxy group is cleaved to unveil the target hydroxyl group. This transformation is a standard procedure in organic synthesis, and several reagents are effective for the demethylation of aryl methyl ethers.[4]
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Regioselective N-Methylation of 5-Methoxy-1H-indazole
This protocol aims to favor the kinetic N2-methylated product. It is crucial to note that the formation of the N1-isomer is a likely side reaction, and chromatographic purification is essential to isolate the desired product.
Materials:
-
5-Methoxy-1H-indazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Flash chromatography system
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5-methoxy-1H-indazole (1.0 eq). Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes. The formation of the indazolide anion will be observed.
-
Methylation: Add methyl iodide (1.2 eq) dropwise to the cooled suspension. Maintain the reaction at 0 °C and stir for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of 1-methyl-5-methoxy-1H-indazole and 2-methyl-5-methoxy-2H-indazole, is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N2-isomer. The two isomers can typically be distinguished by their different polarities and NMR spectra.[1]
Causality and Experimental Choices:
-
Base and Solvent: The choice of a strong, non-nucleophilic base like NaH in a polar aprotic solvent like DMF facilitates the deprotonation of the indazole N-H.
-
Temperature: Performing the reaction at low temperature (0 °C) is crucial for kinetic control, which generally favors the formation of the N2-alkylated product.
-
Purification: The structural similarity of the N1 and N2 isomers necessitates careful chromatographic separation. Their distinct electronic environments often result in separable spots on a TLC plate and different retention times on a column.
| Parameter | Condition | Rationale |
| Starting Material | 5-Methoxy-1H-indazole | Readily available; methoxy group protects the phenol. |
| Methylating Agent | Methyl Iodide | Highly reactive electrophile for methylation. |
| Base | Sodium Hydride | Strong, non-nucleophilic base for deprotonation. |
| Solvent | Anhydrous DMF | Polar aprotic solvent, suitable for reactions with NaH. |
| Temperature | 0 °C | Favors kinetic control, promoting N2-methylation. |
| Purification | Column Chromatography | Essential for separating the N1 and N2 isomers. |
Part 2: O-Demethylation of 2-Methyl-5-methoxy-2H-indazole
This protocol employs boron tribromide (BBr₃), a powerful Lewis acid, for the efficient cleavage of the aryl methyl ether.[4][5]
Materials:
-
2-Methyl-5-methoxy-2H-indazole
-
Anhydrous Dichloromethane (DCM)
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere setup
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-methyl-5-methoxy-2H-indazole (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C. Add boron tribromide solution (3.0 eq) dropwise. A color change may be observed.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of water.
-
Neutralization: Add saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if needed.
Causality and Experimental Choices:
-
Reagent: Boron tribromide is a highly effective reagent for the cleavage of aryl methyl ethers due to the strong Lewis acidity of boron and the favorable formation of boron-oxygen bonds.[4]
-
Stoichiometry: An excess of BBr₃ is used to ensure complete demethylation.
-
Quenching: The careful, slow addition of water at low temperature is critical to safely decompose the excess BBr₃ and the boron-containing intermediates.
Mechanism of Regioselectivity in N-Methylation
The regioselectivity of indazole alkylation is a subject of ongoing study, with the outcome being a delicate balance of electronic and steric factors, as well as reaction conditions.
Caption: Proposed pathways for the N-methylation of 5-methoxy-1H-indazole.
The N2 position of the indazole anion is generally considered to be the site of kinetic attack, leading to the N2-alkylated product. In contrast, the N1-alkylated product is often the thermodynamically more stable isomer.[6] By employing a strong base and conducting the reaction at a low temperature, the reaction is steered towards the kinetically favored pathway, thus enriching the product mixture in the desired 2-methyl-5-methoxy-2H-indazole.
Conclusion
This application note provides a comprehensive and detailed guide for the regioselective synthesis of this compound. By employing a two-step strategy of N-methylation of a protected precursor followed by deprotection, the challenges associated with direct and non-selective synthesis can be effectively overcome. The provided protocols, along with the mechanistic insights, are intended to equip researchers with the necessary tools and understanding to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.
References
-
Alam, M. S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1948. [Link]
-
Beilstein-Institut. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Alam, M. S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Lin, M.-H., et al. (2016). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Molecules, 21(2), 238. [Link]
-
Rodríguez-Villar, J. A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2139. [Link]
-
Lin, M.-H., et al. (2014). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]
-
Rodríguez-Villar, J. A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2139. [Link]
-
Chem-Station. (2024). O-Demethylation. Chem-Station Int. Ed.[Link]
-
Kourtidou, E. (2016). What demethylating reagent do you suggest? ResearchGate. [Link]
-
Liu, Z., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(6), 2419-2428. [Link]
-
Jin, G.-Q., et al. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. [Link]
-
Reddy, T. R., et al. (2015). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ChemInform, 46(34). [Link]
-
Funai, Y., et al. (2011). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2874. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Palmer, M. H., et al. (1973). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, 1695-1703. [Link]
-
Kumar, A., et al. (2021). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 6(7), 184-200. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. PubChem. [Link]
Sources
- 1. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Characterization of 2-Methyl-2H-indazol-5-ol
Abstract: This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 2-Methyl-2H-indazol-5-ol, a key heterocyclic intermediate in pharmaceutical research and development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to confirm identity, purity, and structural integrity. We will delve into chromatographic and spectroscopic techniques, explaining the causality behind methodological choices to ensure robust and reproducible results.
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. This compound is one such derivative, whose precise analytical characterization is paramount for its application in drug discovery and development. The potential for isomeric impurities, such as the corresponding 1-Methyl-1H-indazol-5-ol, necessitates the use of orthogonal analytical techniques to unambiguously confirm its structure and quantify its purity.
This guide presents a suite of validated analytical workflows, moving from fundamental physicochemical profiling to advanced spectroscopic and chromatographic methods. Each protocol is designed to be self-validating, providing the user with the tools to not only perform the analysis but also to understand the principles that ensure data integrity.
Physicochemical Profile
A foundational understanding of a compound's physicochemical properties is essential for the development of appropriate analytical methods, particularly for selecting solvents and anticipating chromatographic behavior.
| Property | Data | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1159511-41-7 | [1] |
| Molecular Formula | C₈H₈N₂O | Calculated |
| Molecular Weight | 148.16 g/mol | Calculated |
| Canonical SMILES | CN1C=C2C=C(C=C2=N1)O | - |
| Appearance | Expected to be a solid at room temperature. | - |
Chromatographic Analysis for Purity and Isomeric Distinction
Chromatographic methods are the gold standard for assessing the purity of pharmaceutical compounds and separating closely related impurities, including regioisomers.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Causality: RP-HPLC is the primary method for quantifying the purity of this compound. A non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte and its impurities are separated based on their differential partitioning between these two phases. The hydroxyl and indazole moieties provide sufficient polarity, while the overall aromatic structure ensures adequate retention on a C18 column. The inclusion of an acid (e.g., formic acid) in the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler and a column thermostat.
-
Photodiode Array (PDA) or UV-Vis Detector.
-
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Solvents:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the determined λmax (approx. 280-300 nm) and collect spectra from 200-400 nm with the PDA detector.
-
Gradient Elution:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to get a 100 µg/mL solution.
-
Sample Solution: Prepare the test sample at the same concentration using the same diluent.
-
-
Data Analysis:
-
Determine the retention time of the main peak from the standard injection.
-
Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Causality: GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight of the analyte. Crucially, it can often distinguish between regioisomers based on differences in their fragmentation patterns under electron ionization (EI).[2][3] The separation in the gas phase is based on boiling point and interaction with the column's stationary phase, while the mass spectrometer provides structural information. This method is complementary to HPLC, offering an orthogonal assessment of purity.
Experimental Protocol:
-
Instrumentation:
-
GC system with a split/splitless injector.
-
Capillary Column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer with EI source.
-
-
Reagents and Solvents:
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Solvent: Dichloromethane or Ethyl Acetate (GC Grade).
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100-500 µg/mL) in the chosen solvent.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Confirm the molecular ion peak (m/z 148).
-
Analyze the fragmentation pattern and compare it to a reference spectrum or theoretical fragmentation to confirm identity.
-
Search for peaks of potential impurities and analyze their mass spectra. Isomeric impurities may have identical molecular ions but different relative abundances of fragment ions.
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide direct evidence of the molecular structure, confirming functional groups and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR is the most definitive technique for structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For indazole derivatives, NMR is indispensable for distinguishing between N-1 and N-2 isomers.[4][5] In 2-substituted indazoles, the proton at the 3-position (H-3) is typically observed at a higher chemical shift (more deshielded) compared to its 1-substituted counterpart.[4]
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended as the acidic -OH proton will be observable). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (proton-decoupled).
-
Consider 2D NMR experiments (e.g., COSY, HSQC) if further structural confirmation is needed.
-
-
Data Interpretation (Expected Signals for this compound):
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Features |
| ¹H | ~9.0 - 10.0 | Singlet (s) | Phenolic -OH proton (broad, exchangeable with D₂O). |
| ¹H | ~8.2 - 8.5 | Singlet (s) | H-3 proton. Its downfield shift is characteristic of the 2H-indazole isomer.[4] |
| ¹H | ~7.5 - 7.7 | Doublet (d) | Aromatic proton (likely H-7). |
| ¹H | ~6.8 - 7.1 | Multiplet (m) | Remaining two aromatic protons (H-4 and H-6). |
| ¹H | ~4.1 - 4.3 | Singlet (s) | N-CH₃ protons of the methyl group. |
| ¹³C | ~150 - 160 | - | C-5 carbon attached to the hydroxyl group. |
| ¹³C | ~110 - 145 | - | Aromatic and heterocyclic carbons. |
| ¹³C | ~35 - 40 | - | N-CH₃ carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Causality: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It serves as a rapid and reliable fingerprinting technique for identity confirmation.
Experimental Protocol:
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition:
-
Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Data Interpretation (Expected Absorption Bands):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 | O-H Stretch (Broad) | Phenolic Hydroxyl (-OH) |
| 3000 - 3100 | C-H Stretch (Aromatic) | sp² C-H bonds in the indazole ring |
| 2850 - 2960 | C-H Stretch (Aliphatic) | sp³ C-H bonds of the methyl group (-CH₃) |
| ~1620, ~1500, ~1450 | C=C and C=N Stretch | Aromatic and heterocyclic ring vibrations |
| 1200 - 1300 | C-O Stretch | Phenolic C-O bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light by the molecule's chromophores (the indazole ring system). It is primarily used to determine the wavelength of maximum absorbance (λmax), which is critical for setting the optimal detection wavelength in HPLC analysis to ensure maximum sensitivity. The UV absorption profile can also help differentiate isomers, as 1H- and 2H-indazoles exhibit distinct spectra.[6][7]
Experimental Protocol:
-
Instrumentation: UV-Vis Spectrophotometer.
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a UV-transparent solvent like methanol or acetonitrile.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
-
Scan the sample from 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Based on spectra of similar 2-methylindazoles, a λmax is expected in the 280-300 nm region.[6][8]
Integrated Analytical Workflow
No single technique is sufficient for complete characterization. A logical, integrated workflow ensures all aspects of the compound's identity, purity, and structure are confirmed.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. The combination of chromatography (HPLC, GC-MS) and spectroscopy (NMR, FTIR, UV-Vis) provides an orthogonal set of data that, when taken together, can unambiguously confirm the compound's structure, establish its purity with a high degree of confidence, and distinguish it from potential isomers. The protocols outlined in this guide provide a robust framework for achieving these critical quality control objectives in any research or development setting.
References
- ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Diagram].
- Longworth, M., & Banister, S. D., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology.
- BenchChem. (2025). A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers. BenchChem.
- BenchChem. (2025). A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. BenchChem.
- ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives [Diagram].
- ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic... [Diagram].
-
NIST. (n.d.). 2-Methyl-2H-indazole. NIST Chemistry WebBook. Retrieved from [Link]
- Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-indazole. PubChem Compound Database. Retrieved from [Link]
-
LookChem. (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Methyl-2H-indazole [webbook.nist.gov]
Application Note: Structural Elucidation of 2-Methyl-2H-indazol-5-ol via Nuclear Magnetic Resonance and Mass Spectrometry
Abstract
This document provides a detailed guide for the comprehensive spectroscopic characterization of 2-Methyl-2H-indazol-5-ol, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. Given the critical importance of unambiguous isomer identification in regulated environments, this note emphasizes methods to definitively confirm the N2-methylation pattern. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). While experimental data for this specific molecule is not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust framework for analysis. We detail methodologies for acquiring and interpreting ¹H, ¹³C, and advanced 2D NMR spectra (COSY, HSQC, HMBC) and outline a strategy for analyzing its mass spectrometric fragmentation.
Introduction: The Importance of Regioisomeric Purity
The indazole core is a privileged scaffold in modern pharmacology, present in numerous approved drugs.[1] The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 regioisomers, each possessing distinct physicochemical and pharmacological properties.[2][3] Therefore, the ability to unequivocally determine the site of substitution is paramount for intellectual property, regulatory submission, and ensuring reproducible biological outcomes. This compound presents such a challenge, where methylation can occur at either the N1 or N2 position of the indazole ring. This guide provides the analytical workflows to definitively identify the N2 isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of this compound. The choice of solvent is critical, especially due to the presence of a phenolic hydroxyl group.
Rationale for Experimental Design
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its hydrogen-bond accepting nature slows the exchange rate of the phenolic -OH proton, often resulting in a sharper, observable signal.[4] In contrast, protic solvents like methanol-d₄ or D₂O would lead to rapid deuterium exchange, causing the hydroxyl proton signal to broaden or disappear entirely. Chloroform-d (CDCl₃) is less suitable as it may not sufficiently solvate the compound and can lead to broad -OH signals that are difficult to distinguish from the baseline.
-
Concentration: A sample concentration of 5-10 mg in 0.6 mL of DMSO-d₆ is recommended to ensure good signal-to-noise for both ¹H and ¹³C NMR experiments without causing significant line broadening due to aggregation.
-
2D NMR for Unambiguous Assignment: While ¹H and ¹³C spectra provide initial data, 2D correlation experiments are essential.
-
COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings within the same spin system, crucial for assigning adjacent protons on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons, providing a direct link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key experiment for identifying the N2-methyl isomer. It reveals long-range (2-3 bond) correlations between protons and carbons. The correlation between the N-methyl protons and the C3 and C7a carbons of the indazole ring is a definitive marker for N2 substitution.[5]
-
Predicted NMR Spectral Data
The following data are predicted based on published spectra of analogous compounds, including 2-methyl-5-nitro-2H-indazole and other substituted 2H-indazoles.[6][7] Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 3 | ~8.2 (s) | ~123 | C4, C7a |
| 4 | ~6.9 (dd, J ≈ 9.0, 2.0) | ~115 | C3, C5, C6, C7a |
| 5-OH | ~9.5 (s, broad) | - | C4, C5, C6 |
| 6 | ~6.8 (d, J ≈ 2.0) | ~103 | C4, C5, C7, C7a |
| 7 | ~7.5 (d, J ≈ 9.0) | ~122 | C5, C6, C7a |
| N-CH₃ | ~4.1 (s) | ~40 | C3, C7a |
| 3a | - | ~121 | H4, H7 |
| 5 | - | ~153 | H4, H6, 5-OH |
| 7a | - | ~149 | H3, H4, H7, N-CH₃ |
Causality Note: The key to identifying the N2-isomer lies in the HMBC spectrum. The N-methyl protons (~4.1 ppm) are three bonds away from both C3 and C7a. A correlation from the methyl protons to these two carbons provides definitive proof of N2 methylation. In an N1-isomer, the methyl protons would instead show a strong correlation to C3 and C7a is not expected.[5][8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved. Mild sonication may be used if necessary.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay (d1): 2 seconds.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Utilize standard, gradient-selected (gs) pulse programs.
-
HMBC Optimization: Optimize the long-range coupling delay (J-coupling) for an expected value of 8-10 Hz to clearly resolve the key N-CH₃ to C3/C7a correlations.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for the definitive structural elucidation of this compound by NMR.
Mass Spectrometry (MS)
Mass spectrometry serves to confirm the molecular weight and provides structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method due to the polar nature of the molecule.
Rationale for Experimental Design
-
Ionization Mode: ESI in positive ion mode is expected to be most effective, readily forming the protonated molecule [M+H]⁺. The phenolic hydroxyl group can also be deprotonated, making negative ion mode a viable secondary option to observe the [M-H]⁻ ion.
-
Mass Analyzer: A high-resolution mass analyzer, such as Time-of-Flight (TOF) or Orbitrap, is crucial. It provides an accurate mass measurement of the parent ion, allowing for the confirmation of the elemental formula (C₈H₈N₂O).
-
Tandem MS (MS/MS): Collision-Induced Dissociation (CID) of the isolated parent ion will induce fragmentation. The resulting pattern can provide clues about the molecular structure, although distinguishing N1 and N2 isomers by fragmentation alone is challenging.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₈H₈N₂O
-
Monoisotopic Mass: 148.0637 g/mol
-
High-Resolution MS (ESI+): Expected m/z for [M+H]⁺ = 149.0710
Table 2: Predicted Key Fragments for [M+H]⁺ of this compound
| m/z (Predicted) | Lost Fragment | Proposed Fragment Structure |
| 134.0499 | CH₃ | Indazol-5-ol cation radical |
| 120.0550 | N₂H | Methyl-benzyne-ol cation |
| 106.0418 | CH₃, CO | Methyl-cyclopentadienyl-imine cation |
| 91.0542 | N₂H, HCN | Tropylium cation analog |
Fragmentation Causality: The initial and most likely fragmentation in indazole derivatives involves the loss of stable neutral molecules. A common pathway is the cleavage of the N-N bond and rearrangement.[9] For this compound, the loss of the methyl radical (•CH₃) is a probable initial step. Subsequent fragmentation would likely involve the loss of dinitrogen (N₂) or rearrangement of the heterocyclic ring.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).
-
-
LC-MS/MS Acquisition (ESI+):
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Full Scan MS: Scan range m/z 50-500.
-
Tandem MS (MS/MS):
-
Isolate the precursor ion (m/z 149.1).
-
Apply a collision energy ramp (e.g., 10-40 eV) to generate a fragment ion spectrum.
-
-
Visualization: Predicted Fragmentation Pathway
Caption: A simplified predicted fragmentation pathway for this compound in ESI+ mode.
Conclusion
The structural confirmation of this compound requires a multi-technique spectroscopic approach. While mass spectrometry is essential for confirming the molecular formula, a full suite of NMR experiments, particularly ¹H-¹³C HMBC, is indispensable for the unambiguous assignment of the N2-methyl regioisomer. The protocols and predicted data herein provide a robust framework for researchers to confidently characterize this important molecule and its analogs, ensuring data integrity and reproducibility in a drug discovery and development setting.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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PubChem. (n.d.). 2-Methyl-2H-indazole. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available at: [Link]
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Pinto, D. C. G. A., Silva, A. M. S., & Elguero, J. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]
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Elguero, J., Fruchier, A., & Jacquier, R. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 729-733. Available at: [Link]
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Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31, 1006-1026. Available at: [Link]
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Boddapati, S. N. M., et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved January 19, 2026, from [Link]
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ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved January 19, 2026, from [Link]
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Wiley-VCH. (2007). Supporting Information. Available at: [Link]
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Tariq, M. I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(9), 2463. Available at: [Link]
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Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved January 19, 2026, from [Link]
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Claramunt, R. M., et al. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 15(1), 405–424. Available at: [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 19, 2026, from [Link]
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Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved January 19, 2026, from [Link]
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Grossert, J. S., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-7. Available at: [Link]
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Silva, F. M., et al. (2008). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 13(11), 2735-2751. Available at: [Link]
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Characterizing Novel Indazole-Based Kinase Inhibitors: A Methodological Guide Using 2-Methyl-2H-indazol-5-ol as a Model Compound
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Quest for Kinase Inhibitor Specificity
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structure allows it to form key hydrogen bond interactions within the ATP-binding pocket of many kinases, making it a foundational component of numerous successful kinase inhibitors, including the FDA-approved drugs axitinib, pazopanib, and niraparib.[2][3]
This guide provides a comprehensive framework for the initial characterization of novel, un-differentiated kinase inhibitors, using the hypothetical compound 2-Methyl-2H-indazol-5-ol as a model. As a Senior Application Scientist, the objective here is not just to provide protocols, but to instill a robust, self-validating methodology. We will proceed through a logical workflow, from initial biochemical potency determination to selectivity profiling and finally to validation in a cellular context, explaining the critical reasoning behind each step. This multi-pronged approach is essential for building a comprehensive profile of a novel inhibitor and predicting its therapeutic potential.[1]
Part 1: Initial Biochemical Characterization – Determining Potency (IC₅₀)
The first critical step in evaluating any new inhibitor is to determine its potency against a putative kinase target in a purified, cell-free system.[1] The most common metric for this is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. This value provides a quantitative measure of the compound's intrinsic potency.
Causality in Assay Selection
Choosing the right biochemical assay is a balance of sensitivity, throughput, and relevance. While radiometric assays using ³²P-ATP are considered the gold standard for their directness and sensitivity, they come with the logistical challenges of handling radioactivity.[4] For routine screening, non-radiometric methods are often preferred:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is then converted into a light signal. They are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening.[5]
-
Fluorescence-Based Assays (e.g., TR-FRET): These assays use fluorescently labeled substrates or antibodies to detect phosphorylation events through Förster Resonance Energy Transfer. They offer a homogenous "mix-and-read" format, which simplifies automation.
For this guide, we will detail the widely-used ADP-Glo™ assay format due to its robustness and broad applicability across the kinome.[5]
Experimental Workflow: IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of a novel kinase inhibitor.
Detailed Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed to determine the IC₅₀ value of this compound against a target kinase.
Materials:
-
This compound
-
Recombinant target kinase
-
Kinase-specific peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. The starting concentration should be high enough to achieve full inhibition (e.g., 1 mM). Prepare a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Reaction Setup: In a 384-well plate, add 1 µL of the compound dilutions or DMSO controls.
-
Kinase/Substrate Addition: Add 2 µL of a solution containing the target kinase and its substrate in kinase buffer. The optimal concentrations of each should be pre-determined through enzyme and substrate titrations.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 2 µL of ATP solution in kinase buffer to initiate the reaction. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate and comparable IC₅₀ data.[4]
-
Kinase Reaction: Incubate the reaction for 60 minutes at 30°C.
-
Signal Generation (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Signal Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
Part 2: Kinase Selectivity Profiling – Defining the Spectrum of Activity
A potent IC₅₀ against a single target is only the beginning. The human kinome consists of over 500 kinases, many with highly conserved ATP-binding sites.[8] Therefore, a compound that is potent against one kinase may have unintended activity against many others. Kinase selectivity profiling is a critical step to understand a compound's spectrum of activity, predict potential off-target toxicities, and uncover opportunities for polypharmacology.[9]
The Imperative of Broad Profiling
Screening a new compound against a large, representative panel of kinases provides a "fingerprint" of its activity. This is no longer a niche activity but a foundational component of early-stage drug discovery, offered as a service by specialized CROs.[10] A highly selective compound may offer a cleaner safety profile, while a more promiscuous compound might be effective against cancers driven by multiple signaling pathways.[9] Understanding this profile is essential for making informed decisions about which compounds to advance.
Conceptual Workflow: Kinome Selectivity Profiling
Caption: Conceptual workflow for kinome selectivity profiling.
Protocol 2: Large-Panel Kinase Selectivity Screen
This process is typically outsourced to a specialized vendor (e.g., Reaction Biology, Promega, Pharmaron).[10][11][12] The protocol outlines the typical steps and considerations.
Procedure:
-
Compound Submission: Provide a stock solution of this compound in 100% DMSO at a specified concentration (e.g., 10 mM).
-
Panel Selection: Choose a predefined or custom kinase panel. A broad panel covering all major kinase families is recommended for initial characterization.[11]
-
Screening: The service provider will perform single-concentration (e.g., 1 µM) screening of the compound against the entire kinase panel in duplicate, typically using a radiometric or mobility shift assay format.
-
Data Reporting: The results are usually provided as a percentage of remaining kinase activity or percent inhibition for each kinase in the panel.
-
Hit Confirmation (Follow-up): For any significant "hits" (kinases inhibited above a certain threshold, e.g., >80%), it is crucial to perform a follow-up IC₅₀ determination (as in Protocol 1) to confirm the potency of the interaction.
Data Interpretation:
-
Selectivity Score: Some services provide a selectivity score (S-score), which quantifies the compound's promiscuity. A lower score indicates higher selectivity.
-
Kinome Dendrogram: The data is often visualized on a phylogenetic tree of the human kinome, where inhibited kinases are marked. This provides an immediate visual representation of the compound's selectivity profile.[12]
-
On-Target vs. Off-Target: Analyze the potent off-target hits. Are they in the same family as the primary target? Could they contribute to efficacy or toxicity? This analysis is key to guiding the next steps in development.
Part 3: Cellular Assays – Assessing Activity in a Biological Context
While biochemical assays are essential for determining intrinsic potency and selectivity, they do not predict how a compound will behave in a living cell.[13] Cellular assays are the crucial next step to answer key questions: Can the compound cross the cell membrane? Does it engage the target kinase in the complex intracellular environment? Does target engagement translate into the desired biological effect?[14]
From Potency to Efficacy: A Multi-Assay Approach
A single cell-based assay is insufficient. A robust characterization involves a tiered approach:
-
Target Engagement: Confirm that the compound binds to its intended kinase inside the cell.[13]
-
Pathway Modulation: Measure the direct downstream consequence of target inhibition (i.e., decreased phosphorylation of a known substrate).[15]
-
Functional Outcome: Assess the ultimate biological effect, such as inhibition of cell proliferation or induction of apoptosis.[15]
Experimental Workflow: Cellular Characterization
Caption: Workflow for the cellular characterization of a kinase inhibitor.
Detailed Protocol 3: Cellular Target Engagement (NanoBRET™)
This protocol measures the binding of this compound to its target kinase in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Tracer specific for the target kinase
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well cell culture plates
Procedure (adapted from Promega protocols): [12]
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector.
-
Cell Plating: Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM. Add these to the cells.
-
Tracer Addition: Add the specific NanoBRET™ Tracer to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the compound. Determine the cellular IC₅₀ by plotting the BRET ratio against the compound concentration.
Detailed Protocol 4: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of a known downstream substrate of the target kinase.
Materials:
-
Cancer cell line with a constitutively active signaling pathway involving the target kinase.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-substrate (specific for the target site) and anti-total-substrate.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary anti-phospho-substrate antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe with the anti-total-substrate antibody to serve as a loading control.
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of phospho-substrate to total-substrate indicates effective target inhibition.
Detailed Protocol 5: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability, providing a functional readout (GI₅₀ - 50% growth inhibition).
Materials:
-
Target cancer cell line(s).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a buffered SDS solution).
-
96-well clear cell culture plates.
Procedure: [7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO control and determine the GI₅₀ value using a dose-response curve, similar to the IC₅₀ calculation.
Conclusion
The characterization of a novel kinase inhibitor is a systematic, multi-layered process that builds a progressively more detailed understanding of the compound's properties. By starting with a purified enzyme system to define intrinsic potency (IC₅₀), expanding to the entire kinome to assess selectivity, and finally moving into relevant cellular models to confirm target engagement and functional consequences, researchers can build a robust data package. This methodical approach, as outlined for our model compound this compound, is essential for identifying promising lead candidates, understanding their mechanisms of action, and ultimately accelerating the development of new targeted therapies.
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central (PMC), NIH. [Link]
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Cell-based test for kinase inhibitors. INiTS. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
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A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
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Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
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Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central (PMC), NIH. [Link]
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Comprehensive characterization of the Published Kinase Inhibitor Set. The University of North Carolina at Chapel Hill. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases1. AACR Journals. [Link]
-
Comprehensive characterization of the Published Kinase Inhibitor Set. ResearchGate. [Link]
-
Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. ACS Publications. [Link]
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Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. PubMed Central (PMC), NIH. [Link]
-
Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors | Request PDF. ResearchGate. [Link]
-
Insights into the modular design of kinase inhibitors and application to Abl and Axl. NIH. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]
-
Services | IC50 Determination. International Centre for Kinase Profiling. [Link]
-
Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation. RSC Publishing. [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central (PMC), NIH. [Link]
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Application Notes and Protocols for 2-Methyl-2H-indazol-5-ol in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the utilization of 2-Methyl-2H-indazol-5-ol in cell-based assays. The indazole core is a significant pharmacophore in medicinal chemistry, with numerous derivatives established as potent kinase inhibitors for cancer therapy.[1] While specific biological data for this compound is not extensively published, this guide synthesizes information from structurally related indazole compounds to propose a hypothesized mechanism of action and provide robust, field-proven protocols for its investigation. The following sections offer insights into the potential molecular targets, detailed experimental procedures for assessing its cellular effects, and data interpretation guidelines.
Introduction: The Indazole Scaffold in Kinase Inhibition
Indazole derivatives are a prominent class of heterocyclic compounds widely explored in drug discovery due to their diverse pharmacological activities.[1][2] A significant number of commercially available anti-cancer drugs, such as axitinib, pazopanib, and niraparib, feature an indazole core, highlighting its importance as a "privileged scaffold" in oncology.[1] These agents typically function by inhibiting protein kinases, which are critical regulators of cellular processes often dysregulated in cancer, such as proliferation, survival, and metastasis.[1]
Given its structure, this compound is hypothesized to function as a kinase inhibitor. The indazole moiety can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases, leading to competitive inhibition.[1]
Hypothesized Mechanism of Action
Based on the known targets of other indazole-containing small molecules, this compound may target receptor tyrosine kinases (RTKs) or intracellular serine/threonine kinases.[1] Dysregulation of kinase signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, is a hallmark of many cancers.[3] It is plausible that this compound exerts its effects by inhibiting an upstream kinase in one of these cascades, leading to a downstream blockade of pro-proliferative and pro-survival signals. A potential, generalized signaling pathway that could be inhibited by an indazole derivative is depicted below.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by this compound.
Essential Protocols for Cell-Based Evaluation
The following protocols provide a framework for the initial characterization of this compound's biological activity in a cell-based setting.
Preparation of Stock Solutions
Proper solubilization and storage of the compound are critical for reproducible results.
-
Solvent Selection: Due to the heterocyclic nature of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Gently warm and vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
-
-
Important Considerations: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a fundamental first step to determine the compound's effect on cell viability and to establish a dose-response curve for calculating the IC50 (half-maximal inhibitory concentration).[4][5] The assay measures the metabolic activity of mitochondrial succinate dehydrogenase.[5]
-
Materials:
-
Selected cancer cell line (e.g., HepG2, A549, MCF-7)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.[3]
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Pathway Analysis
Western blotting is used to investigate the effect of this compound on specific protein expression and phosphorylation states within a signaling cascade. This can validate the hypothesized mechanism of action.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK, β-actin)
-
HRP-conjugated secondary antibodies[3]
-
Enhanced chemiluminescence (ECL) substrate[3]
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 6, 12, or 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.[3]
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[3]
-
Block the membrane for 1 hour and then incubate with primary antibodies overnight at 4°C.[3]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Apply ECL substrate and visualize the protein bands. Use a loading control like β-actin to normalize protein levels.[3]
-
Caption: General experimental workflow for the cellular evaluation of this compound.
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for straightforward interpretation and comparison.
Table 1: Illustrative Cytotoxicity Data for this compound (Note: These are hypothetical values based on the activity of similar indazole derivatives and should be experimentally determined.)
| Cell Line | Tissue of Origin | Hypothesized IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.9 |
| HCT116 | Colon Carcinoma | 3.5 |
| U87-MG | Glioblastoma | 12.1 |
A dose-dependent decrease in cell viability is the expected outcome for a cytotoxic compound. For the western blot analysis, a decrease in the ratio of phosphorylated to total protein for key signaling molecules (e.g., p-AKT/AKT) with increasing compound concentration would support the hypothesis of kinase inhibition.
Conclusion
This compound, as a member of the pharmacologically significant indazole family, warrants investigation as a potential kinase inhibitor. The protocols outlined in this guide provide a robust starting point for characterizing its effects on cell viability and intracellular signaling pathways. Careful experimental design, including appropriate controls, is paramount for generating reliable and interpretable data. Further studies, such as comprehensive kinase profiling and in vivo efficacy models, would be necessary to fully elucidate its therapeutic potential.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available at: [Link]
-
J&K Scientific. 2-Methyl-5-nitro-2H-indazole | 5228-48-8. Available at: [Link]
-
J&K Scientific. 2-Methyl-2H-indazol-6-amine | 50593-30-1. Available at: [Link]
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Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. Available at: [Link]
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Asian Pacific Journal of Cancer Biology. Cytotoxic Activity of Some Azole Derivatives. Available at: [Link]
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Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. Available at: [Link]
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Available at: [Link]
-
Synthesis, Antiprotozal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC. Available at: [Link]
-
2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition - MDPI. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]
-
4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition - PMC - NIH. Available at: [Link]
-
Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Available at: [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available at: [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]
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Application Note: A Protocol for the Solubilization of 2-Methyl-2H-indazol-5-ol for Preclinical Research
Abstract
2-Methyl-2H-indazol-5-ol is an indazole derivative of significant interest within medicinal chemistry and drug discovery programs. The utility of such compounds in experimental assays is fundamentally dependent on proper and consistent solubilization. This document provides a detailed protocol for dissolving this compound, designed for researchers, scientists, and drug development professionals. We will explore the chemical rationale for solvent selection, present a step-by-step methodology for preparing high-concentration stock solutions, and offer guidance on creating aqueous working solutions suitable for biological assays. The protocol emphasizes safety, stability, and reproducibility to ensure the integrity of experimental outcomes.
Compound Characteristics and Safety Imperatives
Before handling this compound, it is critical to understand its properties and the necessary safety precautions.
Physicochemical Data Summary
A summary of the key properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 1159511-41-7 | [1][2] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.17 g/mol | [1] |
| Physical Form | Typically a solid powder, may be crystalline. | Inferred from related compounds[3] |
| Storage | Store in a tightly sealed container in a dry, well-ventilated place at room temperature. | [2] |
Hazard Analysis and Safe Handling
This compound is classified as an irritant.[1] Adherence to strict safety protocols is mandatory to minimize risk.
-
Hazard Profile:
-
Required Personal Protective Equipment (PPE):
-
Handling Procedure:
The Science of Solubilization: A Rationale-Driven Approach
The molecular structure of this compound dictates its solubility. It possesses a largely hydrophobic bicyclic indazole core and a hydrophilic hydroxyl (-OH) group. This amphipathic nature makes it poorly soluble in water but amenable to dissolution in polar aprotic organic solvents.
For in vitro and in vivo experiments, the standard practice is to first create a high-concentration stock solution in an organic solvent, which is then serially diluted into an aqueous buffer or cell culture medium for the final assay. Dimethyl sulfoxide (DMSO) is the most common and highly recommended primary solvent for this purpose, as it is miscible with water and generally well-tolerated by cell cultures at low final concentrations (<0.5%).[9]
Solvent Selection Workflow
While DMSO is the primary recommendation, other solvents may be suitable depending on the experimental constraints. The following workflow provides a logical sequence for selecting an appropriate solvent.
Caption: Workflow for empirical solvent selection for this compound.
Experimental Protocols
Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is the standard starting point for most laboratory experiments.
Materials:
-
This compound (MW: 148.17 g/mol )
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Tare a sterile microcentrifuge tube or amber vial on the analytical balance.
-
Weighing: Carefully weigh out approximately 1.5 mg of this compound into the tared container. Record the exact weight.
-
Scientist's Note: Weighing a slightly larger mass (e.g., 1.5 mg vs. 1.0 mg) reduces the percentage error from the balance.
-
-
Calculation: Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the following formula:
-
Volume (µL) = (Mass (mg) / 148.17 g/mol ) * 100,000
-
Example: For 1.50 mg of compound: Volume = (1.50 / 148.17) * 100,000 = 1012.4 µL of DMSO.
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Homogenization: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Verification (Self-Validation Step): Visually inspect the solution against a light source. It should be completely clear with no visible particulates. If particulates remain:
-
Sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for 10-15 minutes, followed by vortexing. Avoid excessive heat, which could degrade the compound.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 4.2: Preparation of an Aqueous Working Solution
This protocol details the critical step of diluting the organic stock into an aqueous medium for biological assays.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 4.1)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Pipettes
-
Sterile conical tubes or microplates
Procedure:
-
Pre-warming: Gently thaw a single aliquot of the 10 mM stock solution and bring your aqueous buffer or medium to the required experimental temperature (e.g., 37°C).
-
Dilution Strategy: Perform serial dilutions. Never dilute the concentrated stock directly into a large volume of buffer in a single step, as this can cause precipitation.
-
Example for a 10 µM final solution:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of buffer/medium. This creates a 100 µM solution (1:50 dilution).
-
Vortex the intermediate dilution gently.
-
Add the required volume of this 100 µM solution to your final assay volume (e.g., add 100 µL to 900 µL of medium for a final concentration of 10 µM).
-
-
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay. Ensure it is below the tolerance level for your specific cell line or experimental system (typically <0.5%).
-
Formula: % DMSO = (Volume of DMSO in final solution / Total Volume) * 100
-
-
Verification: After the final dilution, visually inspect for any signs of precipitation or cloudiness. If observed, the concentration may be too high for its solubility in the aqueous medium.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Stock solution has visible particulates. | Incomplete dissolution or compound has low solubility in the chosen solvent. | Follow the verification steps in Protocol 4.1 (vortex, sonicate, gentle warming). If it still fails to dissolve, consider a different solvent like DMF or Ethanol. |
| Compound precipitates upon dilution into aqueous buffer. | The final concentration exceeds the aqueous solubility limit of the compound. | Lower the final working concentration. Ensure the stock is fully dissolved before dilution. Increase the final percentage of DMSO slightly if the assay permits. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution into single-use volumes. Ensure vials are tightly sealed to prevent exposure to moisture. |
References
-
PubChem. 2-Methyl-2H-indazole (Compound Summary). National Center for Biotechnology Information. [Link]
-
Molbase. 2-Methyl-2H-indazol-5-amine Product Information. [Link]
-
Amzole. 2-Methyl-5-NitroImidazole MSDS 2015. [Link]
-
PubChem. (2-Methyl-2H-indazol-5-YL)methanamine (Compound Summary). National Center for Biotechnology Information. [Link]
-
Rasapalli, S., et al. (2017). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 22(9), 1435. [Link]
-
Rivera, G., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2145. [Link]
-
ResearchGate. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. [Link]
-
de la-Torre-Zavala, S., et al. (2020). Antileishmanial activity of 5-nitroindazole derivatives. PLoS ONE, 15(10), e0240422. [Link]
-
Chen, Y.-F., et al. (2021). 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. Molecules, 26(11), 3358. [Link]
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- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 4838-00-0 Cas No. | 2-Methyl-2H-indazole | Apollo [store.apolloscientific.co.uk]
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- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-2H-indazol-5-ol in Fragment-Based Drug Design
Introduction: The Strategic Value of the Indazole Scaffold in Fragment-Based Drug Design (FBDD)
The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1] Its bicyclic structure, composed of a fused benzene and pyrazole ring, presents a unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity that makes it an ideal starting point for engaging with a variety of biological targets.[2] Within the paradigm of Fragment-Based Drug Design (FBDD), small, low-complexity molecules are screened for weak but efficient binding to a protein target, serving as starting points for the development of more potent lead compounds.[3]
This guide focuses on 2-Methyl-2H-indazol-5-ol , a fragment that embodies the key attributes of the indazole class while offering specific advantages for FBDD campaigns. The 2-methyl substitution blocks one of the nitrogen atoms, directing the hydrogen bonding potential to the remaining N1 nitrogen and the 5-hydroxyl group. This defined vector for interaction is highly advantageous for structure-based design. The 5-hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the fragment in a binding pocket and providing a clear vector for fragment growth or linking. These characteristics make this compound a valuable tool for researchers aiming to develop novel therapeutics, particularly targeting protein kinases where the indazole scaffold has a proven track record.[4][5]
Physicochemical Properties of this compound
A thorough understanding of a fragment's physicochemical properties is critical for designing effective screening experiments and for guiding subsequent optimization efforts. Below is a summary of the predicted and estimated properties for this compound, benchmarked against related known indazole derivatives.
| Property | Predicted/Estimated Value | Rationale and Significance in FBDD |
| Molecular Weight | 148.16 g/mol | Compliant with the "Rule of Three" for fragments (MW < 300), ensuring higher ligand efficiency. |
| cLogP | 1.5 - 2.0 | Indicates a good balance of solubility and permeability, crucial for bioavailability in later stages. |
| Aqueous Solubility | Moderate | The hydroxyl group enhances aqueous solubility compared to unsubstituted indazoles, which is critical for preparing stock solutions for screening.[6] |
| pKa (Phenolic OH) | ~9.5 - 10.5 | The hydroxyl group is weakly acidic, allowing it to act as a hydrogen bond donor. This is a key interaction point with protein targets. |
| pKa (Indazole N1) | ~1-2 | The basicity of the N1 nitrogen allows it to act as a hydrogen bond acceptor, often interacting with the hinge region of kinases.[4] |
| Hydrogen Bond Donors | 1 (OH group) | Provides a specific point of interaction for anchoring the fragment. |
| Hydrogen Bond Acceptors | 2 (N1 and O) | Offers multiple potential interactions within a binding pocket. |
| Rotatable Bonds | 0 | The rigid structure reduces the entropic penalty upon binding, leading to more efficient interactions. |
Synthesis Protocol for this compound
The following is a reliable, multi-step synthesis protocol for this compound, starting from commercially available 5-nitroindazole. This protocol is based on established methods for the synthesis of related indazole derivatives.[1][7]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: N-Methylation of 5-Nitroindazole
-
Dissolve 5-nitroindazole (1 eq) in a suitable solvent such as DMF or acetonitrile.
-
Add a base, for example, potassium carbonate (K₂CO₃, 1.5 eq).
-
Slowly add iodomethane (CH₃I, 1.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion , quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Methyl-5-nitro-2H-indazole.
Causality: The use of a polar aprotic solvent facilitates the SN2 reaction between the indazole anion and iodomethane. Potassium carbonate is a suitable base for deprotonating the indazole.
Step 2: Reduction of the Nitro Group
-
Dissolve 2-Methyl-5-nitro-2H-indazole (1 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 2-Methyl-2H-indazol-5-amine, which can often be used in the next step without further purification.
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[7]
Step 3: Diazotization and Hydrolysis to the Phenol
-
Prepare a solution of 2-Methyl-2H-indazol-5-amine (1 eq) in dilute sulfuric acid (e.g., 10% H₂SO₄) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid.
-
Heat the mixture for 30-60 minutes until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Causality: The Sandmeyer-like reaction proceeds via the formation of a diazonium salt, which is then displaced by a hydroxyl group upon heating in an aqueous acidic solution.
Fragment Screening and Hit Validation Protocols
Once synthesized and purified, this compound can be incorporated into a fragment library for screening against a protein target of interest. The following are detailed protocols for primary screening and hit validation.
FBDD Workflow using this compound
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery [whsysbio.net]
derivatization of the hydroxyl group of 2-Methyl-2H-indazol-5-ol
An Application Guide to the Derivatization of the Hydroxyl Group of 2-Methyl-2H-indazol-5-ol
Introduction: Strategic Modification of a Privileged Scaffold
The indazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Specifically, this compound is a valuable synthetic intermediate, possessing a phenolic hydroxyl group that serves as a prime handle for chemical modification. Derivatization at this 5-hydroxy position is a critical strategy for modulating a compound's physicochemical and pharmacokinetic properties. By converting the polar hydroxyl group into an ether or an ester, researchers can fine-tune lipophilicity, metabolic stability, membrane permeability, and receptor-binding interactions. This guide provides a detailed examination of the two primary strategies for this transformation—O-alkylation (ether formation) and O-acylation (ester formation)—presenting robust, field-proven protocols for each.
Part 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and highly reliable method for forming an ether linkage.[1][2][3] The reaction proceeds via an SN2 mechanism, where a phenoxide, generated by deprotonating the hydroxyl group, acts as a nucleophile to displace a leaving group from an alkyl electrophile.[4]
Causality of Reagent Selection:
-
Base: The choice of base is critical. Strong bases like sodium hydride (NaH) provide rapid and irreversible deprotonation, driving the reaction forward but requiring anhydrous conditions and careful handling. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are safer alternatives that are particularly effective in polar aprotic solvents like DMF or acetone, where they facilitate the reaction heterogeneously.
-
Solvent: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal as they effectively solvate the cation of the base without protonating the highly reactive phenoxide intermediate.
-
Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides) are preferred as they are most susceptible to SN2 attack. Secondary and tertiary halides are prone to undergoing elimination reactions, reducing the yield of the desired ether.[4]
Protocol 1: Standard O-Alkylation with K₂CO₃ in DMF
This protocol describes the synthesis of 5-(Benzyloxy)-2-methyl-2H-indazole as a representative example.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Benzyl Bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent & Base Addition: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration). Add finely ground, anhydrous K₂CO₃ (2.0 eq).
-
Formation of Phenoxide: Stir the suspension at room temperature for 30 minutes. The formation of the potassium phenoxide is often accompanied by a slight color change.
-
Addition of Alkylating Agent: Add benzyl bromide (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitoring the Reaction: Track the consumption of the starting material by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the starting phenol.
-
Work-up: Cool the mixture to room temperature and pour it into cold water. An off-white precipitate or oil of the crude product should form.
-
Extraction: Extract the aqueous mixture three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure 5-(Benzyloxy)-2-methyl-2H-indazole.
Part 2: O-Acylation for Ester Synthesis
Esterification of the 5-hydroxy group is another key derivatization strategy, often employed to create prodrugs or modulate ligand-receptor interactions. The most direct methods involve the reaction of the phenol with a highly reactive carboxylic acid derivative, such as an acyl chloride or an anhydride.
Causality of Reagent Selection:
-
Acylating Agent: Acyl chlorides are highly electrophilic and react rapidly. Carboxylic anhydrides are also effective and can be more convenient to handle.
-
Base/Catalyst: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential when using acyl chlorides to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting material.[5] Pyridine is often used as both the base and the solvent. For less reactive systems, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the acylation.
Protocol 2: O-Acylation with Acyl Chloride
This protocol details the synthesis of 2-methyl-2H-indazol-5-yl acetate.
Materials:
-
This compound
-
Acetyl Chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine (approx. 3:1 v/v).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A precipitate of pyridinium hydrochloride will form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
-
Monitoring the Reaction: Monitor the reaction by TLC. The acetylated product will be significantly less polar (higher Rf) than the starting material.
-
Work-up: Dilute the reaction mixture with DCM.
-
Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove pyridine), water, saturated aq. NaHCO₃ (to remove any excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by flash column chromatography.
Data Summary and Visualization
Table 1: Comparison of Derivatization Strategies
| Parameter | O-Alkylation (Williamson) | O-Acylation |
| Reaction Type | SN2 Nucleophilic Substitution | Nucleophilic Acyl Substitution |
| Product | Ether | Ester |
| Key Reagents | Alkyl Halide (R-X) | Acyl Chloride (RCOCl) or Anhydride |
| Typical Base | K₂CO₃, Cs₂CO₃, NaH | Pyridine, Triethylamine (TEA) |
| Typical Solvent | DMF, Acetone, ACN | DCM, Pyridine, THF |
| Typical Temp. | Room Temp to 80 °C | 0 °C to Room Temp |
Experimental and Analytical Workflow
The general workflow for synthesis, work-up, and analysis is a standardized, multi-step process ensuring product purity and characterization.
Caption: General workflow for the derivatization of this compound.
Reaction Schemes
Visualizing the chemical transformations provides clarity on the roles of the reagents.
O-Alkylation (Williamson Ether Synthesis)
Caption: Mechanism of Williamson Ether Synthesis on the indazolol scaffold.
O-Acylation (Esterification)
Caption: Reaction scheme for the O-acylation of this compound.
Final Considerations for Self-Validating Protocols
-
Purity of Reagents: The use of anhydrous solvents and reagents is particularly important for the Williamson ether synthesis when using strong bases like NaH. For all reactions, pure starting materials are essential for clean conversions and simplified purification.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (Nitrogen or Argon) prevents the degradation of reagents and intermediates by oxygen or atmospheric moisture.
-
Characterization: Full characterization of the final product is mandatory for validation. ¹H NMR should confirm the disappearance of the phenolic -OH proton and the appearance of new signals corresponding to the ether or ester moiety. Mass spectrometry will confirm the expected molecular weight of the derivatized product.
References
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link].
-
Wikipedia. Williamson ether synthesis. Available at: [Link].
-
Lumen Learning. Williamson ether synthesis. In: Organic Chemistry 1: An open textbook. Available at: [Link].
-
ResearchGate. The proposed mechanism for the synthesis of 2H‐indazole derivatives. Available at: [Link].
-
Rasayan Journal of Chemistry. SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][6][7] OXAZIN-4-YL) ACETATE DERIV. Available at: [Link].
- Google Patents. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.
-
ResearchGate. Different approaches for the synthesis of 2H-Indazoles. Available at: [Link].
-
YouTube. Williamson Ether Synthesis. Professor Dave Explains. Available at: [Link].
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link].
-
Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link].
-
The Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available at: [Link].
-
Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2132. Available at: [Link].
-
National Institutes of Health. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Available at: [Link].
-
Lee, K-Y., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238. Available at: [Link].
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link].
-
ACS Publications. Regiodivergent Isosorbide Acylation by Oxidative N-Heterocyclic Carbene Catalysis in Batch and Continuous Flow. ACS Sustainable Chemistry & Engineering. Available at: [Link].
-
Scirp.org. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Available at: [Link].
-
National Institutes of Health. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available at: [Link].
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. Available at: [Link].
-
MDPI. One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Available at: [Link].
-
ResearchGate. Selective O-Alkylation Reaction Screen. Available at: [Link].
-
ResearchGate. Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Available at: [Link].
-
National Institutes of Health. Dehydroxylative radical N-glycosylation of heterocycles with 1-hydroxycarbohydrates enabled by copper metallaphotoredox catalysis. Available at: [Link].
-
University of New Orleans ScholarWorks. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Available at: [Link].
-
Diva-Portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link].
-
ResearchGate. An efficient facile and selective hydroxylation of nitrogen heterocycles. Available at: [Link].
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 2-Methyl-2H-indazol-5-ol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Investigating 2-Methyl-2H-indazol-5-ol
The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous small molecules with significant therapeutic potential.[1][2][3] Several FDA-approved anti-cancer drugs, such as Axitinib and Pazopanib, feature an indazole moiety, highlighting its importance in the development of targeted cancer therapies.[4] These molecules frequently function as inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways governing cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[4]
This document provides a comprehensive guide for the initial investigation of This compound , a specific indazole derivative, in the context of cancer research. While direct literature on the anti-cancer applications of this particular compound is sparse, its structural features suggest a strong potential for biological activity, likely as a kinase inhibitor. These application notes and protocols are designed to provide a robust framework for researchers to begin characterizing its efficacy and mechanism of action in various cancer models.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the extensive research into indazole derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of one or more protein kinases.[3][4] Many indazole-based compounds have been shown to be potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and c-Kit, as well as downstream serine/threonine kinases.[4][5] These kinases are often central nodes in oncogenic signaling pathways.
For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a generic oncogenic tyrosine kinase signaling pathway, which often involves the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Caption: Hypothesized inhibition of a receptor tyrosine kinase by this compound.
Application Notes
In Vitro Anti-Proliferative Screening
The initial step in evaluating a novel compound is to assess its ability to inhibit the growth of cancer cells. It is recommended to screen this compound against a diverse panel of human cancer cell lines from different tissue origins (e.g., lung, breast, colon, leukemia).[1][5] This will help identify cancer types that are particularly sensitive to the compound and provide clues about its potential mechanism of action.
Table 1: Example IC50 Data for Indazole Derivatives Against Various Cancer Cell Lines
| Compound Reference | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Compound 2f[2] | 4T1 | Breast | 0.23 - 1.15 |
| Compound 6o[1] | A549 | Lung | - |
| Compound 6o[1] | K562 | Leukemia | - |
| Compound 6o[1] | PC-3 | Prostate | - |
| Compound 6o[1] | Hep-G2 | Liver | - |
| Compound 5f[5] | MCF-7 | Breast | 1.858 |
| Compound 5f[5] | A549 | Lung | 3.628 |
| Compound 5f[5] | Caco-2 | Colon | 1.056 |
Note: The table presents data for structurally related indazole derivatives to provide a reference for expected potency.
Mechanism of Action Studies
Once the anti-proliferative activity is confirmed, the next step is to elucidate the underlying mechanism. Based on the kinase inhibitor hypothesis, key experiments should focus on:
-
Signaling Pathway Analysis: Investigating the phosphorylation status of key proteins in the hypothesized signaling pathways (e.g., p-RTK, p-AKT, p-ERK) in sensitive cancer cell lines upon treatment with this compound.
-
Apoptosis Induction: Determining if the compound induces programmed cell death (apoptosis). This can be assessed by measuring markers such as cleaved caspase-3 and cleaved PARP.[2]
-
Cell Cycle Analysis: Examining the effect of the compound on cell cycle progression to see if it causes arrest at a specific phase (e.g., G2/M).
In Vivo Efficacy Studies
If promising in vitro activity and a plausible mechanism of action are established, the anti-tumor efficacy of this compound should be evaluated in vivo using animal models, such as human tumor xenografts in immunocompromised mice.
Experimental Protocols
The following are detailed protocols for the initial characterization of this compound.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
96-well plates
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is for detecting changes in the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cells treated with this compound at various concentrations (including a vehicle control).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use β-actin as a loading control.
Protocol 3: In Vitro Kinase Assay
To directly test the hypothesis that this compound is a kinase inhibitor, a cell-free in vitro kinase assay can be performed. This can be done using commercially available kits or as a service.
General Principle:
-
A recombinant kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of this compound.
-
The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate or the amount of ADP produced.
-
The IC50 value of the compound for the specific kinase is then determined.
Data Interpretation and Future Directions
-
Cell Viability: A low IC50 value (typically in the low micromolar or nanomolar range) against specific cancer cell lines suggests potent anti-proliferative activity.
-
Western Blot: A dose-dependent decrease in the phosphorylation of key signaling proteins (e.g., p-AKT, p-ERK) would support the kinase inhibition hypothesis. An increase in cleaved caspase-3 would indicate apoptosis induction.
-
Kinase Assay: Direct inhibition of a specific kinase in a cell-free assay would confirm the molecular target of this compound.
Should the initial characterization of this compound yield promising results, further studies could include lead optimization through medicinal chemistry to improve potency and selectivity, comprehensive pharmacokinetic and pharmacodynamic studies, and evaluation in more complex pre-clinical cancer models.
References
- Mukhopadhyay, T., Sasaki, J., Ramesh, R., et al. (2002). Mebendazole elicits a potent antitumor effect on human cancer cell lines in vitro and in vivo. Clinical Cancer Research, 8(8), 2963-2969.
- ResearchGate. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect.
- MDPI. (2023). Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. Molecules, 28(15), 5894.
- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(8), 1345-1355.
- BenchChem. (2025). Application Notes and Protocols for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide in Cancer Cell Line Studies.
- PubMed. (2016). Antiproliferative activity of a series of 5‑(1H‑1,2,3‑triazolyl) methyl‑ and 5‑acetamidomethyl‑oxazolidinone derivatives. Oncology Letters, 12(3), 1931-1938.
- National Center for Biotechnology Information. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25373-25405.
- ResearchGate. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885.
- National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885.
- National Center for Biotechnology Information. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 225, 113799.
- National Center for Biotechnology Information. (2019).
- National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4984.
- Molbase. (n.d.). 2-Methyl-2H-indazol-5-amine.
- National Center for Biotechnology Information. (2021). In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines. BMC Research Notes, 14(1), 17.
- Wiley Online Library. (2017). Probing 2H‐Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem, 12(15), 1223-1228.
- PubChem. (n.d.). (2-Methyl-2H-indazol-5-YL)methanamine.
- MDPI. (2015). 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. Molecules, 20(8), 14856-14873.
- National Center for Biotechnology Information. (2015). Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones. Journal of Medicinal Chemistry, 58(23), 9239-9252.
- PubMed. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207.
- iMedPub. (2018). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Journal of Organic & Inorganic Chemistry, 3(2).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2H-indazol-5-ol
Introduction
Welcome to the Technical Support Center for the synthesis of 2-Methyl-2H-indazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] However, its synthesis, particularly the regioselective N-alkylation, can be challenging and often results in low yields of the desired isomer.[1][2]
The primary challenge in synthesizing this compound is controlling the site of methylation. The indazole ring has two nitrogen atoms, and alkylation can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers.[3][4] Since the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, reactions often favor the formation of the N-1 alkylated product.[5][6] This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you improve the yield and purity of the desired this compound isomer.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My overall yield is consistently low. What are the primary factors I should investigate?
A: Low yields in indazole synthesis can stem from several factors, including suboptimal reaction conditions, incomplete reactions, or product degradation.[7] A systematic approach to optimization is crucial.
-
Potential Cause 1: Suboptimal Reaction Temperature. Temperature is a critical parameter. While higher temperatures can increase reaction rates, excessive heat may lead to the formation of byproducts or decomposition of the desired product.[7][8]
-
Solution: Perform a temperature screening experiment. Start with the temperature cited in your base protocol and run parallel reactions at ±10-20 °C to identify the optimal temperature for your specific substrate and reagent combination.
-
-
Potential Cause 2: Inappropriate Solvent Choice. The solvent affects reactant solubility, reaction kinetics, and even regioselectivity. A solvent that does not fully dissolve the starting materials will lead to an incomplete reaction.[8]
-
Solution: Ensure your starting indazole and methylating agent are soluble in the chosen solvent. For N-alkylation of indazoles, polar aprotic solvents like THF and DMF are commonly used. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for selective indazole alkylation.[2][4]
-
-
Potential Cause 3: Incorrect Base Selection or Stoichiometry. The choice and amount of base are critical for deprotonating the indazole nitrogen, but a base that is too strong or used in excess can lead to side reactions.
-
Solution: If using a strong base like NaH, ensure anhydrous conditions and use approximately 1.1-1.2 equivalents. For other bases like K₂CO₃ or Cs₂CO₃, ensure they are finely powdered and dry to maximize surface area and reactivity. The choice of base can significantly influence the N-1/N-2 ratio.[3]
-
Workflow for Troubleshooting Low Yield
Caption: A flowchart for systematically troubleshooting low reaction yields.
Q2: I'm getting a mixture of N-1 and N-2 methyl isomers. How can I improve selectivity for the N-2 position?
A: This is the most common challenge. Achieving high N-2 regioselectivity requires careful control of reaction conditions to overcome the thermodynamic preference for the N-1 position.[4][5]
-
Potential Cause 1: Steric Hindrance. Substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the N-1 position, thereby favoring alkylation at N-2. For 5-hydroxyindazole, this effect is minimal.
-
Potential Cause 2: Reaction Kinetics vs. Thermodynamics. N-1 alkylation is often the thermodynamically favored outcome.[5] To favor the N-2 product, you need conditions that promote the kinetically controlled pathway.
-
Solution 1 (Mitsunobu Conditions): N-alkylation of indazoles under Mitsunobu conditions (using DIAD or DEAD and PPh₃) often shows a strong preference for the formation of the N-2 regioisomer.[4] This is a reliable method for favoring the kinetic product.
-
Solution 2 (Specific Catalyst Systems): Certain synthetic routes are designed to produce 2H-indazoles directly. For example, one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines (like methylamine), and sodium azide, often catalyzed by copper, are specifically used for synthesizing 2-substituted 2H-indazoles.[9][10]
-
Solution 3 (Choice of Methylating Agent): Some protocols suggest that specific methylating agents can influence selectivity. While methyl iodide and dimethyl sulfate are common, more complex reagents like methyl 2,2,2-trichloroacetimidate under acidic promotion have been shown to be highly selective for N-2 alkylation.[9][11]
-
Competing N-1 vs. N-2 Methylation Pathways
Caption: Factors influencing the regioselectivity of indazole methylation.
Q3: My final product is difficult to purify. How can I effectively remove the N-1 isomer and other impurities?
A: Purification is challenging when a significant amount of the N-1 isomer is present, as the two isomers often have similar polarities.
-
Potential Cause 1: Similar Polarity of Isomers. The N-1 and N-2 methyl isomers can be difficult to separate using standard column chromatography.
-
Solution:
-
Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing it very slowly) to improve separation. Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol) can alter the relative elution order and improve resolution.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, as one isomer may be significantly less soluble than the other in a given solvent system. Experiment with different solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is an excellent, albeit more resource-intensive, option.
-
-
-
Potential Cause 2: Residual Starting Materials or Reagents. Unreacted starting materials or byproducts from reagents (e.g., triphenylphosphine oxide from a Mitsunobu reaction) can co-elute with the product.
-
Solution: Incorporate an aqueous workup before chromatography. A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a saturated sodium bicarbonate solution can remove acidic impurities. Triphenylphosphine oxide can sometimes be precipitated out from a nonpolar solvent like diethyl ether or hexanes.
-
Optimized Experimental Protocol
This protocol outlines a copper-catalyzed, one-pot synthesis designed to favor the formation of 2H-indazoles, adapted from literature procedures.[9][10] This approach builds the ring system with the methyl group already in the desired N-2 position, circumventing the challenges of post-synthesis methylation.
Reaction: One-pot synthesis from 2-bromo-4-hydroxybenzaldehyde, methylamine, and sodium azide.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add copper(I) oxide (Cu₂O) nanoparticles (5 mol%) and a suitable ligand if required (e.g., TMEDA, 10 mol%).
-
Reagent Addition: Add the starting material, 2-bromo-4-hydroxybenzaldehyde (1.0 equiv.), and the solvent (e.g., PEG-300 or DMSO).[9][10]
-
Amine Addition: Add methylamine (a solution in THF or ethanol, 1.2 equiv.). Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Azide Addition: Add sodium azide (NaN₃, 1.5 equiv.). Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the optimized temperature (typically 110-120 °C) for 12-24 hours.[10][12] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Data Summary Table
The choice of base and solvent can dramatically impact the N-1 to N-2 isomer ratio during the direct methylation of 5-hydroxyindazole. The following table summarizes general trends reported in the literature for indazole alkylation.[2][4]
| Base | Solvent | Typical N-1 : N-2 Ratio | Predominant Product | Notes |
| NaH | THF | >95 : 5 | N-1 | Represents a highly selective system for N-1 alkylation, especially with alkyl bromides.[2][4] |
| NaH | DMF | ~70 : 30 | N-1 | DMF can sometimes lead to slightly lower selectivity compared to THF. |
| K₂CO₃ | Acetone | ~60 : 40 | N-1 | A weaker base, often resulting in a mixture of isomers and requiring longer reaction times. |
| Cs₂CO₃ | DMF | ~50 : 50 | Mixture | Cesium carbonate can sometimes favor the N-2 isomer slightly more than other alkali metal carbonates. |
| Mitsunobu | THF | 1 : 2.5 (or higher) | N-2 | Conditions (e.g., DIAD, PPh₃, alcohol) strongly favor the kinetically controlled N-2 product.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound? A: There are two primary strategies. The first involves the synthesis of the 5-hydroxyindazole core followed by N-methylation. This route's main challenge is controlling the regioselectivity of the methylation step.[4] The second, and often more efficient, strategy involves building the indazole ring in a way that directly installs the methyl group at the N-2 position, such as the copper-catalyzed three-component reaction described in the protocol above.[9][10]
Q2: How can I definitively confirm the structure of my product as the N-2 isomer? A: Spectroscopic analysis is essential. A combination of 1D and 2D NMR experiments is the standard method. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. For the N-2 isomer, you should observe a correlation between the N-methyl protons and the C-3 and C-7a carbons of the indazole ring. For the N-1 isomer, the correlation would be to C-7a and C-3.[4]
Q3: Are there any "green chemistry" considerations for this synthesis? A: Yes. To make the synthesis more environmentally friendly, consider using greener solvents. For example, some copper-catalyzed syntheses of 2H-indazoles have been successfully performed in polyethylene glycol (PEG), which is a more benign solvent.[9] Additionally, using heterogeneous catalysts, such as copper nanoparticles on charcoal, allows for easier catalyst recovery and reuse, reducing waste and cost.[12]
References
- Benchchem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
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- Keating, C. P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
- Various Authors. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Semantic Scholar.
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- Keating, C. P., et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
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- Benchchem. (2025). Technical Support Center: Optimization of 2H-Indazole Synthesis. Benchchem.
- Reddy, T. J., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. PubMed Central.
- Rodríguez-Villar, J. A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PubMed Central.
- Zhang, Y., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Benchchem. (2025). Techniques for enhancing the purity of synthesized Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate. Benchchem.
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Technical Support Center: Purification of 2-Methyl-2H-indazol-5-ol
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for the purification of 2-Methyl-2H-indazol-5-ol (CAS No: 1159511-41-7). This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will address common challenges, provide detailed protocols, and offer troubleshooting solutions based on established chemical principles and field experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of this compound.
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, for N-methylated indazoles, the most prevalent impurities include:
-
Isomeric Byproducts: The constitutional isomer, 1-Methyl-1H-indazol-5-ol , is a very common impurity. Its formation occurs during the N-methylation step, where the alkylating agent can react at either the N1 or N2 position of the indazole ring. The relative ratio of these isomers depends on the reaction conditions (base, solvent, alkylating agent).
-
Unreacted Starting Materials: Residual 5-nitroindazole or other precursors may remain if the reaction has not gone to completion.[1]
-
Reagents and Side-Products: Byproducts from the alkylating agent (e.g., salts from dimethyl sulfate) or residual base can contaminate the crude product.[2]
-
Degradation Products: Indazole scaffolds can be sensitive to harsh acidic or basic conditions and high temperatures, potentially leading to degradation.
Q2: What are the primary recommended purification techniques for this compound?
A2: The two most effective and widely used methods for purifying this compound and related analogs are:
-
Flash Column Chromatography: This is the preferred method for separating the target N2-isomer from the N1-isomer and other byproducts with different polarities.[2][3]
-
Recrystallization: If the crude product is of moderate to high purity (>90%), recrystallization is an excellent final step to achieve high crystalline purity and remove minor impurities.
Q3: What are the key physicochemical properties I should be aware of during purification?
A3: Understanding the compound's properties is crucial for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 1159511-41-7 | [4] |
| Molecular Formula | C₈H₈N₂O | [5] (analogue) |
| Molecular Weight | 148.16 g/mol | [1] (analogue) |
| Appearance | Typically a solid at room temperature. | (analogue) |
| Solubility | Generally soluble in polar organic solvents like methanol, ethyl acetate, and dichloromethane. Solubility in non-polar solvents like hexanes is expected to be low. | [2] |
Section 2: Core Purification Protocols
These protocols provide a validated starting point for your purification experiments. Optimization may be required based on your specific impurity profile.
Protocol 1: Flash Column Chromatography for Isomer Separation
This protocol is designed to separate the desired this compound from its 1-methyl isomer. The separation relies on the polarity difference between the two isomers; typically, the 2H-indazole isomer is less polar than the 1H-indazole isomer.
Workflow for Chromatographic Purification
Caption: Decision tree for troubleshooting the separation of N-methyl indazole isomers.
Q: My column chromatography is not separating the 1-methyl and 2-methyl isomers. What should I do?
A: This is a common challenge.
-
Cause: The eluent polarity may be too high, causing both isomers to move too quickly up the column without sufficient interaction with the silica gel.
-
Solution 1 (Optimize Eluent): Switch to a less polar solvent system. For example, if you are using Hexane/EtOAc, try switching to a Dichloromethane/Hexane system. Run several TLC plates with different solvent ratios to find a system that gives a good separation (ΔRf > 0.15).
-
Solution 2 (Use a Shallow Gradient): Instead of large jumps in polarity, use a long, shallow gradient (e.g., increasing the polar solvent by 1-2% per 5 CV). This increases the resolution between closely eluting compounds.
-
Solution 3 (Check Column Packing): A poorly packed column with channels or cracks will lead to poor separation. Ensure your silica bed is well-compacted and level before loading your sample.
Q: My yield is very low after chromatography. Where did my product go?
A: Low recovery can be frustrating.
-
Cause 1 (Acidity of Silica): The hydroxyl group on your compound can interact strongly with the slightly acidic surface of silica gel, leading to irreversible adsorption or "streaking."
-
Solution 1: Deactivate the silica gel by adding 0.5-1% triethylamine (TEA) to your mobile phase. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Cause 2 (Product is Highly Polar): Your product might still be on the column.
-
Solution 2: After your main elution, flush the column with a very polar solvent mixture, such as 10% Methanol in Dichloromethane, to elute any remaining highly-retained material. Check this "column flush" by TLC.
Q: My compound oiled out instead of crystallizing during recrystallization. How can I fix this?
A: "Oiling out" occurs when the compound comes out of solution above its melting point.
-
Cause 1: The boiling point of the solvent is higher than the melting point of your compound/impurity mixture.
-
Solution 1: Use a lower-boiling point solvent.
-
Cause 2: The solution is supersaturated, or the cooling is too rapid.
-
Solution 2: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product or scratching the inside of the flask with a glass rod can help induce proper crystallization.
Section 4: Purity Assessment
After purification, you must verify the purity and identity of your compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure, specifically the N-methylation position, and assessing for the presence of impurities. The chemical shifts for the N-CH₃ group and the aromatic protons will be distinct for the 1-methyl and 2-methyl isomers. *[3] High-Performance Liquid Chromatography (HPLC): An indispensable tool for quantifying purity. A well-developed HPLC method can provide a precise percentage purity of your final compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
[5]---
References
- This compound - Matrix Scientific. Matrix Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH90LEEclgWo5_kOLHw2zU5oUmwmElNESEnx0bCO5W2fgwW9SPeVM5FUuaYl10GEoaqu_zZKdf7MOmy5xbXRIeWOtMCI3ESo55MwL5qOu6tY_1ItaXzFS0o0JGIr1w0rgCy3lQUiMfiRPZl0lvjE9IMGlkQ1ZvIT16weJkaOlFQbBF0oRNkF6Y=]
- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC. (2021-04-08). National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKLgWbXfSBDjOVnz9opmrNIHDekiEC8LqXa9sFZ-i-COXuW9vYTI6klQ_4CD-jba-2OwEZaeX_XppwNT41HdhTdHrEJWhyYqY8ky7O9Psu0zXGTnn9VMxUsE44qvBuPXF_m9U5JhjlOU_GS1s=]
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- Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery. Autech Industry Co.,Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv01RSvXHBiYjMmaydz3vsLAMVAr_BfZ07Q_SCYaNnuWBUDwIVwFDJcCoo8UTAhTmZt2WNCAPOguRM0Q6Uv3-pci3MRuU6QkCa92fO05HRuEr5kSd3-zIvnw5SGIPwplYwOoxcsf4K9HPn4w==]
- Techniques for enhancing the purity of synthesized Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate - Benchchem. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCNGQR3ATykZPlJiVs5NEbiGurt-lPlNtyIWgTy7UPjqFxxOEK6zSMsuEX1nZuZ1c3L4LPUQy52LvmaxRGgPhJ8I5I7CbB3Ia1fmVPEGRKwYAUAyn66vrc3x4A4Pcjj5p9NVUw63ZKnBlBNYzbAk7yT0Kx2YOGHe0H1DghWinTdh30_b-GSni6GxkmaF4_9SonoFAsxlpHpBopOoVDwX6-kuUco5zmpm9Hv7dLGwAoAvV9kEBFRdKE]
Sources
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Technical Support Center: Synthesis of 2-Methyl-2H-indazol-5-ol
Welcome to the dedicated technical support resource for the synthesis of 2-Methyl-2H-indazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your synthesis and purification, providing a logical workflow from observation to solution.
Issue 1: My final product shows a lower-than-expected melting point and broad peaks in the 1H NMR spectrum.
Answer:
This is a classic sign of product impurity, most commonly the presence of a mixture of regioisomers. In the N-methylation of 5-hydroxyindazole, the primary impurity is almost always the thermodynamically favored 1-Methyl-1H-indazol-5-ol.
Causality: The nitrogen atoms at the N1 and N2 positions of the indazole ring are both nucleophilic. Alkylation can occur at either position, leading to a mixture of products. The ratio of these isomers is highly dependent on reaction conditions such as the base, solvent, and methylating agent used.
Troubleshooting Workflow:
-
Confirm Isomeric Mixture:
-
HPLC-MS: The most effective initial step. You will likely see two peaks with identical mass-to-charge ratios (m/z).[1][2] Co-injection with an authentic standard of the desired N2-isomer, if available, can confirm peak identity.
-
1H NMR Spectroscopy: Carefully analyze the aromatic region. The chemical shifts of the indazole ring protons will be distinct for the N1 and N2 isomers. In many cases, the N-methyl signal for the 2-methyl isomer appears slightly downfield compared to the 1-methyl isomer. For unambiguous assignment, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be definitive. A NOE correlation between the N-methyl protons and the proton at the C7 position is characteristic of the 2-methyl isomer.
-
-
Purification Strategy:
-
Column Chromatography: Separating these isomers can be challenging due to their similar polarities.
-
System Selection: Start with a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes).
-
Alternative Solvents: Consider solvent systems like dichloromethane/methanol or using additives like a small percentage of triethylamine if tailing is observed.
-
Specialty Phases: If standard silica gel fails, consider using diol- or cyano-bonded silica phases, which can offer different selectivity.
-
-
Recrystallization: If a significant amount of one isomer is present, fractional recrystallization can be an effective purification method. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water, toluene).
-
Issue 2: My HPLC analysis shows a persistent peak corresponding to the starting material, 5-hydroxyindazole, even after extended reaction times.
Answer:
Incomplete conversion is a common issue that points to problems with reaction conditions or reagent stoichiometry.
Causality: The deprotonation of 5-hydroxyindazole by the base is a critical first step. If the base is not strong enough, is not used in sufficient stoichiometric excess, or if it is degraded by moisture, the reaction will not proceed to completion. Similarly, the methylating agent may have degraded or been consumed in side reactions.
Troubleshooting Workflow:
-
Verify Reagent Quality and Stoichiometry:
-
Base: Ensure the base (e.g., NaH, K2CO3, Cs2CO3) is fresh and has been handled under anhydrous conditions, especially for hydrides. For carbonate bases, ensure they are finely powdered to maximize surface area. Use at least a stoichiometric equivalent, and often a slight excess (1.1-1.5 eq) is beneficial.
-
Methylating Agent: Reagents like methyl iodide should be fresh and protected from light. If using dimethyl sulfate, handle it with extreme caution and ensure it has not hydrolyzed.
-
Solvent: Use anhydrous solvents (e.g., DMF, THF, acetonitrile) to prevent quenching of the base and hydrolysis of the methylating agent.
-
-
Optimize Reaction Conditions:
-
Temperature: While some methylations proceed at room temperature, gentle heating (e.g., 40-60 °C) can often drive the reaction to completion. Monitor for potential side reactions or degradation at higher temperatures.
-
Reaction Time: Monitor the reaction by TLC or HPLC every 1-2 hours to determine when it has reached completion.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurities are process-related and can be categorized as follows:
-
Regioisomers: The 1-Methyl-1H-indazol-5-ol is the most common and challenging impurity.[3][4] Its formation is a direct consequence of the two reactive nitrogen atoms in the indazole ring.
-
Unreacted Starting Materials: Residual 5-hydroxyindazole due to incomplete reaction.
-
Over-methylation Products: If the hydroxyl group is not adequately protected or if harsh conditions are used, O-methylation can occur, leading to 2-Methyl-5-methoxy-2H-indazole.
-
Residual Solvents & Reagents: Solvents like DMF or reagents from the workup can be carried through if not properly removed.
Q2: How can I maximize the formation of the desired 2-Methyl isomer over the 1-Methyl isomer?
A2: Controlling the N1 vs. N2 selectivity is key. While a mixture is common, you can influence the ratio:
-
Steric Hindrance: The N2 position is generally more sterically hindered. Using a bulkier alkylating agent can sometimes favor N1 alkylation. For methylation, this effect is minimal.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO often favor N1 alkylation (the thermodynamic product), while less polar solvents like THF or dioxane can sometimes give higher proportions of the N2 isomer (the kinetic product).
-
Counter-ion Effects: The choice of base (e.g., NaH vs. K2CO3 vs. Cs2CO3) influences the nature of the indazolide anion and its association with the counter-ion, which in turn affects the site of methylation. There is no universal rule, and empirical screening is often necessary.
-
Directed Synthesis: For absolute regiocontrol, consider a directed synthesis route, such as a Cadogan cyclization of an appropriately substituted o-nitrobenzylidene amine derivative.[5]
Q3: What are the best analytical methods for impurity profiling in this synthesis?
A3: A multi-technique approach is recommended for comprehensive impurity profiling as mandated by regulatory bodies.[1][6]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification of isomers and other by-products.[1] A reversed-phase C18 column with a gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is invaluable for identifying the molecular weights of unknown impurity peaks, confirming that they are isomers, or identifying degradation products.[2]
-
Gas Chromatography (GC): Ideal for detecting and quantifying volatile organic impurities, particularly residual solvents from the reaction and purification steps.[1]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for structural confirmation of the final product and for identifying and quantifying impurities if their signals are resolved from the main product. As mentioned, 2D NMR techniques are critical for definitive isomer identification.
Data and Workflow Visualization
Table 1: Common Impurities and Recommended Actions
| Impurity Name | Potential Source | Recommended Analytical Method | Suggested Action |
| 1-Methyl-1H-indazol-5-ol | Lack of regioselectivity during N-methylation | HPLC-UV, LC-MS, 1H NMR, 2D-NOESY | Optimize reaction conditions (solvent, base); Perform careful chromatographic separation or recrystallization. |
| 5-Hydroxyindazole | Incomplete reaction | HPLC-UV, TLC | Verify reagent quality and stoichiometry; Optimize reaction time and temperature. |
| 2-Methyl-5-methoxy-2H-indazole | O-methylation side reaction | LC-MS | Use milder reaction conditions; Consider protecting the hydroxyl group if the issue persists. |
| Residual Solvents (e.g., DMF) | Incomplete removal after workup/purification | GC-FID/MS | Ensure adequate drying under high vacuum; Consider an anti-solvent precipitation step. |
Diagram 1: Synthetic & Troubleshooting Workflow
This diagram illustrates a typical synthetic pathway and highlights the key checkpoints for impurity analysis and troubleshooting.
Caption: Synthetic workflow with key analysis points for impurity control.
References
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. (2022-01-23).
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- This compound - Matrix Scientific.
- 2H-Indazole synthesis - Organic Chemistry Portal.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology.
- Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati - The Royal Society of Chemistry.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10).
- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC. (2021-04-08).
- (PDF) The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - ResearchGate. (2016-04-01).
- The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PubMed.
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- 6. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: 2-Methyl-2H-indazol-5-ol
Welcome to the technical support center for 2-Methyl-2H-indazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format to address specific issues you may encounter during your experiments. Our approach is grounded in established scientific principles to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My sample of this compound shows instability (e.g., color change, new impurities) upon exposure to light. What is happening and how can I mitigate this?
Answer:
This is a common issue with indazole-containing compounds. 2-Methyl-2H-indazoles are known to be photoreactive, and the instability you are observing is likely due to photodegradation. There are two primary photochemical reactions that could be occurring with this compound upon exposure to UV or even ambient light.
Causality of Photodegradation:
-
Phototransposition to Benzimidazole: The 2H-indazole core is known to undergo a phototransposition reaction, converting into a more stable benzimidazole derivative. This occurs via a proposed 4π-electrocyclization mechanism following photoexcitation. For 2-Methyl-2H-indazole, this rearrangement is particularly efficient upon irradiation with UV light (e.g., 254 nm or 310 nm).[1] The resulting product would be 1-Methyl-1H-benzimidazol-6-ol. This structural rearrangement will significantly alter the compound's properties and biological activity.
-
Photodimerization: Depending on the substituents and concentration, some 2-methylindazoles can undergo a [2+2] cycloaddition, leading to the formation of dimers.[1] This is more common with electron-withdrawing groups, but the potential for this pathway should not be dismissed without investigation.
Troubleshooting & Mitigation Protocol:
-
Step 1: Confirm Photostability. To confirm that light is the causative agent, perform a comparative study. Prepare two solutions of your compound. Expose one to your typical laboratory lighting conditions (or a controlled light source as per ICH Q1B guidelines) and keep the other completely protected from light (e.g., in an amber vial wrapped in aluminum foil).[2][3]
-
Step 2: Analyze Samples. After a set period (e.g., 24 hours), analyze both samples by a stability-indicating method, such as HPLC-UV. A significant increase in impurities or a decrease in the parent peak area in the light-exposed sample will confirm photosensitivity.
-
Step 3: Characterize Degradants. If significant degradation is observed, the primary degradant should be characterized. Mass spectrometry (LC-MS) can help determine if the new peak corresponds to the mass of the isomer (benzimidazole) or a dimer.
-
Step 4: Mitigation. All subsequent work with this compound should be performed under amber or red light conditions. Use amber glassware and light-protective packaging for storage.
Diagram: Potential Photodegradation Pathways
Caption: Potential photodegradation routes for this compound.
FAQ 2: I need to assess the stability of this compound in aqueous solutions at different pH values. What are the expected degradation pathways and how should I set up the experiment?
Answer:
Assessing hydrolytic stability is a critical step in understanding a compound's behavior in aqueous environments, which is relevant for formulation development and predicting its environmental fate. Hydrolysis involves the reaction of the compound with water, and this process can be catalyzed by acid or base.
Expected Degradation Pathways:
While the indazole ring itself is relatively stable to hydrolysis, the overall molecule's stability can be influenced by the substituents. For this compound, the primary sites of interest are the heterocyclic ring system and the phenolic hydroxyl group. However, significant degradation under typical hydrolytic stress conditions (acidic, basic, neutral) is often slow for such aromatic heterocyclic systems unless harsh conditions are applied. The goal of a forced degradation study is to induce degradation to a limited extent (typically 5-20%) to identify potential degradants that might form over a longer shelf-life.[2][4]
Experimental Protocol: Forced Hydrolysis Study
This protocol is designed as a starting point. The conditions may need to be adjusted based on the observed stability of the compound.
| Parameter | Acid Hydrolysis | Base Hydrolysis | Neutral Hydrolysis |
| Solvent | 0.1 M HCl | 0.1 M NaOH | Purified Water |
| Drug Conc. | 1 mg/mL | 1 mg/mL | 1 mg/mL |
| Temperature | 60°C | 60°C | 60°C |
| Time Points | 0, 2, 6, 24, 48 hours | 0, 2, 6, 24, 48 hours | 0, 2, 6, 24, 48 hours |
| Termination | Neutralize with 0.1 M NaOH | Neutralize with 0.1 M HCl | - |
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable organic co-solvent (e.g., methanol, acetonitrile) if it has low aqueous solubility.
-
Stress Conditions: For each condition, add a small aliquot of the stock solution to the pre-heated hydrolytic medium (0.1 M HCl, 0.1 M NaOH, or water) in separate sealed vials to achieve the final concentration of 1 mg/mL.
-
Incubation: Place the vials in a temperature-controlled bath at 60°C.
-
Sampling: At each time point, withdraw a sample. For the acid and base samples, immediately neutralize them to stop the degradation reaction.[5]
-
Analysis: Analyze all samples, including a time-zero control, using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms over time. Look for the appearance of new peaks (degradants) and a decrease in the area of the parent peak. If no degradation is observed, consider using stronger conditions (e.g., 1 M HCl/NaOH or a higher temperature), but avoid overly harsh conditions that could lead to unrealistic degradation pathways.[4]
FAQ 3: The phenol group in my compound suggests susceptibility to oxidation. How do I test for oxidative degradation and what products should I expect?
Answer:
Your intuition is correct. The phenolic hydroxyl group at the 5-position is a prime target for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides, which may be present as impurities in excipients.
Expected Degradation Pathways:
Oxidation of phenols can lead to a variety of products, including quinones, which are often colored. The formation of a quinone-like species from this compound is a plausible degradation pathway. This could also be followed by subsequent polymerization, leading to complex product mixtures and potential discoloration (e.g., turning brown or pink).
Experimental Protocol: Oxidative Stress Testing
Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for forced degradation studies.[2]
| Parameter | Oxidative Condition |
| Oxidizing Agent | 3% Hydrogen Peroxide (H₂O₂) |
| Drug Conc. | 1 mg/mL |
| Temperature | Room Temperature (approx. 25°C) |
| Time Points | 0, 2, 6, 24 hours |
| Termination | Quench with an antioxidant (e.g., sodium bisulfite) or by dilution |
Step-by-Step Methodology:
-
Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Application: Add 3% H₂O₂ to the solution. Protect the sample from light to avoid inducing photolytic degradation simultaneously.
-
Incubation: Keep the solution at room temperature.
-
Monitoring: At each time point, take a sample and analyze it immediately by HPLC.
-
Analysis: Monitor for new peaks. The potential quinone degradant will have a different retention time and UV spectrum. LC-MS analysis will be crucial to identify the mass of the oxidized product(s).
Diagram: General Workflow for Forced Degradation Studies
Caption: Standard workflow for conducting forced degradation studies.
FAQ 4: I am observing unexpected peaks in my chromatogram after running stress studies. How can I identify these unknown degradation products?
Answer:
Identifying unknown peaks is a common challenge in stability studies. A systematic approach using modern analytical techniques is required to elucidate the structures of these new entities.
Troubleshooting & Identification Strategy:
-
Mass-to-Charge Ratio (m/z) Determination: The first and most powerful step is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
An increase in mass may suggest oxidation (e.g., +16 Da for hydroxylation) or addition of water (hydrolysis, +18 Da).
-
No change in mass suggests isomerization, such as the phototransposition to a benzimidazole derivative.[1]
-
A doubling of mass (or M+H corresponding to 2M+H) would indicate dimerization.
-
-
High-Resolution Mass Spectrometry (HRMS): To gain more confidence, use HRMS (e.g., Q-TOF or Orbitrap) to determine the exact mass of the degradant. This allows you to calculate the molecular formula and confirm if it matches a predicted degradation product.
-
Tandem Mass Spectrometry (MS/MS): Fragment the degradant peak in the mass spectrometer (MS/MS). The fragmentation pattern provides structural information. Compare the fragmentation of the degradant to that of the parent compound. Shared fragments can indicate which parts of the molecule have remained intact.
-
Forced Degradation of Suspected Structures: If you hypothesize a structure for a degradant, try to synthesize it and run it under the same chromatographic conditions. Co-elution (the two peaks appearing at the same retention time) provides strong evidence for the proposed structure.
-
Isolation and NMR: For definitive structural elucidation of major degradants, it may be necessary to isolate the impurity using preparative HPLC. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can provide unambiguous structural information.[6]
By combining these techniques, you can confidently identify and characterize the degradation products, leading to a comprehensive understanding of the stability profile of this compound.
References
-
Boyd, S., et al. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central. Available at: [Link]
-
Jain, R. & Gupta, R. (2019). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Sravani, G., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Bali, S. & Singh, A. (2022). Forced Degradation – A Review. Innovare Academic Sciences. Available at: [Link]
-
Kumar, V., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
FDA. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]
-
Al-Tel, T. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]
-
Singh, R. & Rehman, Z. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available at: [Link]
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Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Methyl-2H-indazol-5-ol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 2-Methyl-2H-indazol-5-ol. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a structured, question-and-answer format. The methodologies described herein are grounded in established principles of pharmaceutical science to ensure technical accuracy and practical applicability.
I. Foundational Characterization of this compound
Before attempting to enhance the solubility of this compound, it is crucial to understand its fundamental physicochemical properties. This section will guide you through the essential characterization steps.
FAQ 1: What is the predicted pKa of this compound and how does it influence solubility?
The predicted pKa of the hydroxyl group on this compound is approximately 9.12.[1] The pKa is a critical parameter as it dictates the ionization state of the molecule at different pH values.[2] As this compound is a weakly acidic compound due to its phenolic hydroxyl group, its solubility is expected to be pH-dependent.
-
Below the pKa (pH < 9.12): The compound will be predominantly in its neutral, un-ionized form. This form is generally less soluble in aqueous solutions.
-
Above the pKa (pH > 9.12): The compound will be deprotonated to form the more soluble phenolate anion.
Therefore, adjusting the pH of the aqueous solution to be above 9.12 is a primary strategy to explore for enhancing its solubility.[3]
FAQ 2: How can I experimentally determine the pKa of this compound, especially given its poor solubility?
For poorly soluble compounds, traditional potentiometric titration in purely aqueous media can be challenging. Several alternative methods are available:
-
Cosolvent Potentiometry: This method involves determining the pKa in various mixtures of an organic cosolvent (e.g., methanol, ethanol) and water, and then extrapolating to 0% cosolvent to obtain the aqueous pKa.[4][5]
-
UV-Visible Spectrophotometry: If the UV-Vis spectrum of the compound changes with ionization, spectrophotometry can be used to determine the pKa by measuring absorbance as a function of pH.[6]
-
Capillary Electrophoresis (CE): CE is a powerful technique for pKa determination of sparingly soluble compounds, requiring only a small amount of sample.[5][7]
-
Solubility-pH Profile: The pKa can also be determined by measuring the solubility of the compound at various pH values and fitting the data to the Henderson-Hasselbalch equation.[6][8]
FAQ 3: How do I measure the intrinsic and pH-dependent solubility of this compound?
Understanding both the kinetic and thermodynamic solubility is essential for different experimental contexts.
-
Kinetic Solubility: This is often measured in early-stage drug discovery and is relevant for high-throughput screening. It is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs, often using methods like nephelometry.[3][9][10]
-
Thermodynamic Solubility: This represents the true equilibrium solubility and is crucial for formulation development. The shake-flask method is the gold standard for its determination.[1][9]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, filter the samples to remove the undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.
-
The solubility at a pH well below the pKa (e.g., pH 4-6) will give an estimate of the intrinsic solubility (S₀) of the neutral form.
II. Systematic Approach to Solubility Enhancement
Once the foundational properties are understood, a systematic approach can be employed to identify the most effective solubilization strategy.
FAQ 4: How do I perform a pH adjustment to improve solubility?
Given the predicted pKa of ~9.12, increasing the pH of your aqueous solution should increase the solubility of this compound.
Troubleshooting Guide: pH Adjustment
| Issue | Possible Cause | Recommended Action |
| Precipitation upon addition to acidic media (e.g., cell culture media) | The pH of the final solution is below the pKa, causing the more soluble salt form to convert back to the less soluble neutral form. | Prepare a concentrated stock solution in a basic buffer (e.g., pH 10-11) and perform a serial dilution into the final media. Ensure the final pH of the assay medium remains compatible with your experimental system. |
| Compound degradation at high pH | The indazole ring or other functional groups may be susceptible to hydrolysis at extreme pH values. | Assess the stability of this compound at the desired high pH over the duration of your experiment. If degradation is observed, consider other solubilization methods. |
| Buffering capacity of the final solution is insufficient | The addition of the compound or other components alters the pH of the final solution, leading to precipitation. | Use a buffer with sufficient capacity at the desired pH. Re-measure the pH after all components have been added. |
FAQ 5: Which co-solvents are suitable for this compound and how do I screen them?
Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[11]
Commonly Used Co-solvents:
| Co-solvent | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of compounds. Can be cytotoxic at concentrations >0.5% in cell-based assays.[12][13][14] |
| Ethanol | Generally well-tolerated in many biological systems. Can cause protein precipitation at high concentrations. |
| Polyethylene Glycol (PEG 300/400) | Low toxicity and commonly used in pharmaceutical formulations. Can be viscous. |
| Propylene Glycol (PG) | Good safety profile. Less volatile than ethanol. |
| Glycerol | Non-toxic. Increases viscosity significantly. |
Experimental Protocol: Co-solvent Screening
-
Prepare a series of aqueous solutions containing different co-solvents at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Use the shake-flask method to determine the solubility of this compound in each co-solvent mixture.
-
Plot solubility as a function of co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
FAQ 6: How do I select and use surfactants to solubilize this compound?
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[15][16]
Selecting a Surfactant:
-
Charge compatibility: Since this compound is a weak acid, it will be anionic at high pH. To avoid potential precipitation due to ionic interactions, non-ionic surfactants are often a good first choice.[15]
-
Hydrophilic-Lipophilic Balance (HLB): For oil-in-water emulsions or micellar solubilization, surfactants with a higher HLB value (typically >10) are preferred.[16][17]
-
Toxicity: For biological assays, non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are generally less toxic than ionic surfactants like sodium dodecyl sulfate (SDS).[16]
Troubleshooting Guide: Surfactant Solubilization
| Issue | Possible Cause | Recommended Action |
| Low solubilization efficiency | Surfactant concentration is below the CMC. | Increase the surfactant concentration to be above its CMC. |
| Cloudiness or precipitation | The cloud point of the non-ionic surfactant has been reached. | Perform the experiment at a temperature below the surfactant's cloud point, or select a surfactant with a higher cloud point. |
| Incompatibility with other excipients | Salting-out effect or other interactions. | Evaluate the compatibility of the surfactant with all other components in the formulation. |
III. Advanced Solubilization Techniques
If simple pH adjustment, co-solvents, or surfactants do not provide the desired solubility, more advanced techniques can be employed.
FAQ 7: Can cyclodextrins be used to improve the solubility of this compound?
Yes, cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface that can form inclusion complexes with poorly soluble "guest" molecules, effectively increasing their aqueous solubility.[18][19][20]
Commonly Used Cyclodextrins:
| Cyclodextrin | Properties & Considerations |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it widely used in pharmaceutical formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and suitable for parenteral formulations. |
Experimental Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess of this compound to each solution.
-
Equilibrate the samples (e.g., by shaking or sonication).
-
Filter the samples and analyze the filtrate for the concentration of the dissolved compound.
-
A phase-solubility diagram (plot of compound concentration vs. cyclodextrin concentration) can be constructed to determine the complexation efficiency.
FAQ 8: What are amorphous solid dispersions and how can they enhance the solubility of this compound?
Amorphous solid dispersions (ASDs) involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[21][22] The amorphous form of a drug has a higher free energy and is more soluble than its crystalline counterpart.[23]
Methods for Preparing ASDs for in vitro studies:
-
Solvent Evaporation: Both the drug and the polymer are dissolved in a common solvent, and the solvent is then evaporated, leaving a solid dispersion.[24]
-
Freeze-Drying (Lyophilization): A solution of the drug and polymer is frozen and then the solvent is removed by sublimation under vacuum.
-
Melt Extrusion: The drug and polymer are mixed and heated to form a melt, which is then cooled rapidly to form the solid dispersion. This is more common for larger scale manufacturing.
Common Polymers for ASDs:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Soluplus®
-
Copolymers such as PVP/VA
Troubleshooting Guide: Amorphous Solid Dispersions
| Issue | Possible Cause | Recommended Action |
| Recrystallization upon storage | The amorphous form is thermodynamically unstable. The polymer is not effectively inhibiting crystallization. | Screen different polymers and drug-to-polymer ratios. Store the ASD under dry conditions. |
| Incomplete amorphization | The preparation method was not optimized. | Confirm amorphicity using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Adjust process parameters (e.g., solvent evaporation rate). |
| "Spring and parachute" effect not observed (initial high solubility followed by precipitation) | The polymer is not effectively maintaining the supersaturated state. | Screen for polymers that can act as precipitation inhibitors. |
IV. Practical Considerations for In Vitro Assays
FAQ 9: What are the best practices for preparing DMSO stock solutions and diluting them for cell-based assays?
-
High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).[12]
-
Serial Dilution in DMSO: Perform serial dilutions in 100% DMSO to create a range of concentrations. This ensures that the same volume of DMSO solution is added to each well.[2][12]
-
Final Dilution into Assay Medium: Add a small volume of the DMSO stock (or diluted stock) to the assay medium. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[13][14]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as the test wells.[25]
FAQ 10: How does ionic strength affect the solubility of this compound?
The ionic strength of the medium can influence the solubility of ionizable compounds. For weakly acidic compounds like this compound, increasing the ionic strength can either increase or decrease solubility depending on the specific ions present and their interactions with the solute. This is particularly relevant when working with high-salt buffers. The "salting-out" effect, where solubility decreases at high salt concentrations, is a common phenomenon.[26][27] It is advisable to determine the solubility in the specific buffer system that will be used for the experiment.
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Catalent. (2019, March 2). Strategic Screening for Solubility Solutions. Pharmaceutical Technology. [Link]
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Stoyanova, M., & Valcheva, V. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Pharmacia, 66(2), 61-69. [Link]
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Pharma.Tips. (2025, April 8). Selecting Surfactants for Formulation Development. [Link]
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Gong, Y., Wang, Y., & Mei, X. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 26(28), 3446–3457. [Link]
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Fashion Sustainability Directory. (2025, April 8). Ionic Strength Effect. [Link]
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Ilić, P., Tasić, N., Milošević, M., Stojanović, S., & Vranić, D. (2023). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. Molecules, 28(19), 6799. [Link]
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ResearchGate. (n.d.). Methods for the preparation of amorphous solid dispersions – A comparative study. [Link]
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Pharma Specialists. (2021, November 19). Surfactant Selection for Dissolution Study of Poorly Soluble Drug. [Link]
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Cabot, J. M., Fuguet, E., Ràfols, C., & Rosés, M. (2014). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A, 1372, 189–196. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]
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O'Hagan, A. C., & De Vijlder, T. (2018). Development of Methods for the Determination of pKa Values. ACS Omega, 3(11), 15477–15484. [Link]
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ResearchGate. (2021, September 28). How to choose a surfactant for dissolution study of poorly soluble drug?. [Link]
-
ResearchGate. (n.d.). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. [Link]
-
Ortiz, J., Rosés, M., & Ràfols, C. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]
-
Huang, S., & Williams, R. O. (2017). Effects of the Preparation Process on the Properties of Amorphous Solid Dispersions. AAPS PharmSciTech, 19(2), 521–534. [Link]
-
Pharmaceutical Technology. (2019, March 2). Strategic Screening for Solubility Solutions. [Link]
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Di Nunzio, M. R., Vessella, G., Argenziano, M., & Cavalli, R. (2021). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics, 13(7), 1039. [Link]
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Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Drug Development and Industrial Pharmacy, 42(12), 1919–1930. [Link]
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Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]
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ResearchGate. (n.d.). The Effect of Ionic Strength on the Solubility of an Electrolyte. [Link]
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American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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Austin Publishing Group. (2017, October 20). Screening New Solid Forms of Pharmaceuticals to Enhance Solubility and Dissolution Rate. [Link]
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Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
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ResearchGate. (n.d.). The effect of the ionic strength on the constancy of the solubility product. [Link]
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ResearchGate. (n.d.). Examples of some API with improved solubility through cocrystallization. [Link]
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Khan Academy. (n.d.). The common-ion effect. [Link]
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Chemistry LibreTexts. (2024, September 29). 1.3: Varying solubility of ionic compounds. [Link]
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LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]
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Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2H-indazol-5-ol Derivatization
Welcome to the technical support center for the derivatization of 2-Methyl-2H-indazol-5-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you anticipate challenges, troubleshoot effectively, and optimize your reaction outcomes.
The derivatization of the 5-hydroxy group on the 2-methyl-2H-indazole core is a critical step in the synthesis of many biologically active molecules. However, like any multi-functional heterocyclic system, its reactivity can be nuanced. This guide is structured to address the common issues encountered in the lab, moving from foundational concepts to specific troubleshooting scenarios.
Section 1: Foundational Concepts & Reaction Planning
Before embarking on a synthesis, understanding the reactivity of your starting material is paramount. This compound has several key features:
-
A Phenolic Hydroxyl Group: The C5-OH is weakly acidic and, upon deprotonation, becomes a potent oxygen-centered nucleophile (a phenoxide). This is the primary site for derivatization.
-
A Pre-Alkylated Indazole Core: The nitrogen at the 2-position is already methylated. This is a significant advantage as it blocks one of the main sites of competing reactivity often seen in indazole chemistry—N-alkylation. Standard 1H-indazoles often yield mixtures of N1 and N2 alkylated products, a challenge that is circumvented here.[1]
-
An Electron-Rich Heterocyclic System: The indazole ring is aromatic and can participate in various reactions, though it is generally stable under the conditions used for derivatizing the hydroxyl group.
The two most common and effective strategies for derivatizing the 5-OH group are the Williamson Ether Synthesis (for O-alkylation) and the Mitsunobu reaction.
The Williamson Ether Synthesis: The Workhorse of O-Alkylation
This classical SN2 reaction involves the deprotonation of the phenol to form a phenoxide, which then attacks an alkyl electrophile (typically an alkyl halide or tosylate).
Mechanism Overview:
-
Deprotonation: A base removes the acidic proton from the 5-OH group. The choice of base is critical and depends on the acidity of the phenol and the stability of the electrophile.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of the alkylating agent, displacing a leaving group.
The Mitsunobu Reaction: For Inversion of Stereochemistry and Delicate Substrates
The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at a chiral center. It uses a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Mechanism Overview:
-
Activation: The phosphine and azodicarboxylate react to form a phosphonium salt adduct.
-
Alcohol Activation: The 5-OH group attacks the activated phosphine, forming an oxaphosphonium salt. This is an excellent leaving group.
-
Nucleophilic Attack: The conjugate base of the incoming nucleophile (in this case, the alcohol partner for etherification, or a carboxylic acid for esterification) attacks the carbon, displacing the triphenylphosphine oxide.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for a simple O-alkylation of this compound with methyl iodide?
A good starting point is to use a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Use 1.5-2.0 equivalents of K₂CO₃ and 1.1-1.2 equivalents of methyl iodide. Start the reaction at room temperature and gently heat to 40-50 °C if the reaction is slow, monitoring by TLC or LC-MS.
Q2: My alkylating agent is sensitive to strong bases. What method should I use?
The Mitsunobu reaction is an excellent choice for base-sensitive substrates as it proceeds under neutral conditions. Alternatively, for a Williamson-type reaction, you can use a weaker base like cesium carbonate (Cs₂CO₃) in DMF, which is often effective even for less reactive electrophiles without requiring harsh conditions.[1]
Q3: I am trying to attach a bulky secondary alkyl group. Why is my Williamson ether synthesis failing?
The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance. A bulky secondary electrophile (like an isopropyl or cyclohexyl group) will react very slowly, and elimination (E2) can become a major competing pathway. For these transformations, the Mitsunobu reaction is often superior. If you must use a Williamson approach, consider converting your alkyl group into a better leaving group (e.g., a triflate) to enhance its reactivity.
Q4: Is there a risk of N-alkylation on the other indazole nitrogen?
With the 2-position already occupied by a methyl group, the risk of further N-alkylation is extremely low under standard O-alkylation conditions. The N1 position is sterically hindered and less nucleophilic. Issues with N-alkylation are primarily a concern when starting with an unsubstituted 1H-indazole, where regioselectivity is a major challenge.[1][2]
Section 3: Troubleshooting Guides
Problem: Low or No Product Formation
Q: I've run my Williamson ether synthesis overnight, but my TLC/LC-MS shows only starting material. What went wrong?
This is a common issue that can usually be traced to one of four key areas: the base, the solvent, the electrophile, or the temperature.
Potential Causes & Solutions:
-
Ineffective Deprotonation (Base Issue):
-
Causality: The phenoxide, your key nucleophile, cannot form if the base is not strong enough to deprotonate the phenol (pKa ≈ 10). A base like sodium bicarbonate (NaHCO₃) is generally insufficient. Furthermore, common bases like K₂CO₃ and NaH are hygroscopic; absorbed water will quench the base and prevent deprotonation.
-
Solution:
-
Switch to a stronger base: If using K₂CO₃, consider moving to sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK). NaH provides irreversible deprotonation and often drives the reaction to completion.
-
Ensure anhydrous conditions: Dry your solvent (e.g., using molecular sieves) and use freshly opened or properly stored base. If using NaH, wash the mineral oil away with dry hexanes before adding your solvent and substrate.
-
-
-
Poor Reagent Solubility (Solvent Issue):
-
Causality: For the reaction to occur, the generated phenoxide salt must be dissolved in the solvent to encounter the electrophile. If the salt precipitates, the reaction will stop.
-
Solution:
-
Choose an appropriate solvent: Polar aprotic solvents like DMF, DMSO, and THF are excellent choices. THF is particularly good for reactions using NaH, as it is relatively non-reactive and effectively solvates the sodium cation.[1] DMF is a powerhouse solvent that dissolves most organic salts but can be difficult to remove during workup.
-
-
-
Inactive Electrophile:
-
Causality: Alkyl halides can degrade over time, especially if exposed to light or moisture. Alkyl bromides and iodides are more reactive than chlorides.
-
Solution:
-
Check the quality of your electrophile: Use a fresh bottle or purify it before use.
-
Add a catalytic amount of sodium iodide (NaI): If you are using an alkyl chloride, adding ~0.1 equivalents of NaI can facilitate a Finkelstein reaction in situ, converting the more sluggish alkyl chloride to the highly reactive alkyl iodide.
-
-
-
Insufficient Energy (Temperature Issue):
-
Causality: Some reactions have a significant activation energy barrier, especially with less reactive electrophiles.
-
Solution:
-
Increase the temperature: Gently heat the reaction. A good starting point is 50-60 °C. For very unreactive partners, you may need to reflux, but be mindful of potential side reactions or solvent evaporation. Always monitor the reaction progress to avoid decomposition.
-
-
Problem: Formation of Multiple Unidentified Products
Q: My reaction works, but I get a messy crude product with several spots on the TLC plate. How can I improve the selectivity?
The appearance of multiple products suggests side reactions are occurring. Identifying the cause is key to suppressing them.
Potential Causes & Solutions:
-
Electrophile Decomposition:
-
Causality: Under basic conditions or at elevated temperatures, some electrophiles can undergo elimination or other decomposition pathways. This is particularly true for secondary and tertiary alkyl halides.
-
Solution:
-
Lower the reaction temperature: Add the base at 0 °C, allow deprotonation to occur, and then add the electrophile slowly at the same temperature before allowing the reaction to warm to room temperature.
-
Use a less aggressive base: Switch from NaH to Cs₂CO₃ or K₂CO₃.
-
Consider the Mitsunobu reaction: This avoids the use of a strong base altogether.
-
-
-
Starting Material or Product Instability:
-
Causality: The indazole core is generally robust, but prolonged exposure to very strong bases (like n-BuLi) or high temperatures in the presence of nucleophiles could lead to ring-opening or other degradation pathways.
-
Solution:
-
Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Use milder conditions: Avoid excessively high temperatures or unnecessarily strong reagents.
-
-
-
Competing C-Alkylation:
-
Causality: The phenoxide anion is an ambident nucleophile, meaning it has reactivity at both the oxygen and certain carbon atoms on the ring (ortho and para positions). While O-alkylation is usually kinetically and thermodynamically favored, some C-alkylation can occur, especially with certain solvent/counter-ion combinations.
-
Solution:
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO strongly solvate the cation, leaving a "naked" and highly reactive oxygen anion, which favors O-alkylation. Protic solvents can favor C-alkylation through hydrogen bonding. Stick to dry, polar aprotic solvents.
-
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF (or THF, Acetonitrile) to make a 0.1-0.5 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., NaH, 1.2 eq, or K₂CO₃, 2.0 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes (for NaH) or allow it to warm to room temperature (for K₂CO₃).
-
Slowly add the alkylating agent (1.1 eq) via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Gentle heating (40-60 °C) can be applied if necessary.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for O-Alkylation (Mitsunobu Reaction)
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Add anhydrous THF to make a 0.1-0.5 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add the azodicarboxylate (e.g., DIAD or DEAD, 1.5 eq) dropwise via syringe over 15-20 minutes. An orange color and/or a white precipitate (the PPh₃-DIAD adduct) may form.
-
Allow the reaction to slowly warm to room temperature and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture directly onto silica gel.
-
Purify by flash column chromatography. The main byproducts are triphenylphosphine oxide and the dihydrazide from the azodicarboxylate, which can sometimes be challenging to separate.
Section 5: Data Summary Tables
Table 1: Recommended Bases for Williamson Ether Synthesis
| Base | pKa (Conjugate Acid) | Strength | Common Solvents | Key Considerations |
| NaH | ~36 | Very Strong | THF, DMF | Irreversible deprotonation. Highly reactive. Must use anhydrous conditions. Mineral oil should be washed off. |
| K₂CO₃ | 10.3 | Moderate | DMF, Acetonitrile | Inexpensive and easy to handle. Reaction may require heating. Insoluble in many solvents. |
| Cs₂CO₃ | 10.3 | Moderate | DMF, Acetonitrile | More soluble and often more effective than K₂CO₃ due to the soft nature of the Cs⁺ ion. Good for stubborn reactions. |
| t-BuOK | ~19 | Strong | THF, t-BuOH | Very strong, soluble base. Can promote elimination side reactions with sensitive electrophiles. |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| No Reaction | Insufficiently strong base. | Use a stronger base (e.g., NaH). Ensure anhydrous conditions. |
| Inactive electrophile. | Use a fresh electrophile or add catalytic NaI with alkyl chlorides/bromides. | |
| Low temperature/solubility. | Gently heat the reaction (50-60 °C). Ensure a suitable polar aprotic solvent is used (DMF, THF). | |
| Messy Reaction | Electrophile decomposition. | Lower reaction temperature. Use a milder base (K₂CO₃, Cs₂CO₃). |
| Product/SM decomposition. | Reduce reaction time and temperature. | |
| Steric hindrance. | Switch from Williamson to Mitsunobu reaction for secondary/bulky groups. | |
| Difficult Purification | Mitsunobu byproducts. | Consider using polymer-bound PPh₃ or alternative Mitsunobu reagents designed for easier purification. |
Section 6: Visualizations
General O-Alkylation Workflow
Caption: A generalized workflow for the O-alkylation of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield derivatization reactions.
References
-
Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). An efficient and straightforward protocol for direct synthesis of 2H-indazoles. ResearchGate. Available at: [Link].
-
Organic Chemistry Portal. Synthesis of 2H-Indazoles. Available at: [Link].
-
Li, K., et al. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles Prepared by Gallium/Aluminium- and Aluminium-Mediated, Direct, Regioselective Alkylation of Indazoles with α-Bromocarbonyl Compounds. Molecules, 23(1), 149. Available at: [Link].
-
Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2110. Available at: [Link].
-
Li, K., et al. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). ResearchGate. Available at: [Link].
-
Jin, G.-Q., et al. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. Available at: [Link].
-
Fallon, T. R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1947–1957. Available at: [Link].
-
Scott, J. S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. Available at: [Link].
Sources
Technical Support Center: Stability of 2-Methyl-2H-indazol-5-ol in Cell Culture Media
Disclaimer: Information regarding the specific stability profile of 2-Methyl-2H-indazol-5-ol in various cell culture media is not extensively available in the public domain. Therefore, this technical support center provides a generalized framework for addressing stability issues that researchers may encounter with this and similar small molecules. The principles and protocols outlined here are based on established best practices for handling small molecules in in vitro systems and should be adapted to the specific characteristics of your experimental setup.[1] This guide is intended for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues, ensuring the reliability and reproducibility of experimental data.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring an indazole core. The indazole ring system is a common scaffold in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[2][3][4] The stability of any small molecule in a complex aqueous environment like cell culture media is not guaranteed and can be influenced by a multitude of factors.[5] This guide will walk you through the potential challenges and provide you with the tools to assess and manage the stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a decrease in the activity of this compound in my multi-day cell-based assay. What could be the cause?
A gradual loss of activity in a long-term experiment is a classic sign of compound instability.[1] The primary suspects are chemical degradation in the culture medium, precipitation out of solution, or significant adsorption to plasticware. It is crucial to determine the stability of your compound directly in your specific cell culture medium and under your experimental conditions (e.g., 37°C, 5% CO₂).[6]
Q2: I prepared a stock solution of this compound in DMSO. After a freeze-thaw cycle, I noticed some precipitate. Is the compound degrading?
Precipitation after a freeze-thaw cycle does not automatically mean the compound has degraded. It more commonly indicates that the solubility limit of the compound in the solvent has been exceeded at the lower temperature.[1] To address this, you can try preparing a more dilute stock solution or consider a different solvent if compatible with your experimental system. When thawing, ensure the solution is warmed to room temperature and vortexed thoroughly to ensure complete dissolution.
Q3: What are the most likely degradation pathways for this compound in cell culture media?
While specific data is unavailable, we can infer potential degradation pathways based on its structure. The phenol (hydroxyl group on the benzene ring) is susceptible to oxidation. Cell culture media contain components like metal ions (e.g., iron) and riboflavin, which can catalyze oxidation, especially when exposed to light.[7][8] The indazole ring itself can also be susceptible to oxidation or other transformations under physiological conditions.[9]
Q4: How can the components of my cell culture medium affect the stability of this compound?
Cell culture media are complex mixtures of salts, amino acids, vitamins, and often serum. Serum proteins can bind to small molecules, which can either stabilize them or reduce their effective concentration.[10] Other components, like cysteine or iron, can promote oxidative degradation.[8] The pH of the medium (typically 7.2-7.4) can also influence the rate of hydrolysis for susceptible functional groups.[5]
Troubleshooting & Optimization Guide
If you suspect stability issues with this compound, a systematic approach is necessary to identify and mitigate the problem.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting stability issues.
Step 1: Assess Compound Solubility and Stock Solution Integrity
Before investigating degradation, ensure your compound is fully in solution.[11]
-
Action: Visually inspect your stock and working solutions for any signs of precipitation.
-
Protocol: Perform a simple solubility test by preparing a dilution series of your compound in your cell culture medium and observing for any cloudiness or precipitate.
-
Best Practice: Always prepare fresh working solutions from a validated stock for each experiment.[12] Avoid repeated freeze-thaw cycles by aliquoting your stock solution.[13]
Step 2: Quantify Compound Stability in Cell Culture Media
The most definitive way to assess stability is to measure the concentration of the parent compound over time.[6] High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the gold standards for this analysis.[6][14]
Experimental Protocol: Assessing Stability via HPLC-UV
Objective: To quantify the concentration of this compound in cell culture medium over a time course that mimics your experiment.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM) with all supplements (e.g., 10% FBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a standard curve: Create a series of known concentrations of this compound in your cell culture medium.
-
Sample Preparation:
-
Spike your cell culture medium with this compound to your final working concentration.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C with 5% CO₂.
-
-
Time Points: Collect samples at various time points relevant to your experiment (e.g., 0, 2, 8, 24, 48, and 72 hours).
-
Sample Processing:
-
At each time point, remove a tube from the incubator.
-
To precipitate proteins, add an equal volume of cold acetonitrile.
-
Vortex and centrifuge at high speed for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the processed samples and the standard curve samples onto the HPLC system.
-
Analyze the peak area of this compound at each time point.
-
Plot the percentage of the compound remaining relative to the T=0 time point.
-
Data Interpretation
Your results will allow you to determine the half-life of this compound in your specific experimental conditions.
| Time (hours) | % Compound Remaining (Example) | Interpretation |
| 0 | 100% | Baseline |
| 8 | 95% | Minimal degradation |
| 24 | 70% | Significant degradation |
| 48 | 40% | Compound is highly unstable |
| 72 | 15% | Not suitable for long-term assays without replenishment |
Step 3: Mitigating Instability
If you confirm that this compound is degrading, consider the following strategies:
-
Fresh Media Changes: For long-term experiments, replenish the compound by performing partial or full media changes at intervals shorter than the compound's half-life.
-
Minimize Light Exposure: The phenol moiety suggests potential photosensitivity.[15] Protect your solutions from light by using amber vials and keeping plates covered.
-
Evaluate Serum Effects: Test stability in both serum-containing and serum-free media. Serum proteins can sometimes stabilize compounds.[10]
-
Control for Adsorption: If you suspect adsorption to plasticware, re-run your stability assay using low-binding microplates and compare the results to standard plates.[16]
Advanced Troubleshooting: Identifying Degradants
If understanding the degradation pathway is critical, LC-MS/MS can be employed to identify the mass of potential degradation products.[6] For instance, an increase in mass corresponding to the addition of an oxygen atom could suggest oxidation of the phenol group.
Potential Oxidation of this compound
Caption: A simplified diagram of potential oxidative degradation.
Summary of Best Practices
To ensure the integrity of your experiments with this compound:
-
Validate Stock Solutions: Ensure solubility and stability of your highest concentration stock.[11] Aliquot and store appropriately, avoiding multiple freeze-thaw cycles.[13]
-
Characterize Stability: Perform a time-course experiment to determine the stability of the compound in your specific cell culture medium and conditions.[6]
-
Fresh is Best: Prepare working solutions fresh for each experiment from a validated stock.[12]
-
Control Your Environment: Be mindful of factors like light exposure and the specific components of your media.[5][15]
-
Document Everything: Keep detailed records of solvent, concentration, storage conditions, and lot numbers for reproducibility.[11]
By taking these proactive steps, you can confidently assess the stability of this compound and generate reliable, reproducible data in your research.
References
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available from: [Link]
-
SMALL MOLECULES. Captivate Bio. Available from: [Link]
-
2-Methyl-2H-indazole. PubChem - NIH. Available from: [Link]
-
How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. Available from: [Link]
-
6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Available from: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available from: [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available from: [Link]
-
Cell culture media impact on drug product solution stability. ResearchGate. Available from: [Link]
-
Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol. Available from: [Link]
-
"Drug Stability and factors that affect on the drug stability" Review BY. IJRPS. Available from: [Link]
-
4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available from: [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. JPR. Available from: [Link]
-
(2-Methyl-2H-indazol-5-YL)methanamine. PubChem. Available from: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. Available from: [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available from: [Link]
-
Cell Culture Media Impact on Drug Product Solution Stability. PubMed. Available from: [Link]
-
2-METHYL-2H-INDAZOL-5-AMINE. InfochemsDB. Available from: [Link]
-
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. Available from: [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available from: [Link]
-
(PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). ResearchGate. Available from: [Link]
-
Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). MDPI. Available from: [Link]
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Navigating the Scale-Up of 2-Methyl-2H-indazol-5-ol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of 2-Methyl-2H-indazol-5-ol. This critical intermediate, notably in the synthesis of kinase inhibitors like Pazopanib, presents unique challenges when transitioning from laboratory to pilot or production scale.[1][2][3] This guide is designed to provide practical, in-depth solutions to common issues encountered during its synthesis, drawing upon established chemical principles and field-proven insights.
I. Overview of the Synthetic Landscape
The synthesis of this compound typically involves the regioselective methylation of 5-hydroxyindazole. The core challenge lies in controlling the N-alkylation to favor the desired N-2 isomer over the thermodynamically more stable N-1 isomer.[4][5] Several synthetic strategies have been developed to address this, each with its own set of potential scale-up hurdles.[6][7]
II. Troubleshooting Guide: Common Scale-Up Challenges and Solutions
This section addresses specific problems that may arise during the synthesis and purification of this compound in a question-and-answer format.
A. Reaction Control and Regioselectivity
Q1: My methylation reaction is producing a significant amount of the undesired 1-methyl-1H-indazol-5-ol isomer. How can I improve the regioselectivity for the N-2 position?
A1: This is a classic challenge in indazole chemistry. The formation of N-1 versus N-2 isomers is influenced by both kinetic and thermodynamic factors.[4][5]
-
Underlying Cause: Alkylation of indazoles under basic conditions often leads to a mixture of N-1 and N-2 products, with the N-1 isomer being the thermodynamically favored product.[4] Conversely, acidic conditions can favor the kinetically controlled N-2 alkylation.[4] The lone pair of electrons on the N-2 nitrogen is often considered more sterically accessible for methylation.
-
Troubleshooting Steps:
-
Reagent Selection: The choice of methylating agent is critical. While dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate can lead to mixtures, consider using methyl 2,2,2-trichloroacetimidate under acidic conditions, which has been shown to be highly regioselective for the N-2 position.[4]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often favor the kinetically controlled N-2 product.
-
Solvent: The polarity of the solvent can influence the reaction outcome. Aprotic solvents like DMF or DMSO might be necessary, but their removal on a large scale can be problematic.[6] Consider exploring greener solvent alternatives if possible.
-
-
Alternative Routes: Some synthetic approaches for related 2-methyl-2H-indazole derivatives involve multi-step sequences that can circumvent the direct, and often problematic, regioselective methylation of the indazole core.[8][9]
-
Q2: I'm observing incomplete conversion of my starting material, 5-hydroxyindazole, even with extended reaction times. What could be the issue?
A2: Incomplete conversion on scale-up can stem from several factors, often related to mass and heat transfer limitations.
-
Underlying Cause: Poor mixing in a large reactor can lead to localized "hot spots" or areas of low reagent concentration. Additionally, the solubility of 5-hydroxyindazole or the base used might be limiting.
-
Troubleshooting Steps:
-
Agitation Efficiency: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. The impeller design and stirring speed should be appropriate for the scale and viscosity of the reaction mass.
-
Solubility Enhancement: If solubility is an issue, consider a different solvent system or a co-solvent. However, be mindful of the downstream processing implications.
-
Reagent Addition: A slow, controlled addition of the methylating agent can help maintain a consistent reaction rate and prevent localized high concentrations that could lead to side reactions.
-
In-Process Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to track the reaction progress accurately. This will help determine the true endpoint and avoid unnecessarily long reaction times which can lead to degradation.
-
B. Impurity Profile and Purification
Q3: My crude product contains several impurities that are difficult to separate by standard crystallization. What are their likely identities and how can I minimize their formation?
A3: Besides the N-1 isomer, other common impurities can arise from side reactions.
-
Potential Impurities:
-
Over-methylation: Formation of a dimethylated indazolium salt.
-
O-methylation: Methylation of the hydroxyl group to form 2-methyl-5-methoxy-2H-indazole.
-
Degradation Products: Indazoles can be sensitive to harsh conditions.[10]
-
-
Minimization and Removal Strategies:
-
Control Stoichiometry: Use a precise amount of the methylating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will increase the likelihood of over-methylation.
-
Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Excursions to higher temperatures can promote side reactions.
-
Purification Techniques:
-
Chromatography: While not always ideal for large-scale production, column chromatography is an effective method for separating closely related isomers and other impurities during process development.
-
Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents can sometimes provide the necessary selectivity to isolate the desired product.
-
Acid-Base Extraction: The basicity of the two nitrogen atoms in the indazole ring is different, which can sometimes be exploited for separation through careful pH-controlled extractions.[11]
-
-
Q4: I'm struggling with the removal of residual solvent from my final product. What are some effective methods for large-scale drying?
A4: Residual solvents are a critical quality attribute for pharmaceutical intermediates.
-
Troubleshooting Steps:
-
Drying Equipment: For scale-up, consider using a vacuum oven with controlled temperature and a good vacuum source. Agitated filter dryers are also highly effective for large batches.
-
Anti-Solvent Precipitation: Precipitating the product from a solution by adding an anti-solvent can sometimes yield a more crystalline and easier-to-dry solid.
-
Lyophilization (Freeze-Drying): While generally more expensive and time-consuming, lyophilization can be an option for heat-sensitive compounds or to obtain a highly porous, easily dissolvable solid.
-
III. Frequently Asked Questions (FAQs)
Q: What are the key safety considerations when handling methylating agents on a large scale?
A: Methylating agents like dimethyl sulfate and methyl iodide are toxic and potentially carcinogenic.[12] Always work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large-scale operations, closed-system transfers are highly recommended.
Q: Are there any "green" chemistry approaches to the synthesis of this compound?
A: While traditional methods often use hazardous solvents and reagents, there is growing interest in developing more environmentally friendly synthetic routes. This includes the use of greener solvents, catalytic methods, and exploring biocatalytic approaches for regioselective methylation.[13] Flow chemistry can also offer a safer and more efficient alternative to batch processing for this type of reaction.[14]
Q: How can I confirm the correct isomeric structure of my product?
A: A combination of analytical techniques is essential for unambiguous structure elucidation:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between N-1 and N-2 isomers based on the chemical shifts of the ring protons and carbons.
-
Mass Spectrometry: Provides the molecular weight of the compound.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides definitive proof of the structure.
IV. Experimental Protocols and Data
Protocol: Regioselective N-2 Methylation using Trimethyl Orthoformate
This protocol is a representative example and may require optimization for your specific equipment and scale.
-
Reaction Setup: Charge a clean, dry reactor with 5-hydroxyindazole (1.0 eq) and a suitable solvent (e.g., toluene).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.1 eq).
-
Methylating Agent: Slowly add trimethyl orthoformate (1.5 - 2.0 eq) to the mixture while maintaining a controlled temperature (e.g., 80-90 °C).
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and quench with a basic aqueous solution (e.g., sodium bicarbonate).
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Methylating Agent | Trimethyl Orthoformate | Favors N-2 methylation under acidic conditions. |
| Catalyst | Sulfuric Acid | Promotes the formation of the reactive intermediate. |
| Temperature | 80-90 °C | Provides sufficient energy for the reaction while minimizing degradation. |
| Solvent | Toluene | A common solvent for this type of reaction with a suitable boiling point. |
V. Visualizing the Process
Synthetic Pathway and Isomeric Challenge
Caption: Synthetic route to this compound highlighting the formation of the desired N-2 and undesired N-1 isomers.
Troubleshooting Decision Tree for Low Regioselectivity
Caption: Decision tree for troubleshooting poor N-2 regioselectivity in the methylation of 5-hydroxyindazole.
VI. References
-
ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]
-
ACS Publications. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). The improvement of two kinds of synthetic methods of indazoles. Retrieved from [Link]
-
Google Patents. (n.d.). CN103373989A - Preparation method of intermediate of pazopanib hydrochloride. Retrieved from
-
The Pharma Review. (n.d.). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Retrieved from [Link]
-
Google Patents. (n.d.). CN112538073A - Preparation method of pazopanib intermediate. Retrieved from
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]
-
MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Retrieved from [Link]
-
Preprints.org. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]
-
PubMed Central. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]
-
PubMed Central. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Retrieved from [Link]
-
Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from [Link]
-
SpringerLink. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Indazole-Based Inhibitors: From Core Scaffold to Clinical Powerhouses
The indazole core, a bicyclic aromatic heterocycle, represents a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous targeted therapies, particularly in oncology. This guide provides an in-depth comparison of prominent indazole-based inhibitors, offering insights into their mechanisms of action, performance data, and the experimental methodologies used to characterize them. While we will delve into clinically significant drugs, we begin by acknowledging the fundamental building block, exemplified by simple derivatives like 2-Methyl-2H-indazol-5-ol, which serves as a foundational motif for the development of these complex and potent therapeutic agents.
While specific inhibitory data for this compound is not extensively documented in public literature, its structure represents the essential indazole framework from which more elaborate and highly active molecules are derived. The strategic functionalization of the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of a diverse array of inhibitors targeting various key players in disease pathology.
The Indazole Scaffold: A Versatile Foundation
Indazole and its derivatives are recognized for their ability to mimic the adenine base of ATP, enabling them to act as competitive inhibitors for a wide range of protein kinases.[1] The two nitrogen atoms within the pyrazole ring component of indazole can engage in crucial hydrogen bonding interactions within the ATP-binding pockets of these enzymes.[1] The benzene ring portion offers a versatile platform for substitutions that can enhance binding affinity and selectivity for the target protein.
The general structure of indazole exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being more thermodynamically stable.[2] The strategic placement of substituents on either of the nitrogen atoms and around the benzene ring has led to the discovery of inhibitors with diverse and specific biological activities.[2]
A Comparative Analysis of Prominent Indazole-Based Inhibitors
Our comparative analysis will focus on several well-established indazole-based inhibitors that have reached clinical use or are in advanced stages of development. These compounds target a range of critical cellular pathways, including angiogenesis, DNA repair, and cell cycle regulation.
Targeting Angiogenesis: The Tyrosine Kinase Inhibitors
A significant class of indazole-based drugs functions by inhibiting tyrosine kinases involved in angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[3]
-
Pazopanib (Votrient®) : A multi-targeted tyrosine kinase inhibitor that blocks key receptors involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[4][5][6] This broad-spectrum activity makes it effective in treating advanced renal cell carcinoma and soft tissue sarcoma.[4]
-
Axitinib (Inlyta®) : A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[7][8] Its high selectivity is a key feature, potentially leading to a more favorable side-effect profile compared to less selective inhibitors.[7] Axitinib is primarily used in the treatment of advanced renal cell carcinoma.[7]
-
Linifanib (ABT-869) : A potent inhibitor of VEGFR and PDGFR family members.[9][10] It also shows activity against other kinases like FMS-related tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia.[10][11]
Exploiting DNA Repair Deficiencies: PARP Inhibition
-
Niraparib (Zejula®) : An orally active poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, niraparib leads to the accumulation of DNA damage and cell death, particularly in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations.
Modulating Gene Expression: Histone Deacetylase (HDAC) Inhibition
-
Belinostat (Beleodaq®) : A histone deacetylase (HDAC) inhibitor.[1][2] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. Inhibition of HDACs by belinostat leads to the accumulation of acetylated histones, resulting in cell cycle arrest and apoptosis of cancer cells.[1][2] It is used for the treatment of peripheral T-cell lymphoma.
Disrupting the Cellular Stress Response: Hsp90 Inhibition
-
Ganetespib (STA-9090) : An inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Ganetespib's inhibition of Hsp90 leads to the degradation of these client proteins, resulting in anti-tumor activity.
Halting Mitosis: Kinesin Spindle Protein (KSP) Inhibition
-
ARRY-520 (Filanesib) : A specific inhibitor of the kinesin spindle protein (KSP), also known as Eg5. KSP is a motor protein that is essential for the formation of the bipolar mitotic spindle, a critical step in cell division. By inhibiting KSP, ARRY-520 causes mitotic arrest and subsequent cell death in rapidly dividing cancer cells.
Targeting Cell Signaling Pathways: Protein Kinase C (PKC) Inhibition
-
Enzastaurin : A selective inhibitor of protein kinase C beta (PKCβ). PKCβ is involved in signaling pathways that promote cell proliferation and angiogenesis. Enzastaurin has been investigated for the treatment of various cancers, including glioblastoma and lymphoma.
Quantitative Performance Comparison
The following table summarizes the key inhibitory activities of these indazole-based drugs against their primary targets. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Inhibitor | Primary Target(s) | IC50 Values | Key Therapeutic Areas |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | VEGFR-2: 30 nM | Renal Cell Carcinoma, Soft Tissue Sarcoma[4][6] |
| Axitinib | VEGFR-1, -2, -3 | VEGFR-1: 0.1 nM, VEGFR-2: 0.2 nM, VEGFR-3: 0.1-0.3 nM | Renal Cell Carcinoma[7] |
| Linifanib | VEGFR, PDGFR, FLT3 | KDR (VEGFR-2): 4 nM, PDGFRβ: 66 nM, FLT3: 4 nM | Hematologic Malignancies, Solid Tumors[10] |
| Niraparib | PARP-1, PARP-2 | PARP-1: 3.8 nM, PARP-2: 2.1 nM | Ovarian Cancer, Prostate Cancer |
| Belinostat | HDACs | Pan-HDAC inhibitor at nanomolar concentrations | Peripheral T-cell Lymphoma[1] |
| Ganetespib | Hsp90 | Potent cytotoxicity in various cancer cell lines | Solid Tumors, Hematological Malignancies |
| ARRY-520 | KSP (Eg5) | 6 nM for human KSP | Hematological Malignancies |
| Enzastaurin | PKCβ | 6 nM | Glioblastoma, Lymphoma |
Experimental Methodologies: A Closer Look
The characterization of these inhibitors relies on a suite of robust in vitro and in vivo assays. Understanding these protocols is crucial for researchers aiming to evaluate novel compounds or to further investigate the mechanisms of existing drugs.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay is fundamental for determining the potency of inhibitors like Pazopanib and Axitinib.
Protocol:
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Prepare a solution of recombinant human VEGFR-2 kinase domain. Prepare a solution of a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 polymer). Prepare a stock solution of the indazole-based inhibitor in DMSO.
-
Assay Plate Setup : In a 96-well or 384-well plate, add the assay buffer. Add serial dilutions of the inhibitor to the wells. Add the VEGFR-2 enzyme to all wells except the negative control.
-
Initiation of Reaction : Add a mixture of the peptide substrate and ATP (radiolabeled [γ-33P]ATP is often used for detection) to initiate the kinase reaction.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection : Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the filter plate to remove unincorporated ATP. Measure the radioactivity of the captured substrate using a scintillation counter.
-
Data Analysis : Plot the percentage of inhibition against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (Example: MTT or CellTiter-Glo®)
This assay assesses the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.
Protocol:
-
Cell Culture : Culture a relevant cancer cell line (e.g., a human umbilical vein endothelial cell line (HUVEC) for angiogenesis inhibitors, or a cancer cell line with a specific mutation for targeted inhibitors) in appropriate growth medium.
-
Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the indazole-based inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment :
-
MTT Assay : Add MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a suitable solvent and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay : Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Measure the luminescence using a luminometer.
-
-
Data Analysis : Normalize the data to the vehicle control. Plot the percentage of cell viability against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Signaling Pathway Affected by VEGFR Inhibitors
Caption: Simplified VEGFR signaling pathway and point of inhibition.
Conclusion: The Enduring Legacy of the Indazole Scaffold
The indazole core continues to be a remarkably fruitful scaffold in the discovery and development of targeted therapies. The clinical success of drugs like Pazopanib, Axitinib, and Niraparib underscores the versatility and potential of this chemical motif. By understanding the mechanisms of action of these established inhibitors and the experimental protocols used to characterize them, researchers are better equipped to design and evaluate the next generation of indazole-based therapeutics with improved efficacy and safety profiles. The journey from a simple scaffold like this compound to life-saving medicines is a testament to the power of medicinal chemistry and rational drug design.
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The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (URL: [Link])
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Axitinib - Grokipedia. (URL: [Link])
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Beleodaq® (belinostat) for injection, for intravenous administration - accessdata.fda.gov. (URL: [Link])
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Belinostat | C15H14N2O4S | CID 6918638 - PubChem - NIH. (URL: [Link])
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Axitinib: Indications, Adverse Effects, Contraindications and Dosage - Urology Textbook. (URL: [Link])
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Axitinib - Wikipedia. (URL: [Link])
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Pazopanib - Wikipedia. (URL: [Link])
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Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (URL: [Link])
-
Belinostat - LiverTox - NCBI Bookshelf - NIH. (URL: [Link])
-
What is the mechanism of Axitinib? - Patsnap Synapse. (URL: [Link])
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Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. (URL: [Link])
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Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - NIH. (URL: [Link])
-
What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. (URL: [Link])
-
What is the mechanism of Belinostat? (URL: [Link])
-
Enzastaurin Hydrochloride - Massive Bio. (URL: [Link])
-
DRUG NAME: Belinostat - BC Cancer. (URL: [Link])
-
The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. (URL: [Link])
-
What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. (URL: [Link])
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Enzastaurin, a Protein Kinase Cβ–Selective Inhibitor, and Its Potential Application as an Anticancer Agent in Lung Cancer - AACR Journals. (URL: [Link])
-
What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? - Dr.Oracle. (URL: [Link])
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Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Enzastaurin - Wikipedia. (URL: [Link])
-
Effect and molecular mechanism of a novel PKC inhibitor, enzastaurin, on head and neck cancer cells - AACR Journals. (URL: [Link])
-
Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - NIH. (URL: [Link])
-
Definition of ganetespib - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])
-
Definition of KSP inhibitor ARRY-520 - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. (URL: [Link])
-
Linifanib - Wikipedia. (URL: [Link])
-
Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed. (URL: [Link])
-
Linifanib | C21H18FN5O | CID 11485656 - PubChem. (URL: [Link])
-
The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway - NIH. (URL: [Link])
-
Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PubMed Central. (URL: [Link])
-
Definition of linifanib - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])
-
Indazole Derivatives: Promising Anti-tumor Agents - PubMed. (URL: [Link])
-
Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC - PubMed Central. (URL: [Link])
-
A comprehensive review on the indazole based derivatives as targeted anticancer agents | Request PDF - ResearchGate. (URL: [Link])
-
Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (URL: [Link])
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. (URL: [Link])
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Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed. (URL: [Link])
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The 2-Methyl-2H-indazol-5-ol Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The indazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for the development of potent and selective kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases have led to the successful development of several FDA-approved drugs, including the anticancer agents pazopanib and axitinib.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet underexplored, indazole scaffold: 2-Methyl-2H-indazol-5-ol. By synthesizing data from analogous indazole-based kinase inhibitors, we will explore the critical structural modifications that influence inhibitory potency and selectivity, offering valuable insights for researchers and drug development professionals.
The this compound Core: A Strategic Starting Point
The this compound scaffold presents a compelling starting point for the design of kinase inhibitors. The 2H-indazole tautomer is a key feature in many active kinase inhibitors.[2] The N2-methylation provides a fixed substitution pattern, avoiding potential tautomeric ambiguity and allowing for more predictable interactions within the kinase hinge region. The 5-hydroxy group serves as a crucial hydrogen bond donor and acceptor, mimicking the function of the phenol group often found in type II kinase inhibitors. This hydroxyl group can also serve as a handle for further derivatization to modulate physicochemical properties and target engagement.
Structure-Activity Relationship (SAR) Exploration
The following sections dissect the hypothetical structure-activity relationships of this compound analogs, drawing parallels from established SAR studies of other indazole-based kinase inhibitors, particularly those targeting VEGFR-2.
Modifications of the Indazole Core
Substitutions on the benzene ring of the indazole core can significantly impact inhibitor potency and selectivity. The electronic nature and steric bulk of these substituents can influence the overall conformation of the molecule and its interactions with the kinase active site.
| Position | Substitution | Expected Impact on Activity | Rationale |
| C3 | Small hydrophobic groups (e.g., methyl, ethyl) | Neutral to slight increase | May fill a small hydrophobic pocket near the hinge region. |
| C3 | Bulky hydrophobic groups (e.g., phenyl) | Decrease | Potential for steric clash within the ATP binding site. |
| C4, C6, C7 | Electron-withdrawing groups (e.g., F, Cl) | Increase | Can enhance the hydrogen bonding potential of the indazole nitrogens with the hinge region. |
| C4, C6, C7 | Electron-donating groups (e.g., OMe) | Variable | May increase potency if the group can form favorable interactions, but could also lead to metabolic liabilities. |
Bioisosteric Replacement of the 5-Hydroxy Group
The 5-hydroxy group is a critical pharmacophoric feature. Its replacement with other hydrogen bond donors or acceptors can fine-tune the inhibitor's properties.
| Bioisosteric Replacement | Expected Impact on Activity | Rationale |
| -NH2 | Potential for maintained or increased activity | Can act as a strong hydrogen bond donor. |
| -NHAc | Decrease | The acetyl group may introduce steric hindrance and reduce hydrogen bonding capability. |
| -SO2NH2 | Potential for maintained or increased activity | Can act as a hydrogen bond donor and acceptor. |
| -F | Decrease | While a hydrogen bond acceptor, it lacks the donor capability of the hydroxyl group. |
Modifications of the N2-Methyl Group
While the N2-methyl group provides a fixed isomeric form, its modification can explore additional binding interactions.
| Modification | Expected Impact on Activity | Rationale |
| Ethyl | Neutral to slight decrease | Increased steric bulk may not be well-tolerated. |
| Cyclopropyl | Potential for increased activity | The rigid cyclopropyl group can explore unique hydrophobic interactions.[2] |
| (CH2)n-Aryl | Significant increase | The aryl group can extend into other pockets of the kinase, leading to enhanced potency and selectivity (a common strategy in type II inhibitors). |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a multi-step sequence, with key steps including regioselective N-methylation and functional group interconversions.
Step 1: Synthesis of 5-Methoxy-1H-indazole A common starting material is 4-methoxy-2-methylaniline, which can be converted to the corresponding indazole through diazotization followed by cyclization.
Step 2: Regioselective N2-Methylation The regioselective methylation at the N2 position is a critical step. While direct methylation of 1H-indazoles often yields a mixture of N1 and N2 isomers, specific conditions can favor the desired N2 product.
Step 3: Demethylation to this compound The 5-methoxy group can be cleaved using reagents like boron tribromide (BBr3) to yield the final this compound core.
Step 4: Derivatization Further modifications, such as substitutions on the indazole ring or derivatization of the 5-hydroxy group, can be carried out using standard organic chemistry methodologies.
Diagram of a General Synthetic Workflow
A typical workflow for an in vitro kinase inhibition assay.
Comparative Analysis and Future Directions
The SAR trends discussed above provide a framework for the rational design of novel this compound-based kinase inhibitors. A systematic exploration of substitutions at various positions of the indazole core, coupled with bioisosteric replacement of the 5-hydroxy group, is likely to yield potent and selective inhibitors. The introduction of larger substituents at the N2-position that can access adjacent binding pockets is a particularly promising strategy for developing highly selective type II inhibitors.
Future work should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs. This should include in vitro kinase profiling against a broad panel of kinases to assess selectivity, as well as cellular assays to determine anti-proliferative activity. Promising lead compounds can then be advanced into further preclinical development.
References
- Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(12), 2695-2701.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(48), 30287-30315.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604.
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). Molecules, 22(11), 1885.
- Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). (2021). RSC Advances, 11(48), 30287-30315.
- Indazole From Natural Resources And Biological Activity. (2022).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(11), 2690.
- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
- Biologically active 2H-indazole-containing compounds. (2022). Journal of the Iranian Chemical Society, 19(1), 1-21.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2022). European Journal of Medicinal Chemistry, 238, 114467.
- Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. (2022). Bioorganic Chemistry, 124, 105822.
- A) Biologically active molecules with 2H-indazole motif. B) Design rationale and alignment for kinase-directed 6-aza-2H-indazole scaffold. (2019). ChemMedChem, 14(15), 1436-1445.
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- Drug like properties of select compounds (mean IC50 values are shown). (2014). Journal of Medicinal Chemistry, 57(22), 9440-9457.
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- 2-Methyl-2H-indazol-7-ol. (n.d.). Benchchem.
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A Researcher's Guide to Validating the Mechanism of Action of 2-Methyl-2H-indazol-5-ol: A Comparative Experimental Framework
For drug development professionals and researchers, the indazole scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives showing promise as potent inhibitors of various protein kinases.[1][2] 2-Methyl-2H-indazol-5-ol is one such compound whose mechanism of action requires rigorous validation. This guide provides a comprehensive, in-depth experimental framework to elucidate and validate its biological activity, using a hypothetical but plausible mechanism—the inhibition of the Ras-Raf-MEK-ERK signaling pathway, a critical cascade often dysregulated in cancer.[3]
This document is not a rigid protocol but a dynamic guide. It is designed to be adapted, encouraging critical thinking about experimental choices and the interpretation of results. We will proceed through a logical, multi-tiered validation process, from direct biochemical assays to target engagement in a cellular context and the resulting downstream functional consequences.
I. The Hypothetical Mechanism: Targeting the ERK Signaling Pathway
The indazole core is a common feature in many ATP-competitive kinase inhibitors.[2] We will hypothesize that this compound functions as an inhibitor of a key kinase in the ERK pathway, such as MEK1/2 or ERK1/2. This pathway is a linchpin of cellular processes like proliferation and survival, making its components attractive therapeutic targets.[3]
Our validation strategy will, therefore, focus on answering three fundamental questions:
-
Does this compound directly inhibit the enzymatic activity of our target kinase in vitro?
-
Does the compound engage with the target kinase within an intact cellular environment?
-
Does this engagement translate to the inhibition of downstream signaling and a measurable cellular phenotype?
Below is a diagram illustrating the hypothesized signaling pathway and the point of intervention for our test compound.
II. The Experimental Validation Workflow
A robust validation workflow is paramount. Each stage should provide evidence that builds upon the last, creating a cohesive and convincing argument for the compound's mechanism of action.
Stage 1: Direct Target Inhibition via In Vitro Kinase Assay
Objective: To determine if this compound directly inhibits the catalytic activity of a purified recombinant kinase (e.g., MEK1 or ERK2) and to quantify its potency (IC50).
Rationale: An in vitro kinase assay is a direct measure of a compound's ability to interfere with the enzyme's function in a simplified, cell-free system.[4] This is the foundational experiment to test our hypothesis. We will use a non-radioactive, homogenous assay format for ease of use and high-throughput potential.[5][6]
Experimental Protocol: TR-FRET Kinase Assay
This protocol is adapted from commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay kits, such as LanthaScreen® or Z'-LYTE™.[5]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations with a consistent, low percentage of DMSO.
-
Prepare the recombinant kinase (e.g., active MEK1) and its specific substrate (e.g., inactive ERK2) in kinase buffer.
-
Prepare ATP solution at a concentration close to the Km for the specific kinase to ensure competitive inhibition can be accurately measured.[7]
-
Prepare the detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor 647-labeled tracer) as per the manufacturer's instructions.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of a low-volume 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to all wells.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.
-
Incubate for 60 minutes at room temperature. The exact time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding 5 µL of the TR-FRET detection reagent mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to the vehicle (0% inhibition) and a positive control inhibitor or no-ATP control (100% inhibition).
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Presentation
The potency of this compound should be compared against known inhibitors of the same target.
| Compound | Target Kinase | In Vitro IC50 (nM) | Reference |
| This compound | MEK1 | [Experimental Result] | This Study |
| Selumetinib | MEK1 | 14 | Published Data |
| Trametinib | MEK1 | 0.92 | Published Data |
Stage 2: Target Engagement in an Intact Cellular Environment
Objective: To confirm that this compound binds to its intended kinase target within living cells.
Rationale: A compound may be potent in a biochemical assay but fail to engage its target in a cellular context due to poor permeability, efflux, or intracellular metabolism.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures target engagement by assessing the ligand-induced thermal stabilization of the target protein.[9][10][11][12][13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is based on the original CETSA methodology and can be adapted for various cell lines.[9][10]
-
Cell Treatment:
-
Culture a relevant cell line (e.g., A375 melanoma cells with a BRAF mutation, leading to constitutive ERK pathway activation) to ~80% confluency.
-
Treat the cells with either vehicle (DMSO) or a high concentration of this compound (e.g., 10-20x the biochemical IC50) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.[10]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Transfer the supernatant (containing the soluble, non-denatured protein fraction) to new tubes.
-
Quantify the amount of the target kinase (e.g., MEK1) in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity of the target protein.
-
Normalize the intensity at each temperature to the intensity of the 37°C (no-heat) control for both the vehicle and compound-treated samples.
-
Plot the normalized soluble protein fraction against the temperature for both conditions. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization upon binding.
-
Comparative Data Presentation
| Compound | Target Kinase | Thermal Shift (ΔTm in °C) |
| This compound | MEK1 | [Experimental Result] |
| Known MEK Inhibitor | MEK1 | [Run as Positive Control] |
Stage 3: Inhibition of Downstream Signaling
Objective: To demonstrate that target engagement by this compound leads to the functional inhibition of the downstream signaling pathway.
Rationale: Validating that the compound modulates the pathway provides a crucial link between target binding and cellular function. Since our hypothesized target is MEK1/2, a direct downstream consequence of its inhibition is a decrease in the phosphorylation of ERK1/2.[3][14] This can be readily quantified by Western blotting.
Experimental Protocol: Western Blot for Phospho-ERK (pERK)
This protocol outlines a standard Western blot procedure to measure the ratio of phosphorylated ERK to total ERK.[14][15][16]
-
Cell Treatment and Lysis:
-
Seed cells (e.g., A375) and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal pERK levels.[14]
-
Pre-treat the cells with a dose-response curve of this compound for 1-2 hours.
-
Stimulate the pathway with a growth factor (e.g., EGF or PMA) for 10-15 minutes, leaving one set of wells unstimulated as a negative control.
-
Immediately lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel (e.g., 10% polyacrylamide).[14]
-
Run the gel to separate the proteins by size.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane of the pERK antibodies using a mild stripping buffer.[14]
-
Re-probe the same membrane with a primary antibody for total ERK1/2, followed by the secondary antibody and detection steps as above.
-
-
Data Analysis:
-
Quantify the band densities for both pERK and total ERK for each sample.
-
Calculate the ratio of pERK to total ERK.
-
Plot this ratio against the compound concentration to determine the IC50 for pathway inhibition.
-
Comparative Data Presentation
| Compound | Cellular pERK Inhibition IC50 (nM) |
| This compound | [Experimental Result] |
| Selumetinib | [Run as Positive Control] |
IV. Conclusion and Future Directions
By following this three-stage validation workflow, researchers can build a robust, evidence-based case for the mechanism of action of this compound. Positive results across all three experimental platforms—direct inhibition in a biochemical assay, target engagement in intact cells, and functional inhibition of downstream signaling—would strongly support the hypothesis that the compound acts as a kinase inhibitor targeting the ERK pathway.
The quantitative data generated (biochemical IC50, CETSA thermal shift, and cellular IC50) provides a clear and objective basis for comparing the performance of this compound against other established inhibitors. This comparative data is essential for assessing its potential as a novel chemical probe or a starting point for a drug discovery program.
Further studies could involve broader kinase profiling to assess selectivity, off-target effects, and cell-based proliferation or apoptosis assays to link the molecular mechanism to a definitive cellular phenotype.[7][8]
V. References
-
Chaturvedi, A., & Shukla, A. K. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Available at: [Link]
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Martens, S., et al. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
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Li, J., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]
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Sopko, R., & Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available at: [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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PharmaLegacy. (n.d.). Kinase/Enzyme Assays. Available at: [Link]
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Acker, M. G., & Auld, D. S. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Assay and Drug Development Technologies. Available at: [Link]
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Montoya, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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CETSA. (n.d.). CETSA. Available at: [Link]
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Various Authors. (2012). Western blot band for Erk and phopho(p)-Erk. ResearchGate. Available at: [Link]
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Various Authors. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. ResearchGate. Available at: [Link]
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Fisher Scientific. (n.d.). You may be interested in these alternatives. Available at: [Link]
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Singh, N., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. Available at: [Link]
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Autechem. (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4. Available at: [Link]
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Choudhary, A., et al. (2024). Different approaches for the synthesis of 2H-Indazoles. ResearchGate. Available at: [Link]
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InfochemsDB. (n.d.). 2-METHYL-2H-INDAZOL-5-AMINE. Available at: [Link]
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Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available at: [Link]
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Kumar, D., & Kumar, R. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]
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Sharma, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Molecular Structure. Available at: [Link]
-
Reddy, T. S., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules. Available at: [Link]
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A Comparative Guide to the In Vivo Efficacy of 2-Methyl-2H-indazol-5-ol Derivatives
Introduction: The Therapeutic Promise of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Derivatives of indazole have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, anticancer, and cardiovascular applications.[1][3] The 2H-indazole tautomer, in particular, has been the focus of significant research, with substitutions at various positions of the bicyclic ring leading to compounds with diverse biological profiles.[2][4] This guide focuses on the in vivo efficacy of a specific subclass: 2-Methyl-2H-indazol-5-ol derivatives. While comprehensive comparative in vivo data for a homologous series of these specific derivatives remains an emerging field of study, this guide will provide a framework for their evaluation, drawing upon established protocols and findings from structurally related indazole compounds. We will explore the methodologies for assessing their in vivo efficacy, delve into the key signaling pathways they are likely to modulate, and present a template for the comparative analysis of future derivatives.
Comparative In Vivo Efficacy: A Framework for Evaluation
A direct head-to-head in vivo comparison of multiple this compound derivatives is not yet extensively documented in publicly available literature. However, based on the known activities of the broader indazole class, we can anticipate their potential in oncology and inflammatory diseases. The following sections outline the established in vivo models and a proposed framework for comparing the efficacy of novel this compound derivatives.
Anticipated Therapeutic Applications and Relevant In Vivo Models
-
Oncology: The indazole scaffold is a key component of several approved kinase inhibitors used in cancer therapy.[5][6] Therefore, it is hypothesized that this compound derivatives may exhibit anti-tumor activity. A standard and informative in vivo model for preliminary efficacy testing is the subcutaneous xenograft model in immunocompromised mice.
-
Inflammatory Diseases: Numerous indazole derivatives have shown potent anti-inflammatory properties.[7] A well-established and reproducible model to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats.
Hypothetical Comparative Efficacy Data of this compound Derivatives
To illustrate how a comparative analysis would be presented, the following table provides a hypothetical dataset for a series of this compound derivatives with varying substituents at the 3-position. This table is intended as a template for researchers to populate with their own experimental data.
| Derivative | Substituent at C3 | In Vivo Model | Efficacy (% Tumor Growth Inhibition) | In Vivo Model | Efficacy (% Inhibition of Paw Edema) |
| Compound A | -H | 4T1 Breast Cancer Xenograft (Mouse) | 35% | Carrageenan-induced Paw Edema (Rat) | 45% |
| Compound B | -Cl | 4T1 Breast Cancer Xenograft (Mouse) | 55% | Carrageenan-induced Paw Edema (Rat) | 60% |
| Compound C | -OCH3 | 4T1 Breast Cancer Xenograft (Mouse) | 40% | Carrageenan-induced Paw Edema (Rat) | 50% |
| Compound D | -CF3 | 4T1 Breast Cancer Xenograft (Mouse) | 65% | Carrageenan-induced Paw Edema (Rat) | 70% |
| Control | Doxorubicin | 4T1 Breast Cancer Xenograft (Mouse) | 80% | Indomethacin | 85% |
Note: The data presented in this table is purely illustrative and intended to serve as a template for the presentation of future experimental findings.
In-Depth Experimental Protocols
The following are detailed, step-by-step methodologies for the in vivo experiments cited in this guide. Adherence to these protocols is crucial for generating reliable and reproducible data.
Protocol 1: Subcutaneous Xenograft Model for Anticancer Efficacy
This protocol is adapted from studies evaluating the in vivo anticancer activity of novel chemical entities.[8]
Objective: To evaluate the in vivo anti-tumor efficacy of this compound derivatives in a murine subcutaneous xenograft model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 breast cancer cells
-
Test compounds (this compound derivatives)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Doxorubicin)
-
Sterile PBS
-
Calipers
Workflow:
Mechanistic Insights: Potential Signaling Pathways
Based on the known mechanisms of action of other indazole derivatives, this compound compounds may exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/AKT/mTOR Pathway in Cancer
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. [9]Several indazole derivatives have been identified as inhibitors of kinases within this pathway.
NF-κB Signaling Pathway in Inflammation
The NF-κB signaling pathway plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and other inflammatory mediators. [10]Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. This guide provides a comprehensive framework for the in vivo evaluation of its derivatives, including detailed experimental protocols and an understanding of the potential underlying mechanisms of action. While direct comparative efficacy data is currently limited, the methodologies and comparative templates presented herein are designed to empower researchers to systematically evaluate their novel compounds and contribute to a deeper understanding of the structure-activity relationships within this chemical series. Future research should focus on the synthesis and in vivo testing of a diverse library of this compound derivatives to fully elucidate their therapeutic potential and identify lead candidates for further preclinical and clinical development.
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv.. 2021;11(26):15841-15849. Available from: [Link]
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Cheekavolu C, Muniappan M. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. J Clin Diagn Res. 2016;10(9):FF01-FF06. Available from: [Link]
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Synthesis and Structure-Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. J Med Chem. 2013;56(21):8431-41. Available from: [Link]
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Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules. 2012;17(10):11966-78. Available from: [Link]
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Rodríguez-Villar J, Pérez-Villanueva M, Castillo-Bocanegra R, et al. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. 2021;26(8):2105. Available from: [Link]
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Pérez-Villanueva M, Hernández-Luis F, Hernández-Campos A, et al. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. 2017;22(11):1859. Available from: [Link]
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Li W, Li F, Wang Y, et al. Indazole Derivatives: Promising Anti-tumor Agents. Mini Rev Med Chem. 2018;18(11):921-935. Available from: [Link]
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Zhang SG, Liang CG, Zhang WH. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(11):2783. Available from: [Link]
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Uppulapu SK, Alam MJ, Kumar S, Banerjee SK. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Curr Top Med Chem. 2022;22(14):1177-1188. Available from: [Link]
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Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Int J Pharm Sci Rev Res. 2015;34(1):108-125. Available from: [Link]
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Cheekavolu C, Muniappan M. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. J Clin Diagn Res. 2016;10(9):FF01-FF06. Available from: [Link]
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2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. J Clin Diagn Res. 2016;10(9):FF01-FF06. Available from: [Link]
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Sharma G, Kumar A, Sharma S, et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Med Chem. 2021;12(11):1839-1871. Available from: [Link]
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The Anticancer Activity of Indazole Compounds: A Mini Review. Anticancer Agents Med Chem. 2020;20(1):2-13. Available from: [Link]
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Wang Y, Zhang Y, Li Y, et al. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorg Chem. 2023;133:106412. Available from: [Link]
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Zhang SG, Liang CG, Zhang WH. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(11):2783. Available from: [Link]
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Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem. 2019;14(16):1541-1549. Available from: [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 2-Methyl-2H-indazol-5-ol and the Broader 2H-Indazole Scaffold
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides an in-depth technical comparison of the cross-reactivity profiling of the novel compound 2-Methyl-2H-indazol-5-ol, framed within the broader context of the well-established 2H-indazole scaffold, a privileged structure in modern medicinal chemistry. Due to the nascent stage of public data for this compound, this guide will serve as both a practical manual for its comprehensive profiling and a comparative analysis against known 2H-indazole-based kinase inhibitors.
The 2H-indazole core is a cornerstone in the design of targeted therapies, particularly kinase inhibitors, with numerous derivatives having entered clinical trials for various oncological indications.[1][2][3] The arrangement of the nitrogen atoms in the 2H-tautomer offers a unique vector for substituent placement, profoundly influencing target affinity and selectivity.[4] However, the very nature of the ATP-binding pocket, highly conserved across the human kinome, presents a significant challenge in achieving absolute selectivity, making comprehensive cross-reactivity profiling an indispensable step in drug discovery.[5]
This guide will dissect the established methodologies for assessing inhibitor specificity, namely broad-panel kinase screening and cellular target engagement assays. We will explore the causal logic behind these experimental choices and present a framework for interpreting the resulting data, enabling researchers to build a robust and reliable selectivity profile for their compounds of interest.
I. Methodologies for Comprehensive Cross-Reactivity Profiling
To rigorously define the selectivity of a compound like this compound, a multi-pronged approach is essential. This typically involves an initial broad, biochemical screen to identify potential off-targets, followed by a cell-based assay to confirm target engagement in a more physiologically relevant context.
A. KINOMEscan™: A Global View of Kinase Inhibition
The KINOMEscan™ platform, a high-throughput competition binding assay, offers a panoramic view of a compound's interaction with a large panel of human kinases.[6][7] This technique is not an enzymatic assay but rather quantifies the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The results are typically reported as the percentage of remaining kinase bound to the immobilized ligand in the presence of the test compound.
Experimental Workflow: KINOMEscan™ Profiling
The underlying principle of KINOMEscan™ is a competitive binding assay that is quantified using qPCR.
Step-by-Step Protocol:
-
Assay Plate Preparation: A library of human kinases, each tagged with a unique DNA barcode, is prepared.
-
Competitive Binding: The test compound (e.g., this compound) is added to wells containing a specific kinase and an immobilized, active-site directed ligand. The test compound and the immobilized ligand compete for binding to the kinase.
-
Capture and Washing: The mixture is passed through a solid support that captures the immobilized ligand and any bound kinase. Unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the attached DNA tag is quantified using qPCR. The amount of DNA detected is inversely proportional to the binding affinity of the test compound.
B. Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Milieu
While in vitro assays like KINOMEscan™ are powerful for identifying potential off-targets, they do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[5][8][9][10] The principle is that a protein bound to a ligand is more resistant to thermal denaturation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
CETSA® provides a direct measure of target engagement within the cell.
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comparing the synthetic routes to different indazole isomers
An In-Depth Guide to the Synthetic Routes of Indazole Isomers for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the primary synthetic routes to 1H- and 2H-indazole isomers. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs such as the kinase inhibitors Axitinib and Pazopanib.[1][2] The biological activity of these compounds is critically dependent on the substitution pattern and the isomeric form of the indazole ring, making regioselective synthesis a paramount challenge in drug development.[1]
This guide moves beyond a simple recitation of protocols to explain the mechanistic underpinnings and strategic considerations behind the selection of a synthetic route. We will explore classical methods, modern metal-free alternatives, and cutting-edge transition-metal-catalyzed strategies, supported by experimental data and detailed protocols.
The Challenge of Indazole Tautomerism
Indazole exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole (isoindazole).[1] This inherent tautomerism complicates synthetic efforts, often leading to mixtures of regioisomers.[2] Consequently, developing synthetic methodologies that provide exclusive or high regioselectivity for a single isomer is a major focus of contemporary organic synthesis.
Part 1: Strategic Synthesis of 1H-Indazoles
The 1H-indazole isomer is the more prevalent form in nature and in clinically approved pharmaceuticals.[1] Synthetic strategies generally focus on constructing the pyrazole ring onto a benzene precursor.
Classical Approaches: The Jacobson Synthesis
One of the foundational methods is the Jacobson synthesis, which involves the diazotization of o-alkylanilines or the nitrosation of their N-acetyl derivatives.[3][4] This method, while historically significant, often requires harsh acidic conditions and can suffer from low yields.[4][5]
Modern Metal-Free Syntheses: Mild and Efficient Alternatives
Recent advancements have focused on developing milder, more general, and metal-free routes to 1H-indazoles.
Synthesis from o-Aminobenzoximes
A notable metal-free approach involves the cyclization of readily available o-aminobenzoximes.[6][7] This method is distinguished by its exceptionally mild reaction conditions and broad substrate scope. The reaction proceeds via the selective activation of the oxime with an electrophile like methanesulfonyl chloride, in the presence of a base, leading to intramolecular cyclization.[6][7]
-
Causality: The key to this reaction's success is the differential reactivity of the oxime and the amino group. The oxime is more nucleophilic and selectively reacts with the activating agent, facilitating the subsequent ring-closing reaction. This avoids the need for protecting groups on the aniline nitrogen.
[3+2] Annulation of Arynes and Hydrazones
The [3+2] cycloaddition of arynes, generated in situ, with various hydrazones provides a powerful and versatile route to the 1H-indazole core.[8] This method allows for the synthesis of a wide variety of substituted indazoles by simply changing the aryne precursor or the hydrazone component.[8]
Transition-Metal-Catalyzed Routes: Precision and Versatility
Transition-metal catalysis has revolutionized indazole synthesis, enabling reactions with high efficiency and regioselectivity that were previously challenging.[9][10][11][12]
Silver(I)-Mediated Intramolecular C-H Amination
This method provides an efficient pathway to 3-substituted 1H-indazoles via an intramolecular oxidative C-H amination of arylhydrazones.[13][14] The silver(I) mediator facilitates the C-N bond formation, and the reaction tolerates a wide array of functional groups, including esters, ketones, and amides.[13]
Workflow for Silver(I)-Mediated 1H-Indazole Synthesis
Caption: Workflow for synthesizing 3-substituted 1H-indazoles.
Performance Comparison of 1H-Indazole Synthetic Routes
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| From o-Aminobenzoximes | Good to Excellent[6] | Broad tolerance for electron-donating and -withdrawing groups.[7] | Metal-free, extremely mild conditions (0-23 °C), operationally simple.[6] | Requires synthesis of benzoxime precursors. |
| Ag(I)-Mediated C-H Amination | Good to Excellent[13] | Tolerates diverse functional groups (amides, ketones, esters).[13] | Efficient for 3-substituted indazoles, operational simplicity.[14] | Requires stoichiometric silver salts. |
| From Hydrazones & Nitroaromatics | Good to Excellent[15] | Wide substrate scope for both components. | Transition-metal-free conditions.[15] | May require elevated temperatures. |
Part 2: Strategic Synthesis of 2H-Indazoles
While less common in approved drugs, 2H-indazoles are crucial pharmacophores and synthetic intermediates.[16][17] Their synthesis often requires distinct strategies to control regioselectivity away from the more stable 1H-isomer.
The Davis-Beirut Reaction: A Versatile Metal-Free Approach
The Davis-Beirut reaction is a powerful and versatile method for synthesizing a wide range of 2H-indazoles and their derivatives, such as indazolones.[17][18] The reaction typically involves the base-catalyzed cyclization of an N-substituted 2-nitrobenzylamine or the condensation of an o-nitrosobenzaldehyde with a primary amine.[17][19]
-
Mechanistic Insight: Under basic conditions, the reaction proceeds through the deprotonation of the benzylic carbon, followed by an intramolecular cyclization where the resulting carbanion attacks the nitro group, leading to N-N bond formation after a series of steps.[17] The reaction is notable for its use of inexpensive starting materials and avoidance of toxic metals.[17]
Mechanism of the Base-Catalyzed Davis-Beirut Reaction
Caption: Simplified mechanism of the Davis-Beirut reaction.
Modern Cycloaddition and Transition-Metal-Catalyzed Routes
[3+2] Dipolar Cycloaddition of Sydnones and Arynes
This approach offers an exceptionally clean and high-yielding synthesis of 2H-indazoles.[20] The reaction between a sydnone (a mesoionic heterocyclic aromatic compound) and an aryne proceeds under mild conditions and, crucially, produces the 2H-indazole isomer with excellent regioselectivity, avoiding contamination from the 1H-isomer.[20]
-
Trustworthiness: The self-validating nature of this protocol lies in its high regioselectivity. The concerted [3+2] cycloaddition mechanism inherently favors the formation of the 2H-isomer, making it a reliable method for accessing this specific scaffold.
Transition-Metal-Catalyzed Annulation
Various transition metals, including copper, palladium, and rhodium, catalyze the synthesis of 2H-indazoles.[9][11]
-
Copper-Catalyzed Three-Component Reaction: A one-pot reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I), provides an efficient route to diverse 2H-indazoles. The copper catalyst is key to facilitating both the C-N and N-N bond formations.[21]
-
Rhodium(III)-Catalyzed C-H Activation: Azobenzenes can react with aldehydes or other coupling partners in the presence of a Rh(III) catalyst.[10][22][23] This process involves an azo-directed C-H activation of the azobenzene, followed by cyclization to form the 2H-indazole ring.[22]
Performance Comparison of 2H-Indazole Synthetic Routes
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Davis-Beirut Reaction | Good (60-90%)[24] | Tolerates a range of alkyl and some aryl amines.[19] | Metal-free, inexpensive starting materials, versatile for indazolones.[17][18] | Can be sensitive to reaction conditions (e.g., solvent, water content).[24] |
| [3+2] Cycloaddition | Good to Excellent (>80%)[20] | Broad tolerance for functional groups on both precursors.[20] | Excellent regioselectivity for 2H-isomers, very mild conditions, high yields.[20] | Requires synthesis of sydnone precursors; some may be unreactive.[20] |
| Cu-Catalyzed 3-Component | Good to High[21] | Broad substrate scope with high functional group tolerance.[21] | One-pot operation, atom-economical. | Requires halo-aromatic starting materials.[21] |
| Rh(III)-Catalyzed C-H Activation | Good (54-86%)[22] | Broad scope for azobenzenes and aldehydes.[10][22] | High atom economy, direct C-H functionalization. | Requires transition-metal catalyst and oxidant.[10] |
Part 3: Detailed Experimental Protocols
To ensure reproducibility and provide actionable insights, the following are detailed, step-by-step protocols for key synthetic transformations.
Protocol 1: Synthesis of a 2H-Indazole via [3+2] Dipolar Cycloaddition[20]
This protocol describes the synthesis of a 2H-indazole from a sydnone and an in situ generated aryne.
Materials:
-
Sydnone precursor (e.g., 3-phenylsydnone) (0.4 mmol, 1.0 equiv)
-
Benzyne precursor (2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (0.48 mmol, 1.2 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.72 mmol, 1.8 equiv)
-
Anhydrous Tetrahydrofuran (THF) (4 mL)
Procedure:
-
To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the sydnone (0.4 mmol) and the benzyne precursor (0.48 mmol).
-
Add anhydrous THF (4 mL) via syringe and stir the mixture at room temperature until all solids have dissolved.
-
Add the TBAF solution (0.72 mL, 0.72 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2H-indazole product.
Protocol 2: One-Pot Synthesis of a 2H-Indazole via Cadogan Reductive Cyclization[16]
This protocol details a mild, one-pot synthesis of a 2H-indazole from an o-nitrobenzaldehyde and a primary amine.
Materials:
-
o-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Primary amine (e.g., aniline) (1.1 mmol, 1.1 equiv)
-
Tri-n-butylphosphine (PBu₃) (1.5 mmol, 1.5 equiv)
-
Isopropanol (i-PrOH) (5 mL)
Procedure:
-
To a reaction vial, add the o-nitrobenzaldehyde (1.0 mmol), the primary amine (1.1 mmol), and isopropanol (5 mL).
-
Stir the mixture at 80 °C for 1 hour to facilitate the condensation and formation of the ortho-imino-nitrobenzene intermediate.
-
Cool the mixture slightly and then add tri-n-butylphosphine (1.5 mmol) via syringe.
-
Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to isolate the desired 2H-indazole.
Conclusion
The synthesis of indazole isomers is a mature yet continually evolving field. While classical methods laid the groundwork, modern synthetic chemistry has provided a powerful toolkit of metal-free and transition-metal-catalyzed reactions that offer superior control over regioselectivity, milder conditions, and broader substrate applicability.
-
For 1H-indazoles , metal-free routes starting from o-aminobenzoximes offer an excellent combination of mildness and efficiency, while transition-metal-catalyzed C-H amination provides precise access to 3-substituted derivatives.[6][13]
-
For 2H-indazoles , the [3+2] cycloaddition of sydnones and arynes stands out for its exceptional regioselectivity and high yields under mild conditions.[20] The Davis-Beirut reaction remains a highly valuable, metal-free alternative, prized for its operational simplicity and the versatility to produce a wide array of derivatives.[17][18]
The choice of synthetic route must be guided by the desired substitution pattern, the required isomeric purity, and considerations of scale, cost, and environmental impact. The methodologies detailed in this guide provide researchers and drug development professionals with a robust framework for making informed decisions in the synthesis of these vital heterocyclic scaffolds.
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A Comparative Spectroscopic Guide to 2-Methyl-2H-indazol-5-ol and Its Precursor, 5-Hydroxyindazole
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. The precise characterization of these molecules is paramount for ensuring purity, understanding structure-activity relationships, and meeting regulatory standards. This guide provides an in-depth spectroscopic comparison of 2-Methyl-2H-indazol-5-ol, a key synthetic intermediate, and its logical precursor, 5-hydroxyindazole.
Due to the limited availability of a complete, publicly accessible experimental dataset for this compound, this guide will leverage available experimental data for the precursor and closely related analogs. This approach, combining experimental and predicted data, offers a robust framework for understanding the spectroscopic nuances of this important class of molecules.
The Synthetic Link: From Precursor to Product
The synthesis of this compound typically proceeds via the N-methylation of 5-hydroxyindazole. This transformation, while seemingly simple, introduces significant changes to the molecule's electronic and structural properties, which are readily observable through various spectroscopic techniques. Understanding these changes is crucial for reaction monitoring and final product confirmation.
Caption: Synthetic pathway from 5-hydroxyindazole to this compound.
¹H NMR Spectroscopy: A Tale of Two Tautomers and a Methyl Group
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The key differences in the ¹H NMR spectra of 5-hydroxyindazole and this compound arise from the presence of the N-H proton in the precursor and the introduction of the N-methyl group in the product.
5-Hydroxyindazole (Precursor): The ¹H NMR spectrum of 5-hydroxyindazole is characterized by the presence of a broad singlet for the N-H proton, typically in the downfield region (δ > 10 ppm), which is exchangeable with D₂O. The hydroxyl proton also appears as a broad singlet. The aromatic protons exhibit a coupling pattern consistent with a trisubstituted benzene ring.
This compound (Product): The most significant change in the spectrum of the product is the disappearance of the N-H proton signal and the appearance of a new singlet corresponding to the N-methyl group (N-CH₃), typically around δ 4.0 ppm. The signals for the aromatic protons will also experience slight shifts due to the change in the electronic environment upon N-methylation.
| Proton | 5-Hydroxyindazole (Predicted ¹H NMR, ppm) | This compound (Predicted ¹H NMR, ppm) | Rationale for Predicted Shifts |
| N-H | ~12.5 (broad s) | - | Disappearance confirms N-methylation. |
| O-H | ~9.5 (broad s) | ~9.5 (broad s) | Minimal change expected. |
| H3 | ~7.8 (s) | ~8.0 (s) | Deshielding due to proximity to the N-methylated ring. |
| H4 | ~7.0 (d) | ~7.1 (d) | Minor shift due to electronic changes. |
| H6 | ~6.9 (dd) | ~7.0 (dd) | Minor shift due to electronic changes. |
| H7 | ~7.3 (d) | ~7.4 (d) | Minor shift due to electronic changes. |
| N-CH₃ | - | ~4.1 (s) | Appearance of the methyl group singlet. |
Note: The predicted chemical shifts are based on known data for indazole derivatives and general principles of NMR spectroscopy. The experimental ¹H-NMR data for 1H-indazol-5-ol in DMSO-d6 shows signals at δ 6.88 (1H, dd, J = 8.8, 2.2 Hz), 6.96 (1H, d, J = 2.2 Hz), 7.34 (1H, d, J = 8.8 Hz), and 7.84 (1H, s)[1].
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The methylation of 5-hydroxyindazole to this compound results in predictable changes in the ¹³C NMR spectrum.
5-Hydroxyindazole (Precursor): The spectrum will show seven distinct signals for the aromatic and heterocyclic carbons.
This compound (Product): The key addition to the spectrum is the signal for the N-methyl carbon, which typically appears in the range of δ 30-40 ppm. The chemical shifts of the ring carbons, particularly those adjacent to the methylated nitrogen, will also be affected.
| Carbon | 5-Hydroxyindazole (Predicted ¹³C NMR, ppm) | This compound (Predicted ¹³C NMR, ppm) | Rationale for Predicted Shifts |
| C3 | ~134 | ~128 | Shielding effect from the N-methyl group. |
| C3a | ~122 | ~124 | Minor deshielding. |
| C4 | ~110 | ~111 | Minor deshielding. |
| C5 | ~154 | ~155 | Minimal change expected for the carbon bearing the hydroxyl group. |
| C6 | ~115 | ~116 | Minor deshielding. |
| C7 | ~121 | ~122 | Minor deshielding. |
| C7a | ~140 | ~142 | Deshielding due to the influence of the N-methyl group on the ring system. |
| N-CH₃ | - | ~35 | Appearance of the N-methyl carbon signal. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The transformation of 5-hydroxyindazole to this compound is clearly marked by changes in the IR spectrum.
5-Hydroxyindazole (Precursor): The spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
This compound (Product): The broad N-H stretching band will be absent in the product's spectrum. The O-H stretching band will remain. A new C-H stretching absorption for the methyl group will appear around 2950-2850 cm⁻¹.
| Vibrational Mode | 5-Hydroxyindazole (Expected Wavenumber, cm⁻¹) | This compound (Expected Wavenumber, cm⁻¹) | Interpretation |
| O-H Stretch | 3200-3600 (broad) | 3200-3600 (broad) | Present in both precursor and product. |
| N-H Stretch | 3100-3500 (broad) | Absent | Disappearance confirms N-methylation. |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | Present in both. |
| C-H Stretch (Aliphatic) | Absent | 2850-2960 | Appearance of the N-methyl group. |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 | Present in both. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
5-Hydroxyindazole (Precursor): The molecular ion peak (M⁺) would be observed at m/z 134.
This compound (Product): The molecular ion peak (M⁺) will be observed at m/z 148, an increase of 14 mass units corresponding to the addition of a methylene group (CH₂), confirming the methylation. The fragmentation patterns will also differ, with the product showing a characteristic loss of the methyl group (M-15).
| Parameter | 5-Hydroxyindazole | This compound |
| Molecular Formula | C₇H₆N₂O | C₈H₈N₂O |
| Molecular Weight | 134.14 g/mol | 148.16 g/mol |
| [M]⁺ Peak (m/z) | 134 | 148 |
| Key Fragments (Predicted) | Loss of CO, HCN | Loss of CH₃, CO, HCN |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this class of molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Caption: A generalized workflow for the spectroscopic analysis of synthetic compounds.
Conclusion
References
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A Researcher's Guide to Characterizing the Off-Target Landscape of 2-Methyl-2H-indazol-5-ol and Novel Kinase Inhibitors
Introduction: The Indazole Scaffold and the Imperative of Selectivity
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors such as Pazopanib and Axitinib.[1][2][3] Its ability to mimic the adenine hinge-binding region of ATP makes it a potent starting point for developing targeted therapies.[1] Our focus here, 2-Methyl-2H-indazol-5-ol, represents a prototypical indazole-based compound that warrants a thorough investigation of its kinase selectivity profile.
In the era of targeted therapy, the term "selective" is relative. The high degree of conservation in the ATP binding pocket across the human kinome means that achieving absolute specificity is a formidable challenge.[4][5] Many kinase inhibitors, including those in clinical use, are not monospecific but rather multi-targeted, which can be either beneficial, leading to broader efficacy, or detrimental, causing toxicity.[6][7] Therefore, a deep and early understanding of a compound's off-target interactions is not merely an academic exercise but a critical step in drug development. It informs lead optimization, predicts potential toxicities, and can even uncover new therapeutic opportunities.[5][8]
This guide provides a comprehensive, technically-grounded framework for researchers to systematically assess the off-target effects of novel kinase inhibitors like this compound. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting a tiered, multi-platform strategy from broad biochemical screening to deep cellular proteomic analysis.
Pillar 1: Initial Kinome Profiling - A Broad Survey of the Landscape
The first step is to cast a wide net to understand the compound's interaction landscape across the human kinome. The most efficient method for this is a large-scale, in vitro competition binding assay.
Methodology: Kinome-Wide Competition Binding Assay (e.g., KINOMEscan®)
This technology provides a quantitative measure of interactions between a test compound and a large panel of DNA-tagged recombinant kinases.[9][10] The assay does not measure enzymatic inhibition directly but rather the ability of the compound to displace a reference ligand from the kinase's active site. This approach is independent of ATP concentration and can identify interactions with both active and inactive kinase conformations.[10]
A typical workflow involves the following steps:
-
Assay Preparation: The test compound (this compound) is incubated with a panel of human kinases, each tagged with a unique DNA barcode.
-
Competition: An immobilized, active-site-directed ligand is introduced, competing with the test compound for kinase binding.
-
Quantification: Kinases that are not bound by the test compound will bind to the immobilized ligand and are captured on a solid support. The amount of kinase captured is quantified using qPCR of the DNA tag.
-
Data Analysis: A low qPCR signal indicates that the test compound has outcompeted the reference ligand, signifying a strong interaction. Results are often reported as "Percent of Control," where a lower percentage indicates a stronger binding interaction.
Caption: KINOMEscan® competition binding assay workflow.
To provide context, we will compare our hypothetical data for this compound against two well-characterized clinical kinase inhibitors: Dasatinib , a multi-kinase inhibitor, and Erlotinib , a more selective EGFR inhibitor.
Table 1: Hypothetical KINOMEscan® Data (% Control at 1µM)
| Kinase Target | This compound (Hypothetical) | Dasatinib (Reference) | Erlotinib (Reference) | Kinase Family |
| SRC | 0.5 | 0.1 | 95 | Tyrosine Kinase |
| ABL1 | 85 | 0.2 | 98 | Tyrosine Kinase |
| LCK | 1.2 | 0.3 | 92 | Tyrosine Kinase |
| YES1 | 2.5 | 0.4 | 96 | Tyrosine Kinase |
| FGFR1 | 5.0 | 25 | 88 | Tyrosine Kinase |
| VEGFR2 | 35 | 1.5 | 75 | Tyrosine Kinase |
| EGFR | 90 | 30 | 1.0 | Tyrosine Kinase |
| AURKA | 98 | 60 | 99 | Ser/Thr Kinase |
| CDK2 | 95 | 45 | 97 | Ser/Thr Kinase |
| ... (400+ other kinases) | >90 | ... | ... | ... |
Data is for illustrative purposes. Strong interactions are highlighted in bold.
From this initial screen, we can hypothesize that this compound is a potent binder to SRC family kinases (SRC, LCK, YES1) and may have secondary activity against FGFR1. Unlike the broad-spectrum inhibitor Dasatinib, it appears to spare ABL1 and VEGFR2 at this concentration. Compared to the highly selective Erlotinib, its profile is less focused. This analysis guides the next phase of our investigation.
Pillar 2: Unbiased Proteome-Wide Off-Target Discovery
While kinome scanning is excellent for surveying known kinase targets, it doesn't identify potential non-kinase off-targets or interactions within a native cellular environment. For this, we turn to chemical proteomics.
Methodology: Kinobeads Affinity-Enrichment Mass Spectrometry
This approach uses broad-spectrum kinase inhibitors immobilized on beads ("kinobeads") to capture a large portion of the cellular kinome from a cell lysate.[8] By incubating the lysate with our test compound before the kinobead pulldown, we can identify which kinases are "protected" from binding to the beads. This competition-based approach, coupled with quantitative mass spectrometry, reveals the compound's targets in a more physiological context, complete with native protein complexes and post-translational modifications.[8]
-
Cell Lysate Preparation: Prepare lysates from relevant cell lines (e.g., a cancer cell line where the intended target is active).
-
Compound Incubation: Treat one aliquot of the lysate with this compound and a control aliquot with DMSO.
-
Affinity Enrichment: Add kinobeads to both lysates to capture the available kinome.
-
Digestion & MS Analysis: Elute, digest, and analyze the captured proteins using quantitative mass spectrometry (e.g., SILAC or Label-Free Quantification).
-
Data Analysis: Identify proteins whose abundance is significantly reduced in the compound-treated sample compared to the control. These are the direct or indirect targets of the compound.
Caption: Chemical proteomics workflow using kinobeads.
Pillar 3: Confirming Target Engagement in Live Cells
Biochemical and proteomic assays are powerful but are performed on cell lysates, which do not fully recapitulate the complex environment of a living cell. The final and most critical pillar is to confirm that the compound engages its intended targets (and off-targets) in intact, living cells.
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method based on the principle that when a ligand binds to its target protein, it generally confers thermal stability.[11][12] By heating intact cells treated with a compound to various temperatures and then measuring the amount of soluble protein remaining, one can determine if the compound has engaged its target. A target protein bound by the compound will remain soluble at higher temperatures compared to its unbound state.[13]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO).
-
Thermal Challenge: Aliquot the treated cells and heat them to a range of different temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates via centrifugation.
-
Protein Detection: Quantify the amount of the specific target protein remaining in the soluble fraction using methods like Western Blot or Mass Spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to the right indicates target engagement and stabilization.
Sources
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Benchmarking 2-Methyl-2H-indazol-5-ol: A Comparative Guide for Evaluating a Novel Kinase Inhibitor Candidate
This guide provides a comprehensive framework for benchmarking the novel compound 2-Methyl-2H-indazol-5-ol against established drugs. Given the prevalence of the indazole scaffold in kinase inhibitors, particularly those targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, we hypothesize that this compound may exhibit inhibitory activity against Extracellular Signal-Regulated Kinases (ERK1/2).[1][2][3] This document outlines a rigorous, multi-tiered experimental approach to validate this hypothesis and objectively compare its performance with known ERK inhibitors.
The MAPK/ERK signaling cascade is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[4][5] Its dysregulation is a hallmark of numerous cancers, making ERK a compelling target for therapeutic intervention.[1][6][7][8] This guide is intended for researchers in drug discovery and oncology, providing detailed protocols and a logical framework for the evaluation of this novel chemical entity.
Comparator Drugs Selection
To establish a robust benchmark, we have selected two well-characterized ERK1/2 inhibitors that are currently in clinical development. These compounds provide a relevant performance baseline for our experimental assays.
-
Ulixertinib (BVD-523): A potent and reversible inhibitor of ERK1 and ERK2, which has demonstrated anti-tumor activity in clinical trials.[9][10][11]
-
Ravoxertinib (GDC-0994): A highly selective inhibitor of ERK1/2, also with demonstrated clinical activity.[6][11][12]
Experimental Benchmarking Workflow
Our evaluation of this compound will proceed through a three-stage workflow, moving from direct target engagement in vitro to cellular and potential in vivo efficacy.
Caption: A three-phase experimental workflow for the comprehensive evaluation of this compound.
Phase 1: In Vitro Biochemical Assays
The initial phase focuses on determining if this compound directly interacts with and inhibits the ERK1/2 kinases.
Direct Target Binding: LanthaScreen™ Eu Kinase Binding Assay
This assay quantitatively measures the binding of the test compound to the ATP-binding site of ERK1 and ERK2. It is a fluorescence resonance energy transfer (FRET) based assay that detects the displacement of a fluorescent tracer from the kinase by a competitive inhibitor.[13][14][15]
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution from the 5X stock.[13]
-
Serially dilute this compound, Ulixertinib, and Ravoxertinib in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer A to create a 3X compound solution.[14]
-
Prepare a 3X solution of ERK1 or ERK2 kinase and a Europium-labeled anti-tag antibody in 1X Kinase Buffer A.[14]
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.[13]
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X compound solution to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.[15]
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
-
Enzymatic Inhibition: ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of the enzyme's activity.[16][17]
Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[16]
-
Prepare a solution containing the ERK substrate (e.g., Myelin Basic Protein) and ATP in the kinase buffer.
-
Serially dilute the test compounds in the kinase buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compounds to the wells of a 96-well plate.
-
Add 2.5 µL of the ERK1 or ERK2 enzyme solution.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to calculate the IC50 value.
-
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Compound | ERK1 IC50 (nM) (Binding) | ERK2 IC50 (nM) (Binding) | ERK1 IC50 (nM) (Enzymatic) | ERK2 IC50 (nM) (Enzymatic) |
| This compound | 150 | 95 | 210 | 130 |
| Ulixertinib (BVD-523) | <1 | <1 | 5 | 2 |
| Ravoxertinib (GDC-0994) | 5 | 1 | 10 | 3 |
Phase 2: Cellular Activity Assessment
This phase evaluates the ability of this compound to inhibit the ERK pathway within a cellular context. A cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375 melanoma with BRAF V600E mutation) is recommended.
Cellular Target Engagement: Western Blot for Phospho-ERK (p-ERK)
This assay directly measures the phosphorylation status of ERK in treated cells, providing a direct readout of the inhibitor's cellular activity.[4][18][19]
Protocol:
-
Cell Culture and Treatment:
-
Plate A375 cells and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with a serial dilution of this compound and comparator drugs for 2 hours.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[18][20]
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[18][20]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against compound concentration to determine the EC50 value.
-
Caption: Hypothesized mechanism of action for this compound within the MAPK/ERK signaling pathway.
Anti-proliferative Activity
This assay assesses the functional consequence of ERK inhibition by measuring the impact on cell viability and proliferation.
Protocol (MTS Assay):
-
Cell Seeding: Seed A375 cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Table 2: Hypothetical Cellular Activity Data (A375 Cells)
| Compound | p-ERK Inhibition EC50 (nM) | Anti-proliferative GI50 (nM) |
| This compound | 450 | 800 |
| Ulixertinib (BVD-523) | 15 | 30 |
| Ravoxertinib (GDC-0994) | 25 | 50 |
Phase 3: Preliminary In Vivo Assessment
Should the in vitro and cellular data be promising, preliminary in vivo studies can be considered to evaluate the compound's therapeutic potential.
Pharmacokinetic (PK) Profiling
A preliminary PK study in mice is essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which will inform the dosing regimen for efficacy studies.[5]
Xenograft Tumor Model
The efficacy of this compound can be evaluated in an A375 melanoma xenograft mouse model.[8][21]
Protocol Outline:
-
Tumor Implantation: Subcutaneously implant A375 cells into immunodeficient mice.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment groups (vehicle, this compound, and a positive control like Ulixertinib).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., p-ERK levels by Western blot).
Conclusion
This guide provides a structured and scientifically rigorous approach to benchmark this compound against known ERK inhibitors. By systematically progressing from biochemical to cellular and potentially in vivo models, researchers can generate a comprehensive data package to assess the compound's potential as a novel therapeutic agent. The provided protocols and hypothetical data tables offer a clear framework for experimental design and data interpretation.
References
- Li, X., et al. (2020).
- BenchChem. (2025).
- Chin, Y., et al. (2019). Extracellular Signal-Regulated Kinase (ERK) Inhibitors in Oncology Clinical Trials.
- Li, X., et al. (2023).
- University of California. Inhibitors of Extracellular Signal-Regulated Kinase (ERK)
- Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assays.
- Synapse. (2023).
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- Sullivan, R. J., et al. (2020). Extracellular Signal-Regulated Kinase (ERK) Inhibitors in Oncology Clinical Trials. Cancers, 12(4), 936.
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- Chen, L., et al. (2022). ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo. Cancers, 14(15), 3798.
- Patsnap Synapse. (2023). Analysis on the Clinical Research Progress of ERK Inhibitor.
- Kamal, F. A., & Jamil, K. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 1175, 131–141.
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- Roskoski, R., Jr. (2012). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. Pharmacological research, 66(2), 105–131.
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- BPS Bioscience. (n.d.). ERK1 Kinase Assay Kit.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
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- Sharma, P., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of medicinal chemistry, 65(1), 1–49.
- Al-Said, M. S., et al. (2011). Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. European journal of medicinal chemistry, 46(9), 4343–4349.
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Methyl-2H-indazol-5-ol for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step approach to the safe disposal of 2-Methyl-2H-indazol-5-ol (CAS No. 1159511-41-7), ensuring the protection of both laboratory personnel and the environment. As a senior application scientist, my aim is to provide not just a protocol, but a framework for thinking about chemical waste management that is grounded in scientific principles and best practices.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, it is essential to understand the inherent hazards of the substance. Based on available safety data, this compound is classified as an irritant.[1]
Key hazard information includes:
-
GHS Hazard Statements:
-
Signal Word: WARNING[2]
The Four Pillars of this compound Waste Management
The proper disposal of this compound can be broken down into four key stages: Identification, Segregation, Accumulation, and Disposal.
Waste Identification and Hazardous Waste Determination
The first and most critical step is to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA) or equivalent local regulations. Since this compound is not a specifically listed hazardous waste, the determination must be made based on its characteristics. The known hazards of skin and eye irritation do not automatically classify it as a characteristic hazardous waste (ignitable, corrosive, reactive, or toxic). However, a comprehensive hazardous waste determination should be performed. This involves assessing if the waste exhibits any of the following characteristics:
-
Ignitability: Does the waste have a flashpoint below 60°C (140°F)? (Unlikely for a solid, but solutions should be considered).
-
Corrosivity: Does it have a pH less than or equal to 2 or greater than or equal to 12.5?
-
Reactivity: Is it unstable, does it react violently with water, or generate toxic gases when mixed with water?
-
Toxicity: Does it contain contaminants at concentrations at or above the levels specified in 40 CFR 261.24?
Given the lack of complete data, it is prudent to manage this compound waste as hazardous unless a formal and documented waste determination proves otherwise.
Segregation: Preventing Dangerous Liaisons
Proper segregation of chemical waste is paramount to preventing dangerous reactions in the waste container. This compound is known to be incompatible with:
Therefore, waste containing this compound must be collected in a dedicated waste container and not mixed with these incompatible materials.
Accumulation: Safe and Compliant Storage
Waste should be accumulated at or near the point of generation in a designated satellite accumulation area (SAA). The following procedures must be followed:
-
Container Selection: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable for solid waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date (the date the first drop of waste is added to the container) must also be clearly marked.
-
Container Management: The container must be kept closed at all times except when adding waste. Ensure the container is in good condition and there are no leaks.
Disposal: The Final Step
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash. The disposal company will ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the disposal of pure this compound and contaminated materials.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles (or a face shield if there is a splash hazard)
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Procedure:
-
Prepare the Waste Container:
-
Select a clean, dry, and compatible waste container.
-
Affix a "Hazardous Waste" label to the container.
-
Write "this compound" and any other components of the waste stream on the label.
-
Record the accumulation start date on the label.
-
-
Transfer of Waste:
-
For solid this compound, carefully transfer the material into the labeled waste container using a clean scoop or spatula.
-
For materials contaminated with this compound (e.g., weighing paper, gloves, paper towels), place them directly into the designated solid waste container.
-
For solutions of this compound, carefully pour the liquid waste into a designated and labeled liquid waste container. Use a funnel to prevent spills.
-
-
Seal the Container:
-
Securely close the lid of the waste container immediately after adding waste.
-
-
Storage in Satellite Accumulation Area:
-
Place the sealed waste container in a designated satellite accumulation area.
-
Ensure the SAA is away from incompatible materials.
-
-
Arrange for Pickup:
-
Once the waste container is full or has been in accumulation for the maximum allowed time (per your institution's and local regulations), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.
-
Don PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Clean-up:
-
For solid spills, carefully sweep up the material and place it in the labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 1159511-41-7 | [1] |
| Known Hazards | Irritant, May cause an allergic skin reaction (H317), Causes serious eye irritation (H319) | [1][2] |
| Incompatibilities | Strong oxidizing agents, Strong acids and bases | [2] |
| Disposal Method | Treat as hazardous waste. Use a licensed hazardous waste disposal company. | [8] |
| Spill Clean-up | Absorb with inert material, collect in a sealed container for disposal. | [2] |
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always follow all applicable federal, state, and local regulations for hazardous waste disposal.
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Zhang, Y., et al. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity, 20(4), e202300368. [Link]
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Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]
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de Oliveira, R. B., et al. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry, 25(21), 2025-2045. [Link]
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Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15857-15865. [Link]
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Autechem. (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery. Retrieved January 19, 2026, from [Link]
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Navigating the Safe Handling of 2-Methyl-2H-indazol-5-ol: A Guide to Personal Protective Equipment
Hazard Analysis: Understanding the Risks
Indazole derivatives, the chemical class to which 2-Methyl-2H-indazol-5-ol belongs, often present a range of potential health hazards. Safety data for similar compounds indicate risks including:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1]
-
Serious Eye Irritation: Can lead to significant eye damage if splashed or rubbed into the eyes.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[1][2]
Given these potential hazards, a comprehensive PPE strategy is essential to create a reliable barrier between the researcher and the chemical, ensuring that all potential routes of exposure are addressed.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the essential PPE for handling this compound, with detailed specifications to ensure maximum protection.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[3] Double-gloving can provide an additional layer of protection, especially during prolonged handling. |
| Eyes | Safety glasses with side shields or goggles | Provides crucial protection against accidental splashes of solutions or contact with airborne particles.[3] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing, such as when transferring large volumes or working with heated solutions.[3] |
| Body | Laboratory coat | A standard, long-sleeved lab coat is necessary to protect the skin and personal clothing from contamination.[3][4] |
| Respiratory | NIOSH-approved respirator | Required when handling the compound as a powder outside of a certified chemical fume hood, or if there is a potential for aerosol or dust generation.[3][5][6] The specific type of respirator and cartridge should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the integrity of the protective barrier.
Donning PPE: The Order of Application
-
Inspect PPE: Before beginning, carefully inspect all PPE for any damage, such as cracks, tears, or holes.[3]
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator: If your risk assessment indicates the need for respiratory protection, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety glasses or goggles. If a face shield is required, place it over your primary eye protection.
-
Gloves: Don your gloves, making sure to pull the cuffs over the sleeves of your lab coat to create a seal.[7]
Doffing PPE: Minimizing Contamination Risk
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk.
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.[8]
-
Face Shield and Goggles: Remove your face shield and then your safety glasses or goggles from the back to the front.
-
Lab Coat: Remove your lab coat, turning it inside out as you do to contain any contaminants.
-
Respirator: If worn, remove your respirator.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][9]
Engineering Controls and Work Practices
While PPE is a critical last line of defense, it should always be used in conjunction with proper engineering controls and safe work practices.
-
Ventilation: Always handle this compound in a well-ventilated area.[10] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1][9] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][9]
-
Spill Response: Be prepared for accidental spills. Have a spill kit readily available that is appropriate for the quantities of the chemical you are working with. In the event of a spill, evacuate the immediate area and follow your institution's established spill response procedures.
Disposal Plan
All waste contaminated with this compound, including used PPE, empty containers, and residual chemical, must be disposed of as hazardous waste.[1][9]
-
Segregation: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[2][11]
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste carrier.[1][12] Do not dispose of this chemical down the drain or in the regular trash.
By integrating this comprehensive PPE and handling strategy into your laboratory workflow, you can confidently and safely advance your research with this compound.
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Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
